molecular formula C17H17ClO6 B3429918 Gris-PEG CAS No. 78739-00-1

Gris-PEG

Número de catálogo: B3429918
Número CAS: 78739-00-1
Peso molecular: 352.8 g/mol
Clave InChI: DDUHZTYCFQRHIY-RBHXEPJQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gris-PEG is the trade name for a specific formulation of griseofulvin ultramicrosize, an antifungal compound intended for research applications . This product is presented as a crystalline inclusion complex where the griseofulvin molecules form a channel-structured host framework and polyethylene glycol (PEG) polymer chains of specific molecular weights are incorporated as guest molecules . This unique architecture stabilizes the solid form and can be systematically modified by varying the polymer chain length to influence properties such as dissolution behavior, making it a valuable subject for pharmaceutical solid-form research . Griseofulvin, the active component, is a spirocyclic compound derived from the fungus Penicillium griseofulvum and functions as a microtubule assembly inhibitor . Its primary research value lies in its fungistatic activity against dermatophytes, including Trichophyton , Microsporum , and Epidermophyton species . The compound's mechanism of action involves binding to fungal tubulin, which disrupts microtubule function and inhibits mitotic spindle formation, thereby preventing fungal cell division . A key characteristic of griseofulvin is its ability to accumulate in keratin precursor cells, making it a model compound for studying the treatment of infections in keratin-rich tissues such as skin, hair, and nails . Researchers utilize this product to investigate topics including antifungal mechanisms, drug delivery systems for poorly water-soluble compounds, and the properties of drug-polymer crystalline inclusion complexes . This compound is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020674
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID

CAS No.

126-07-8, 2884-22-2
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2884-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseofulvin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name griseofulvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Griseofulvin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

428 °F (NTP, 1992), 220 °C
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gris-PEG: A Deep Dive into its Antifungal Mechanism of Action on Fungal Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gris-PEG, an ultramicrosize formulation of the antifungal agent griseofulvin (B1672149), with a specific focus on its disruptive effects on fungal mitosis. This compound's enhanced bioavailability offers a significant clinical advantage in the treatment of dermatophytic infections. This document delves into the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its mode of action, providing valuable insights for researchers and professionals in the field of antifungal drug development.

Core Mechanism of Action: Disruption of the Mitotic Spindle

This compound's primary antifungal activity stems from its active ingredient, griseofulvin, which acts as a potent inhibitor of fungal cell division.[1] The core mechanism revolves around the disruption of the mitotic spindle, a critical structure composed of microtubules that is essential for the segregation of chromosomes during mitosis.[1] Griseofulvin enters fungal cells through an energy-dependent transport system and binds directly to tubulin, the protein subunit that polymerizes to form microtubules.[2][3] This binding interferes with the normal dynamics of microtubule assembly and disassembly, leading to a dysfunctional mitotic spindle.[2][4] Consequently, the fungal cell cycle is arrested in the metaphase, preventing cell division and ultimately leading to a fungistatic effect.[5]

The selectivity of griseofulvin for fungal cells is attributed to its preferential binding to fungal tubulin over its mammalian counterpart.[1] This selective toxicity is a key factor in its clinical efficacy and safety profile.

cluster_0 Fungal Cell GrisPEG This compound (Griseofulvin) Transport Energy-Dependent Transport GrisPEG->Transport Uptake Tubulin α/β-Tubulin Dimers Transport->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Mitosis M-Phase Arrest Spindle->Mitosis Blocks

Caption: Mechanism of this compound's action on fungal mitosis.

Quantitative Data on Efficacy and Bioavailability

The efficacy of griseofulvin is quantified by its Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against various fungal species. This compound, as an ultramicrosize formulation, demonstrates enhanced bioavailability compared to microsize griseofulvin, leading to improved clinical outcomes.

In Vitro Antifungal Activity of Griseofulvin
Fungal SpeciesIC50 (μM)MIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Trichophyton rubrum0.38 ± 0.0480.15 - 5.071.262.53[6]
Trichophyton mentagrophytes0.058 ± 0.0180.31 - 5.071.262.53[6]
Various Dermatophytes-0.5 - 4--[7]
Binding Affinity of Griseofulvin to Tubulin
ParameterValueReference(s)
Dissociation Constant (Kd)300 ± 12 μM[3]
Affinity Constant (Ka)1.2 ± 0.19 x 10(4) M(-1)[7]
Comparative Bioavailability: this compound (Ultramicrosize) vs. Microsize Griseofulvin

A study comparing the bioavailability of ultramicrosize and microsize griseofulvin in non-fasting volunteers yielded the following pharmacokinetic parameters after a 250 mg dose (2x125 mg tablets).[8]

FormulationCmax (μg/mL)tmax (hours)AUC (0-32h) (μg·h/mL)Reference(s)
Ultramicrosize (this compound)0.80 ± 0.082.44 ± 0.5416.25 ± 1.16[8]
Microsize0.681 ± 0.12.51 ± 0.3314.14 ± 2.33[8]

These data indicate that the ultramicrosize formulation results in a slightly higher peak plasma concentration and a greater overall drug exposure.[8] Another study concluded that the oral absorption of griseofulvin is significantly enhanced by the PEG formulation.[9]

Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of this compound on fungal mitosis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.

Materials:

  • Lyophilized fungal tubulin

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Polymerization Buffer (PB): G-PEM with 1 mM GTP and 10% glycerol

  • This compound (dissolved in DMSO)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

  • Prepare the reaction mixture by diluting the tubulin stock in ice-cold Polymerization Buffer.

  • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

  • Initiate polymerization by adding the tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[10]

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

A Prepare Tubulin Solution (3 mg/mL in G-PEM) D Add Tubulin to wells to initiate polymerization A->D B Prepare Polymerization Buffer (PB) B->D C Add this compound/DMSO to 96-well plate C->D E Measure Absorbance (340 nm) at 37°C over time D->E F Plot Absorbance vs. Time E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Fungal Mitotic Spindle

This technique allows for the direct visualization of the effects of this compound on the microtubule structure of the mitotic spindle in fungal cells.

Materials:

  • Fungal cell culture (e.g., Trichophyton rubrum)

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Cell wall digesting enzyme (e.g., zymolyase)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat fungal cells with this compound for a specified time.

  • Fix the cells with 4% paraformaldehyde.

  • Digest the cell wall using an appropriate enzyme.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the cells and visualize them using a fluorescence microscope to observe any abnormalities in the mitotic spindle.

A Treat Fungal Cells with this compound B Fix Cells (Paraformaldehyde) A->B C Digest Cell Wall B->C D Permeabilize Cells (Triton X-100) C->D E Block with BSA D->E F Incubate with Primary Antibody (Anti-tubulin) E->F G Incubate with Fluorescent Secondary Antibody F->G H Counterstain with DAPI G->H I Visualize by Fluorescence Microscopy H->I

Caption: Workflow for immunofluorescence microscopy of the fungal mitotic spindle.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by this compound.

Materials:

Procedure:

  • Treat fungal cells with this compound.

  • Harvest and wash the cells in PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[11]

  • Incubate at -20°C for at least 2 hours.[11]

  • Wash the cells to remove ethanol.

  • Treat with RNase A to degrade RNA.

  • Stain the cells with propidium iodide solution.[11]

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Generate histograms of DNA content to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

A Treat Fungal Cells with this compound B Harvest and Fix Cells in 70% Ethanol A->B C RNase A Treatment B->C D Stain with Propidium Iodide (PI) C->D E Analyze on Flow Cytometer D->E F Generate DNA Content Histogram E->F G Quantify Cell Cycle Phases (G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Mechanisms of Fungal Resistance

Although resistance to griseofulvin is not as widespread as with some other antifungals, it can occur. Understanding the underlying mechanisms is crucial for the development of new therapeutic strategies.

Reduced Drug Accumulation

One of the primary mechanisms of resistance is the reduced intracellular accumulation of griseofulvin. This can be due to:

  • Impaired Drug Uptake: Intrinsic resistance can be associated with the absence of a prolonged, energy-dependent transport system required for griseofulvin to enter the fungal cell.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump griseofulvin out of the cell, preventing it from reaching its target.[12]

Target Site Modification

While less common, mutations in the genes encoding β-tubulin can alter the binding site of griseofulvin, thereby reducing its affinity and efficacy.

Stress Response Pathways

Fungal stress response pathways, such as the Calcium-Calcineurin signaling pathway , can contribute to drug tolerance. Activation of this pathway can lead to the expression of genes involved in cell wall integrity and drug efflux, helping the fungus to survive the stress induced by antifungal agents.

cluster_1 Fungal Cell Resistance Mechanisms GrisPEG This compound Influx Reduced Influx GrisPEG->Influx Efflux Increased Efflux (ABC Transporters) GrisPEG->Efflux Tubulin Tubulin Target GrisPEG->Tubulin Stress Stress Response Activation (e.g., Calcineurin Pathway) GrisPEG->Stress Induces Survival Cell Survival Influx->Survival Leads to Efflux->Survival Leads to Mutation Target Site Mutation Tubulin->Mutation Altered by Mutation->Survival Leads to Stress->Survival Promotes

Caption: Overview of fungal resistance mechanisms to this compound.

Conclusion

This compound, through its active component griseofulvin, remains a valuable therapeutic agent for dermatophytic infections. Its well-defined mechanism of action, centered on the disruption of fungal mitosis via interaction with tubulin, provides a clear target for its antifungal activity. The ultramicrosize formulation of this compound enhances its bioavailability, contributing to its clinical effectiveness. A thorough understanding of its molecular interactions, quantitative efficacy, and the experimental methods used to study it, as outlined in this guide, is essential for ongoing research and the development of novel antifungal strategies to combat emerging resistance.

References

Unveiling the Potential: A Technical Guide to Ultramicrosize Griseofulvin Crystal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of ultramicrosize griseofulvin (B1672149) crystals, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Griseofulvin, a potent antifungal agent, has long been a cornerstone in the treatment of dermatophytic infections. However, its clinical efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its particle size. The advent of ultramicrosize formulations has marked a pivotal advancement in optimizing the therapeutic potential of this drug. This guide delves into the physicochemical characteristics, dissolution dynamics, and bioavailability of ultramicrosize griseofulvin, providing detailed experimental protocols and a comparative analysis with its microsize counterpart.

Physicochemical Properties

Ultramicrosize griseofulvin is a white to creamy white, odorless powder.[1][2] Its chemical name is 7-Chloro-2',4,6-trimethoxy-6'β-methylspiro[benzofuran-2(3H),1'-[3]cyclohexene]-3,4'-dione.[2] The reduction in particle size to the sub-micron level is the defining characteristic of the ultramicrosize form, which significantly impacts its solubility and dissolution rate. Formulations of ultramicrosize griseofulvin often incorporate polyethylene (B3416737) glycol (PEG) to enhance its dispersion and dissolution.[2][4][5]

PropertyDescription
Appearance White to creamy white, odorless, crystalline powder.[1][2][6]
Solubility Very slightly soluble in water; soluble in acetone, dimethylformamide, and chloroform; sparingly soluble in alcohol.[1][2][7]
Molecular Formula C₁₇H₁₇ClO₆[8]
Molecular Weight 352.77 g/mol [7]
Particle Size Generally up to 5 µm in maximum dimension, with a predominance of particles around 4 µm in diameter for microsize. Ultramicrosize particles are significantly smaller.[6] Some studies report producing spherical microparticles with mean diameters ranging from 0.5 to 2.5 micrometers.[9]
Formulation Often dispersed in polyethylene glycol (e.g., PEG 8000) to improve dissolution.[2][5][10]

Dissolution and Bioavailability

The primary advantage of ultramicrosize griseofulvin lies in its enhanced dissolution rate and subsequent improvement in bioavailability. The increased surface area of the smaller crystals facilitates faster dissolution in gastrointestinal fluids, leading to more efficient absorption.

Comparative Bioavailability

Clinical studies have consistently demonstrated that ultramicrosize griseofulvin formulations exhibit superior bioavailability compared to microsize formulations. This allows for a reduction in the administered dose to achieve the same therapeutic effect. The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin is approximately one and one-half times that of the conventional microsize form.[1][2][10]

ParameterUltramicrosize Griseofulvin (250 mg)Microsize Griseofulvin (500 mg)Reference
Relative Bioavailability Approximately 1.5 times higher-[1][2]
Dose Equivalence 330-375 mg500 mg[6]
Peak Plasma Concentration (Cmax) Not significantly different from twice the dose of microsize-[11]
Area Under the Curve (AUC) Significantly less than twice the dose of microsize in some studies-[11]

A study comparing a 330 mg ultramicrosize tablet to a 500 mg microsize formulation found them to be bioequivalent. Another study showed that 250 mg ultramicrosize dosage forms exhibited peak concentrations that were not significantly different from 500 mg microsize products.[11]

Effect of Food

The absorption of griseofulvin is known to be enhanced when administered with a fatty meal. While co-administration with food tends to minimize the differences between various preparations, the absorption from ultramicrosized tablets is still considered more reliable and uniform.[3]

Mechanism of Action

Griseofulvin exerts its antifungal effect by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.[12][13][14] It binds to tubulin, the protein subunit of microtubules, and interferes with their polymerization.[12][13][14] This action is selective for fungal cells.[12] Following oral administration, griseofulvin is deposited in keratin (B1170402) precursor cells, and the newly formed keratin becomes resistant to fungal invasion.[2][10]

cluster_0 Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Inhibition Inhibition Griseofulvin->Inhibition Disruption Disruption Griseofulvin->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Division Fungal Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Essential for Inhibition->Microtubules Disruption->Mitotic_Spindle

Caption: Mechanism of action of Griseofulvin in fungal cells.

Experimental Protocols

Dissolution Testing (USP Method for Ultramicrosize Tablets)

This protocol is based on the United States Pharmacopeia (USP) monograph for Ultramicrosize Griseofulvin Tablets.[4]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: Water containing 5.4 mg of sodium lauryl sulfate (B86663) per mL.

  • Volume: 1000 mL

  • Rotation Speed: 75 rpm

  • Time: 45 minutes

  • Procedure:

    • Place one tablet in each vessel of the dissolution apparatus.

    • Start the apparatus and run for 45 minutes.

    • Withdraw a sample from each vessel and filter.

    • Determine the amount of C₁₇H₁₇ClO₆ dissolved using UV-Vis spectrophotometry at the wavelength of maximum absorbance at about 291 nm.

    • Compare the absorbance with a Standard solution of USP Griseofulvin RS in the same medium.

  • Tolerances: Not less than 80% (Q) of the labeled amount of griseofulvin is dissolved in 45 minutes.[4]

Particle Size Analysis

Particle size distribution is a critical quality attribute for ultramicrosize griseofulvin. Various techniques can be employed for its characterization.

cluster_1 Experimental Workflow: Particle Size Characterization Sample_Prep Sample Preparation (Dispersion in suitable medium) SEM Scanning Electron Microscopy (SEM) for Morphology Sample_Prep->SEM XRD X-ray Powder Diffraction (XRPD) for Crystallinity Sample_Prep->XRD LD Laser Diffraction for Particle Size Distribution Sample_Prep->LD Data_Analysis Data Analysis (Size distribution, morphology, crystallinity) SEM->Data_Analysis XRD->Data_Analysis LD->Data_Analysis

Caption: Experimental workflow for particle size characterization.

Scanning Electron Microscopy (SEM):

  • Sample Preparation: Mount a small amount of the ultramicrosize griseofulvin powder onto an SEM stub using double-sided carbon tape.

  • Coating: Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Acquire images at various magnifications to observe the crystal morphology and estimate the particle size.

X-ray Powder Diffraction (XRPD):

  • Sample Preparation: Place a sufficient amount of the powder sample into the sample holder.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

  • Analysis: Analyze the resulting diffraction pattern to confirm the crystalline nature of the material and identify the polymorphic form.

In Vivo Bioavailability Study

A typical in vivo bioavailability study to compare ultramicrosize and microsize griseofulvin would involve a randomized, crossover design in healthy volunteers.

  • Subjects: Healthy adult volunteers.

  • Design: Randomized, two-period, two-sequence, crossover study.

  • Treatments:

    • Test: Ultramicrosize griseofulvin tablet (e.g., 330 mg)

    • Reference: Microsize griseofulvin tablet (e.g., 500 mg)

  • Procedure:

    • Administer a single oral dose of the assigned formulation to fasted subjects.

    • Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.

    • Separate plasma from the blood samples and store frozen until analysis.

    • Analyze the plasma samples for griseofulvin concentration using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Parameters: Calculate Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each subject and formulation.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) on the log-transformed pharmacokinetic parameters to determine bioequivalence.

Conclusion

The development of ultramicrosize griseofulvin crystals represents a significant advancement in the formulation of this essential antifungal agent. The reduction in particle size directly translates to an enhanced dissolution rate and improved bioavailability, allowing for lower, more effective dosing regimens. This technical guide provides a foundational understanding of the key properties of ultramicrosize griseofulvin, along with detailed experimental protocols for its characterization. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued development and optimization of griseofulvin formulations and other poorly soluble drugs.

References

The Role of Polyethylene Glycol in Enhancing Griseofulvin Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the use of Polyethylene Glycol (PEG) in augmenting the solubility and dissolution rate of the poorly water-soluble antifungal drug, griseofulvin (B1672149). Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility and high permeability, making its oral bioavailability dependent on its dissolution rate.[1] The formation of solid dispersions with hydrophilic carriers like PEG is a well-established and effective strategy to overcome this limitation.

Core Mechanisms of Solubility Enhancement

The primary mechanisms by which PEG enhances the solubility and dissolution of griseofulvin in solid dispersions include:

  • Amorphization: Griseofulvin is converted from its crystalline state to a higher-energy amorphous form within the PEG matrix.[2][3] This amorphous state has a lower thermodynamic barrier to dissolution compared to the stable crystalline form.

  • Improved Wettability: The hydrophilic nature of PEG improves the wettability of the hydrophobic griseofulvin particles, facilitating better contact with the dissolution medium.

  • Reduced Particle Size and Aggregation: During the preparation of solid dispersions, griseofulvin is molecularly dispersed within the PEG carrier, leading to a significant reduction in particle size and prevention of aggregation, thereby increasing the surface area available for dissolution.

  • Hydrogen Bonding: Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), suggest the formation of hydrogen bonds between the carbonyl group of griseofulvin and the hydroxyl groups of PEG.[1][3] This interaction can disrupt the drug's crystal lattice and promote its dispersion within the polymer.

Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of PEG in enhancing the solubility and dissolution of griseofulvin is dependent on several factors, including the molecular weight of PEG, the drug-to-polymer ratio, and the method of preparation. The following tables summarize quantitative data from various studies.

Table 1: Enhancement of Griseofulvin Dissolution in PEG-Based Solid Dispersions

PEG Molecular WeightDrug:PEG Ratio (w/w)Preparation MethodDissolution MediumKey Findings
PEG 60001:1, 1:3, 1:5, 1:7Melting/Fusion0.1N HClIncreased drug release with increasing polymer concentration.[2]
PEG 60001:1Solid DispersionWaterA combination of PEG 6000 and crospovidone (superdisintegrant) showed a significant increase in dissolution.[1]
PEG 4000 & 60001:1, 1:3, 1:5, 1:7Solvent Evaporation0.1N HClSolid dispersions showed enhanced dissolution compared to physical mixtures.[2]
PEG 6000VariousSolid Dispersion4% Sodium Lauryl SulphateThe formulation with 62.5 mg of PEG 6000 and 62.5 mg of crospovidone showed 97.11% drug release in 45 minutes.[1][4]
PEG 6000-Solid Dispersion-Tablets formulated from solid dispersions showed a higher cumulative percentage of drug release (88.81% in 90 minutes) compared to conventional tablets.[5]

Experimental Protocols

Detailed methodologies for the preparation and characterization of griseofulvin-PEG solid dispersions are crucial for reproducible research.

Preparation of Solid Dispersions

3.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common volatile solvent, followed by the evaporation of the solvent to obtain a solid dispersion.

  • Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000), Methanol (B129727) (or other suitable volatile solvent).

  • Protocol:

    • Accurately weigh the desired amounts of griseofulvin and PEG.

    • Dissolve both components in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.

    • The solvent is then evaporated under controlled conditions (e.g., in a rotary evaporator or a water bath at a specific temperature).

    • The resulting solid mass is further dried in a desiccator to remove any residual solvent.

    • The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.[2][6]

3.1.2. Fusion (Melting) Method

In this method, the drug is dispersed in the molten polymer, which then solidifies upon cooling.

  • Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000).

  • Protocol:

    • Accurately weigh the desired amounts of griseofulvin and PEG.

    • The PEG is melted in a porcelain dish or a beaker on a hot plate or water bath at a temperature just above its melting point.

    • The griseofulvin is then added to the molten PEG with continuous stirring until a homogenous dispersion is obtained.

    • The molten mixture is rapidly cooled on an ice bath to solidify.

    • The solidified mass is pulverized and sieved.[2][7]

Characterization of Solid Dispersions

3.2.1. In Vitro Dissolution Studies

This test evaluates the rate and extent of drug release from the prepared solid dispersions.

  • Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1N HCl, phosphate (B84403) buffer pH 6.8, or water with a surfactant like Sodium Lauryl Sulphate).[1][2][4]

  • Protocol:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[1][7]

    • Place a weighed amount of the solid dispersion (equivalent to a specific dose of griseofulvin) into the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of griseofulvin using a suitable analytical method, such as UV-Visible spectrophotometry at its λmax (around 291-295 nm).[1][2][4]

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the physical state of griseofulvin (crystalline or amorphous) in the solid dispersion.

  • Protocol:

    • Accurately weigh a small sample (2-5 mg) of the solid dispersion into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30 to 300°C) under a nitrogen purge.

    • Record the heat flow as a function of temperature. The absence of the characteristic endothermic peak of crystalline griseofulvin (around 220°C) indicates its amorphous state.[2][8]

3.2.3. X-Ray Powder Diffraction (XRPD)

XRPD is another technique to confirm the crystalline or amorphous nature of the drug in the solid dispersion.

  • Protocol:

    • Mount the powdered sample of the solid dispersion onto the sample holder of the diffractometer.

    • Scan the sample over a specific range of 2θ angles (e.g., 5-40°) using Cu Kα radiation.

    • The disappearance of the characteristic sharp peaks of crystalline griseofulvin in the diffractogram of the solid dispersion confirms the amorphization of the drug.[1][9]

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate the potential interactions between griseofulvin and PEG.

  • Protocol:

    • Prepare a sample by mixing the solid dispersion with potassium bromide (KBr) and compressing it into a pellet.

    • Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Shifts in the characteristic peaks of griseofulvin (e.g., the carbonyl stretching vibration) can indicate intermolecular interactions, such as hydrogen bonding, with PEG.[1][10][11]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

experimental_workflow_preparation cluster_solvent Solvent Evaporation Method cluster_fusion Fusion (Melting) Method se1 Weigh Griseofulvin & PEG se2 Dissolve in Methanol se1->se2 se3 Evaporate Solvent se2->se3 se4 Dry & Pulverize se3->se4 fm1 Weigh Griseofulvin & PEG fm2 Melt PEG fm1->fm2 fm3 Disperse Griseofulvin in Molten PEG fm2->fm3 fm4 Rapidly Cool & Solidify fm3->fm4 fm5 Pulverize fm4->fm5

Diagram 1: Preparation of Griseofulvin-PEG Solid Dispersions.

experimental_workflow_characterization cluster_analysis Physicochemical Characterization cluster_outputs Analysis Outcomes start Griseofulvin-PEG Solid Dispersion dissolution In Vitro Dissolution (USP Apparatus II) start->dissolution dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-Ray Powder Diffraction (XRPD) start->xrd ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir diss_out Dissolution Profile (% Drug Released vs. Time) dissolution->diss_out dsc_out Thermal Behavior (Amorphous/Crystalline State) dsc->dsc_out xrd_out Crystal Structure (Confirmation of Amorphous State) xrd->xrd_out ftir_out Molecular Interactions (Hydrogen Bonding) ftir->ftir_out

Diagram 2: Characterization of Griseofulvin-PEG Solid Dispersions.

Conclusion

The use of Polyethylene Glycol as a carrier for griseofulvin in solid dispersions is a highly effective method for enhancing its solubility and dissolution rate. The primary mechanisms involve the amorphization of the drug, improved wettability, and potential molecular interactions. The selection of the appropriate PEG molecular weight, drug-to-polymer ratio, and preparation method is critical to optimizing the formulation. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals working to improve the bioavailability of poorly water-soluble drugs like griseofulvin.

References

Griseofulvin-PEG Interaction and Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II antifungal agent, exhibits poor aqueous solubility, which consequently limits its bioavailability. A widely explored and effective strategy to overcome this limitation is the formation of solid dispersions with hydrophilic polymers, particularly polyethylene (B3416737) glycol (PEG). This technical guide provides an in-depth analysis of the interaction between Griseofulvin and PEG, leading to the formation of complexes, co-crystals, and solid dispersions with enhanced dissolution properties. This document summarizes key quantitative data, details experimental protocols for the preparation and characterization of these systems, and provides visual representations of the underlying processes to aid in research and development. The interaction is primarily driven by hydrogen bonding and results in the formation of a more readily soluble form of Griseofulvin.

The Nature of Griseofulvin-PEG Interaction

The interaction between Griseofulvin and PEG is a complex phenomenon that can result in the formation of various solid-state structures, including solid dispersions, inclusion complexes, and co-crystals. The primary driving force for this interaction is the formation of hydrogen bonds between the functional groups of Griseofulvin and the ether oxygens of the PEG polymer chain. Evidence from Fourier-transform infrared (FTIR) spectroscopy suggests shifts in the characteristic peaks of Griseofulvin upon interaction with PEG, indicating molecular-level interactions.

In the presence of PEG, Griseofulvin has been observed to crystallize into new polymorphic forms, which are not seen in the absence of the polymer.[1][2] This suggests that PEG can influence the nucleation and crystal growth of Griseofulvin, leading to the formation of metastable or kinetically favored forms with different physicochemical properties. Furthermore, studies have confirmed the formation of a Griseofulvin-PEG inclusion complex (IC) and co-crystals, where PEG molecules form a crystalline lattice that entraps Griseofulvin molecules.[1][3] This entrapment at a molecular level disrupts the crystalline lattice of pure Griseofulvin, contributing to the enhanced solubility and dissolution rate. The molecular weight of PEG has been shown to affect the thermal stability and dissolution behavior of these inclusion complexes.[4]

Quantitative Data Summary

While direct quantitative measurements of binding affinity and thermodynamic parameters for the Griseofulvin-PEG interaction are not extensively reported in the literature, the impact of this interaction on the physicochemical properties of Griseofulvin has been quantified in numerous studies. The following tables summarize the key quantitative data related to the dissolution enhancement and physical characteristics of Griseofulvin-PEG solid dispersions.

Table 1: Dissolution Enhancement of Griseofulvin in PEG-based Solid Dispersions
FormulationDrug:Carrier Ratio (w/w)MethodDissolution MediumTime (min)% Drug ReleaseReference
Griseofulvin:Crospovidone1:1Solid DispersionNot Specified1098.23%[5]
Griseofulvin:PEG 6000 & Crospovidone1:0.5:0.5Solid Dispersion4% Sodium Lauryl Sulphate1030.05%[6]
Griseofulvin:PEG 6000 & Crospovidone1:0.5:0.5Solid Dispersion4% Sodium Lauryl Sulphate3069.21%[6]
Griseofulvin:PEG 6000 & Crospovidone1:0.5:0.5Solid Dispersion4% Sodium Lauryl Sulphate4597.11%[6]
Table 2: Physical Properties of Griseofulvin-PEG Solid Dispersion Formulations
Formulation CodeGriseofulvin (mg)PEG 6000 (mg)Crospovidone (mg)Carr's Index (%)Hausner RatioHardness ( kg/cm ²)Friability (%)Disintegration Time (s)
F1125125017.5 ± 0.191.21 ± 0.014 ± 0.280.322870
F2125012515.38 ± 0.441.18 ± 0.014.5 ± 0.280.12114
F312562.562.511.76 ± 0.671.13 ± 0.025 ± 0.570.02420
F412510010013.04 ± 0.251.15 ± 0.014.5 ± 0.280.04825
F5125252516.66 ± 0.331.20 ± 0.014 ± 0.570.24335
F612515015014.28 ± 0.511.16 ± 0.015 ± 0.280.09722

Data adapted from[6].

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Griseofulvin-PEG solid dispersions, synthesized from various literature sources.

Preparation of Griseofulvin-PEG Solid Dispersions

Several methods are employed to prepare Griseofulvin-PEG solid dispersions, each with its advantages and potential to yield different solid-state forms.

This is a common method for preparing solid dispersions at the laboratory scale.

  • Materials: Griseofulvin, PEG (e.g., PEG 6000), Methanol (B129727) (or another suitable solvent in which both components are soluble).

  • Procedure:

    • Accurately weigh Griseofulvin and PEG in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]

    • Dissolve both components in a minimal amount of methanol in a mortar or a beaker with constant stirring until a clear solution is obtained.[5][7]

    • Evaporate the solvent in an oven at a controlled temperature (e.g., 60°C).[5][7]

    • Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the residual solvent.[5]

    • The dried mass is then pulverized using a mortar and pestle and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

This method serves as a control to compare against the solid dispersion formulations.

  • Materials: Griseofulvin, PEG.

  • Procedure:

    • Accurately weigh Griseofulvin and PEG in the desired ratio.[5]

    • Thoroughly mix the powders in a mortar and pestle by simple blending for a specified time (e.g., 30 minutes).[5]

    • Pass the mixture through a sieve (e.g., 40#) to ensure homogeneity.[5]

This method involves the use of a small amount of solvent to form a paste.

  • Materials: Griseofulvin, PEG, Methanol.

  • Procedure:

    • Weigh the required quantities of Griseofulvin and PEG and place them in a mortar.[5]

    • Add a small quantity of methanol to form a homogeneous paste of suitable consistency.[5]

    • Continue kneading for a specified time.

    • Dry the resulting paste in a hot air oven at a controlled temperature (e.g., 40 ± 2°C).[5]

    • Pulverize the dried mass and pass it through a sieve (e.g., 40#).[5]

This method involves melting the components together at an elevated temperature.

  • Materials: Griseofulvin, PEG.

  • Procedure:

    • Accurately weigh Griseofulvin and PEG.

    • Heat the PEG in a suitable container until it melts.

    • Add the Griseofulvin to the molten PEG with constant stirring until a homogeneous melt is obtained.

    • Cool the melt rapidly on an ice bath or by other means to solidify the mass.

    • The solidified mass is then pulverized and sieved.

Characterization of Griseofulvin-PEG Solid Dispersions

A combination of analytical techniques is used to characterize the solid-state properties of the prepared dispersions and to investigate the nature of the Griseofulvin-PEG interaction.

FTIR spectroscopy is used to identify any interactions between Griseofulvin and PEG.

  • Instrument: FTIR Spectrometer.

  • Sample Preparation: Samples (pure Griseofulvin, pure PEG, physical mixture, and solid dispersions) are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire the FTIR spectra of the individual components and the prepared formulations over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectra for any shifts, disappearance, or appearance of new peaks in the solid dispersion compared to the pure components and the physical mixture. Shifts in the carbonyl stretching frequency of Griseofulvin are often indicative of hydrogen bonding with PEG.

DSC is used to investigate the thermal properties and the physical state of Griseofulvin in the solid dispersions.

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.[1]

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.[1]

    • Record the heat flow as a function of temperature. The absence or a shift to a lower temperature of the endothermic peak corresponding to the melting of crystalline Griseofulvin in the solid dispersion suggests that the drug is in an amorphous or molecularly dispersed state.

PXRD is a powerful technique to determine the crystalline or amorphous nature of the drug in the solid dispersion.

  • Instrument: X-ray Diffractometer.

  • Procedure:

    • Mount the powder sample on a sample holder.

    • Scan the sample over a range of 2θ angles (e.g., 5-40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

    • The disappearance of the characteristic crystalline peaks of Griseofulvin in the diffractogram of the solid dispersion indicates the conversion of the drug to an amorphous state. The appearance of new peaks may suggest the formation of a co-crystal or a new polymorphic form.

This study quantifies the improvement in the aqueous solubility of Griseofulvin from the solid dispersions.

  • Procedure:

    • Add an excess amount of the sample (pure Griseofulvin, physical mixture, or solid dispersion) to a fixed volume of distilled water (or a relevant buffer) in a sealed flask.[5]

    • Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48 hours) to reach equilibrium.[5]

    • After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.[5]

    • Filter the supernatant through a suitable filter (e.g., Whatman filter paper).[5]

    • Determine the concentration of Griseofulvin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 291 nm).[5]

This experiment measures the rate and extent of drug release from the solid dispersion formulations.

  • Apparatus: USP Dissolution Apparatus (e.g., Type II - Paddle).

  • Dissolution Medium: A suitable medium, often containing a surfactant to ensure sink conditions (e.g., 900 mL of water with a specified concentration of sodium lauryl sulfate).[7]

  • Procedure:

    • Place a known amount of the formulation (equivalent to a specific dose of Griseofulvin) in the dissolution vessel.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).[7]

    • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.[7]

    • Filter the samples and analyze the concentration of Griseofulvin using a suitable analytical method (e.g., UV-Vis spectrophotometry).[7]

    • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the Griseofulvin-PEG interaction.

Experimental Workflow for Solid Dispersion Preparation and Characterization

experimental_workflow start Start: Griseofulvin & PEG Powders prep_methods Preparation Methods start->prep_methods sub_se Solvent Evaporation prep_methods->sub_se sub_pm Physical Mixture prep_methods->sub_pm sub_km Kneading prep_methods->sub_km sub_fm Melting/Fusion prep_methods->sub_fm sd_product Griseofulvin-PEG Solid Dispersion sub_se->sd_product sub_pm->sd_product sub_km->sd_product sub_fm->sd_product characterization Characterization sd_product->characterization evaluation Performance Evaluation sd_product->evaluation sub_ftir FTIR characterization->sub_ftir sub_dsc DSC characterization->sub_dsc sub_pxrd PXRD characterization->sub_pxrd end End: Characterized Formulation sub_ftir->end sub_dsc->end sub_pxrd->end sub_sol Saturation Solubility evaluation->sub_sol sub_diss In Vitro Dissolution evaluation->sub_diss sub_sol->end sub_diss->end

Caption: Workflow for Griseofulvin-PEG solid dispersion preparation and analysis.

Proposed Mechanism of Griseofulvin-PEG Interaction and Complex Formation

interaction_mechanism griseofulvin Griseofulvin (Crystalline) interaction Molecular Interaction (Hydrogen Bonding) griseofulvin->interaction peg PEG (Polymer) peg->interaction amorphous Amorphous Solid Dispersion interaction->amorphous Disruption of crystal lattice complex Inclusion Complex / Co-crystal interaction->complex Ordered Arrangement enhanced_sol Enhanced Aqueous Solubility amorphous->enhanced_sol complex->enhanced_sol enhanced_diss Enhanced Dissolution Rate enhanced_sol->enhanced_diss

Caption: Griseofulvin-PEG interaction leading to enhanced solubility.

Conclusion

The formation of solid dispersions, inclusion complexes, and co-crystals between Griseofulvin and PEG is a well-documented and effective strategy for enhancing the solubility and dissolution rate of this poorly water-soluble drug. The primary mechanism of interaction is believed to be hydrogen bonding, which disrupts the crystalline structure of Griseofulvin and presents it in a more readily soluble, often amorphous, form. While comprehensive quantitative data on the thermodynamics of this interaction is limited, the significant improvements in the dissolution profiles are evident from numerous studies. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and optimize Griseofulvin-PEG formulations for improved therapeutic outcomes. The provided visualizations offer a clear overview of the experimental workflow and the proposed mechanism of interaction, serving as a valuable resource for the scientific community.

References

In Vitro Antifungal Activity of Gris-PEG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of Gris-PEG, a formulation of ultramicrosize griseofulvin (B1672149) with polyethylene (B3416737) glycol. This compound is designed to enhance the oral bioavailability of griseofulvin, a well-established antifungal agent.[1] This document details the mechanism of action, summarizes available in vitro susceptibility data, and provides comprehensive experimental protocols for the assessment of its antifungal properties.

Core Concepts: Mechanism of Action

This compound's active component, griseofulvin, exerts a fungistatic effect by disrupting the mitotic spindle in fungal cells.[1][2][3] This interference with cell division effectively halts fungal proliferation. The mechanism is initiated by the binding of griseofulvin to tubulin, the protein subunit of microtubules.[3] This binding action prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[3] The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inhibiting fungal growth.[4][5]

Signaling Pathway of Griseofulvin's Antifungal Action

Griseofulvin Griseofulvin FungalCell Fungal Cell Griseofulvin->FungalCell Enters Cell Tubulin Tubulin Subunits (α and β) Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Polymerize to form MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Metaphase Metaphase Arrest MitoticSpindle->Metaphase Leads to FungalGrowth Fungal Growth Inhibition Metaphase->FungalGrowth Results in

Caption: Mechanism of action of griseofulvin.

Quantitative Data: In Vitro Antifungal Susceptibility

While specific in vitro studies on the complete this compound formulation are limited, the antifungal activity is attributed to its active ingredient, griseofulvin. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for griseofulvin against various dermatophytes, the primary targets of this compound therapy.[2][6] It is important to note that the ultramicrosize formulation of griseofulvin in this compound is designed for enhanced absorption in vivo, and in vitro MIC values are expected to be comparable to those of standard griseofulvin.[1]

Table 1: MIC of Griseofulvin against Trichophyton Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum500.125 - 64.02.0-[7][8][9]
Trichophyton rubrum400.03 - 8.00.642.56[10]
Trichophyton mentagrophytes190.03 - 8.00.642.56[10]
Trichophyton violaceum150.03 - 8.02.562.56[10]

Table 2: MIC of Griseofulvin against Microsporum and Epidermophyton Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Microsporum canisNot Specified<0.25 - 8.01.08.0[11]
Microsporum gypseum120.03 - 8.02.565.12[10]
Epidermophyton floccosumNot Specified<0.25 - 8.00.258.0[11]

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines, and can be adapted for the in vitro evaluation of this compound.[12][13]

Preparation of this compound for In Vitro Assay

Due to the poor water solubility of griseofulvin, a stock solution must be prepared in an appropriate solvent.

  • Preparation of Stock Solution:

    • Aseptically crush a this compound tablet of known dosage.

    • Dissolve the powdered tablet in 100% dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1000 µg/mL of griseofulvin.[10]

    • Further dilutions should be made in the appropriate broth medium to achieve the final desired concentrations for the assay.[7]

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • Fungal isolates should be cultured on a suitable medium, such as potato dextrose agar (B569324), to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Assay Procedure:

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI 1640 medium.

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 28°C to 35°C for 4 to 7 days, depending on the fungal species.[7][8][9]

    • The MIC is determined as the lowest concentration of this compound that causes an 80% reduction in turbidity compared to the growth control well.[7]

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Crush this compound tablet B Dissolve in DMSO (1000 µg/mL stock) A->B D Serial dilute this compound in 96-well plate B->D C Prepare fungal inoculum (0.4-5 x 10⁴ CFU/mL) E Inoculate wells with fungal suspension C->E D->E F Incubate at 28-35°C for 4-7 days E->F G Visually or spectrophotometrically determine growth inhibition F->G H Determine MIC (80% inhibition) G->H

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound, a formulation of ultramicrosize griseofulvin, demonstrates in vitro fungistatic activity against a range of dermatophytes by inhibiting fungal mitosis. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and characterize the antifungal properties of this important therapeutic agent. Future studies should focus on generating specific in vitro susceptibility data for the complete this compound formulation to better correlate with its established in vivo efficacy.

References

Griseofulvin's Impact on Keratin Precursor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin (B1672149), a well-established antifungal agent, has a unique interaction with keratin (B1170402) precursor cells (keratinocytes). While its primary therapeutic action in dermatology relies on its incorporation into these cells, rendering them resistant to fungal invasion, its direct impact on keratinocyte biology is markedly different from its effects on fungal and cancer cells. This technical guide provides an in-depth analysis of Griseofulvin's mechanism of action, its minimal impact on keratinocyte proliferation and survival, and the underlying cellular pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to offer a comprehensive resource for researchers in dermatology, drug development, and cell biology.

Introduction

Griseofulvin is a fungistatic antibiotic derived from Penicillium griseofulvum.[1] For decades, it has been a mainstay in the oral treatment of dermatophytosis, infections of the skin, hair, and nails caused by dermatophytes.[2] Its efficacy is rooted in its ability to be incorporated into keratin precursor cells and bind to keratin, making the newly formed keratin resistant to fungal infection.[3] As keratinized tissues grow, the Griseofulvin-keratin complex moves to the surface, effectively creating a barrier against fungal invasion.[3] While its antifungal mechanism, the disruption of microtubule function and inhibition of mitosis, is well-documented in fungi, its direct pharmacological effect on the host's keratinocytes is a critical aspect for understanding its safety and therapeutic window. This guide delves into the specific interactions between Griseofulvin and keratin precursor cells.

Mechanism of Action at the Cellular Level

Griseofulvin's primary molecular target is tubulin, the protein subunit of microtubules.[3] By binding to tubulin, it disrupts the assembly and dynamics of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] This interference leads to a metaphase arrest in mitosis and ultimately inhibits cell proliferation.[4][5] In fungal cells, this disruption of microtubule function is potent and leads to the fungistatic effect.[3]

Interestingly, while Griseofulvin also affects mammalian cell microtubules, its impact is significantly weaker compared to its effect on fungal tubulin.[6] This selective toxicity is a cornerstone of its clinical utility.[3] In the context of human cells, Griseofulvin's anti-mitotic and pro-apoptotic effects are more pronounced in rapidly dividing cancer cells than in normal cells.[4][5]

Signaling Pathway: Microtubule Disruption and Mitotic Arrest

The following diagram illustrates the established mechanism of Griseofulvin leading to mitotic arrest. While this is most pronounced in fungal and cancer cells, it represents the fundamental pathway of the drug's action.

G_Mechanism Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits polymerization & suppresses dynamics Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to G_Apoptosis Griseofulvin Griseofulvin Mitotic_Abnormalities Mitotic_Abnormalities Griseofulvin->Mitotic_Abnormalities Induces p53 p53 accumulation in nucleus Mitotic_Abnormalities->p53 Leads to Apoptosis Apoptosis p53->Apoptosis Triggers G_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Keratinocytes Keratinocyte Culture Treatment Griseofulvin Treatment (various concentrations and times) Keratinocytes->Treatment MTT MTT Assay (Proliferation/Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle - PI Staining) Treatment->Flow TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Data_MTT Absorbance Measurement MTT->Data_MTT Data_Flow Cell Cycle Histograms Flow->Data_Flow Data_TUNEL Fluorescence Microscopy TUNEL->Data_TUNEL

References

Spectroscopic Analysis of Griseofulvin-Polyethylene Glycol (PEG) Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of solid dispersions of the antifungal drug Griseofulvin with Polyethylene Glycol (PEG). The aim is to enhance the dissolution rate and bioavailability of Griseofulvin, a Biopharmaceutical Classification System (BCS) Class II drug characterized by poor aqueous solubility and high permeability.[1][2] This guide details the experimental protocols for the preparation and characterization of these mixtures, presents quantitative data from various analytical techniques in a structured format, and visualizes the underlying processes and workflows.

Introduction

Griseofulvin is a widely used antifungal agent for treating dermatophyte infections.[1] However, its clinical efficacy is often limited by its low solubility in water, which can lead to variable and incomplete absorption from the gastrointestinal tract. One effective strategy to overcome this challenge is the formulation of solid dispersions, where the drug is molecularly dispersed within a hydrophilic polymer carrier like Polyethylene Glycol (PEG).[1][3] This approach can lead to the formation of an amorphous state of the drug, increased wettability, and improved dissolution rates.[3][4] Spectroscopic techniques are crucial for characterizing the solid-state properties of these dispersions and understanding the interactions between the drug and the polymer.

Experimental Protocols

Detailed methodologies for the preparation and analysis of Griseofulvin-PEG solid dispersions are outlined below.

Preparation of Griseofulvin-PEG Solid Dispersions

Two common methods for preparing solid dispersions are the solvent evaporation method and the fusion (melting) method.[5][6]

2.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common solvent, which is then evaporated to leave a solid dispersion.[5][7]

  • Materials: Griseofulvin, PEG (e.g., PEG 4000, PEG 6000), Methanol (or another suitable solvent).[5]

  • Procedure:

    • Accurately weigh Griseofulvin and the desired PEG variant in specific drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5, 1:7).[5]

    • Dissolve both components in a minimal amount of a common solvent, such as methanol, with constant stirring in a mortar.[5]

    • Continue stirring until a clear solution is obtained.

    • The solvent is then evaporated using a suitable technique, such as in an oven at a controlled temperature (e.g., 60°C).[5]

    • The resulting solid mass is stored in a desiccator for 24 hours to ensure complete removal of any residual solvent.[5]

    • The dried solid dispersion is then triturated in a mortar and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

2.1.2. Fusion (Melting) Method

In the fusion method, the drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.[8][9]

  • Materials: Griseofulvin, PEG (e.g., PEG 6000).[8][9]

  • Procedure:

    • Physically mix the accurately weighed Griseofulvin and PEG in a porcelain dish.[9]

    • Heat the mixture on a paraffin (B1166041) bath until it melts completely.[9]

    • Pour the molten mixture onto a clean, cool surface (e.g., a tile) and allow it to solidify.[9]

    • The solidified mass is then dried, finely ground using a mortar and pestle, and passed through a sieve (e.g., #100) to obtain a fine powder.[9]

Spectroscopic and Thermal Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify any potential interactions between Griseofulvin and PEG in the solid dispersion.

  • Sample Preparation: Prepare pellets by dispersing the sample (pure Griseofulvin, pure PEG, physical mixture, or solid dispersion) with potassium bromide (KBr) and compressing it into a disc.[5]

  • Analysis: Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.[5] The absence of significant new peaks or the shifting of existing peaks can indicate the nature of the interaction.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal properties of the mixtures, such as melting point and glass transition temperature, which can indicate changes in the crystalline structure of the drug.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.[10]

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min or 20 K/min) under a nitrogen atmosphere.[4][10] The temperature range can vary, for example, from 20°C to 300°C.[11] A disappearance or shift in the melting endotherm of Griseofulvin in the solid dispersion suggests its conversion to an amorphous state.[11]

2.2.3. Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline or amorphous nature of the Griseofulvin within the solid dispersion.

  • Sample Preparation: The powdered sample is placed on a sample holder.

  • Analysis: The sample is exposed to X-ray radiation (e.g., Cu Kα radiation) and the diffraction pattern is recorded over a range of 2θ angles (e.g., 3-60 degrees).[12][13] The disappearance of the characteristic sharp peaks of crystalline Griseofulvin in the diffractogram of the solid dispersion indicates amorphization.[12][14]

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide insights into the molecular-level interactions between Griseofulvin and PEG.

  • Sample Preparation: Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15][16][17]

  • Analysis: Record the ¹H NMR spectra. Changes in the chemical shifts of the protons of Griseofulvin in the presence of PEG can indicate specific interactions.[15]

In Vitro Dissolution Studies

Dissolution testing is performed to evaluate the rate at which Griseofulvin is released from the solid dispersion compared to the pure drug.

  • Apparatus: USP Type II (Paddle) dissolution test apparatus.[1]

  • Dissolution Medium: 900 ml of a suitable buffer, such as phosphate (B84403) buffer (pH 6.8).[4][14]

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.[1]

    • Set the paddle speed to a specified rate (e.g., 100 rpm).[4][14]

    • Introduce a sample of the solid dispersion (equivalent to a specific amount of Griseofulvin) into the dissolution vessel.[4]

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 40, 60, 90, and 120 minutes).[14]

    • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.[14]

    • Analyze the withdrawn samples for Griseofulvin content using a suitable analytical method, such as UV-Visible spectrophotometry at a λmax of around 294-295 nm.[4][18]

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic and thermal analysis of Griseofulvin and its mixtures with PEG.

FTIR Spectroscopy Data

Table 1: Characteristic FTIR Peaks of Griseofulvin

Functional GroupWavenumber (cm⁻¹)Reference(s)
O-H Stretch2799.45[19]
N-H Stretch3301.77[19]
C=O Stretch1682.16[19]
C=C Stretch1630.68[19]
C-N Stretch1444.02[19]
C-O-C Stretch1085.35[19]

Note: In solid dispersions with PEG, shifts or broadening of the C=O stretching peak of Griseofulvin may be observed, suggesting the formation of hydrogen bonds with the hydroxyl groups of PEG.

Thermal Analysis Data (DSC)

Table 2: Thermal Properties of Griseofulvin and PEG

MaterialEventTemperature (°C)Reference(s)
GriseofulvinMelting Point (Tₘ)~220[11]
PEG 4000Melting Point (Tₘ)~65.35[20]
PEG 6000Melting Point (Tₘ)~60-63N/A

Note: In amorphous solid dispersions, the characteristic melting endotherm of Griseofulvin is typically absent.[11] A single glass transition temperature (Tg) may be observed, indicating a miscible system.

Powder X-ray Diffraction (PXRD) Data

Table 3: Characteristic PXRD Peaks of Crystalline Griseofulvin

2θ Angle (°)
15.00
16.80
20.90
23.00
25.40
34.31

Reference:[14]

Note: The absence of these sharp peaks in the PXRD pattern of a Griseofulvin-PEG solid dispersion is indicative of the drug's amorphous state.[12][14]

¹H NMR Spectroscopy Data

Table 4: ¹H NMR Chemical Shifts (δ, ppm) of Griseofulvin

Proton AssignmentChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆Reference(s)
H-3'6.1516.51[15][21]
H-55.5425.61[15][21]
OCH₃ (on aromatic ring)4.0414.05[15][21]
OCH₃ (on aromatic ring)3.9884.03[15][21]
OCH₃ (on cyclohexene (B86901) ring)3.6233.63[15][21]
CH₂3.025, 2.4302.79, 2.36[15][21]
CH2.8442.86[15][21]
CH₃0.9640.81[15][21]

Note: In the presence of a complexing agent, shifts in the chemical shifts of the aromatic and cyclohexanone (B45756) protons of Griseofulvin can indicate molecular interactions.[15]

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular interactions within Griseofulvin-PEG mixtures.

experimental_workflow cluster_prep Preparation of Solid Dispersion cluster_analysis Characterization Griseofulvin Griseofulvin Solvent Evaporation Solvent Evaporation Griseofulvin->Solvent Evaporation Fusion Method Fusion Method Griseofulvin->Fusion Method PEG PEG PEG->Solvent Evaporation PEG->Fusion Method Solid Dispersion Solid Dispersion Solvent Evaporation->Solid Dispersion Fusion Method->Solid Dispersion FTIR FTIR Solid Dispersion->FTIR Interaction Analysis DSC DSC Solid Dispersion->DSC Thermal Properties PXRD PXRD Solid Dispersion->PXRD Crystallinity NMR NMR Solid Dispersion->NMR Molecular Interaction Dissolution Dissolution Solid Dispersion->Dissolution Performance Evaluation

Fig. 1: Experimental workflow for the preparation and analysis of Griseofulvin-PEG solid dispersions.

molecular_interaction Crystalline Griseofulvin Crystalline Griseofulvin Solid Dispersion Process Solid Dispersion Process Crystalline Griseofulvin->Solid Dispersion Process PEG PEG PEG->Solid Dispersion Process Amorphous Griseofulvin Amorphous Griseofulvin Solid Dispersion Process->Amorphous Griseofulvin Molecular Dispersion Molecular Dispersion Solid Dispersion Process->Molecular Dispersion Enhanced Dissolution Enhanced Dissolution Amorphous Griseofulvin->Enhanced Dissolution Hydrogen Bonding Hydrogen Bonding Molecular Dispersion->Hydrogen Bonding Molecular Dispersion->Enhanced Dissolution Hydrogen Bonding->Amorphous Griseofulvin stabilizes

Fig. 2: Molecular interactions and transformations in Griseofulvin-PEG solid dispersions.

Conclusion

The formation of solid dispersions of Griseofulvin with PEG is a highly effective method for improving the drug's dissolution characteristics. Spectroscopic and thermal analysis techniques such as FTIR, DSC, PXRD, and NMR are indispensable tools for characterizing these formulations. The data consistently show that the solid dispersion process can transform crystalline Griseofulvin into a more soluble amorphous form, primarily through molecular dispersion and the formation of intermolecular hydrogen bonds with the PEG carrier. This comprehensive guide provides the necessary protocols and data to aid researchers and scientists in the development and analysis of enhanced Griseofulvin formulations.

References

An In-Depth Technical Guide to the Polymorphism of Griseofulvin When Crystallized with Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of the antifungal drug Griseofulvin (GSF) when crystallized in the presence of Polyethylene Glycol (PEG). The addition of PEG to GSF formulations has been shown to induce a rich polymorphic landscape, including the discovery of previously unknown crystalline forms.[1][2][3] This guide details the various polymorphic forms, their characterization, methods for their preparation, and the complex phase relationships that exist.

Overview of Griseofulvin Polymorphs with PEG

Griseofulvin has been known to exist in several polymorphic forms (Forms I, II, and III).[2][4] However, recent research involving its crystallization from solid dispersions with PEG has led to the discovery of two new polymorphs, designated Form IV and Form V, as well as a Griseofulvin-PEG inclusion complex (GSF-PEG IC).[1][2] This expansion of the known solid forms of GSF highlights the critical role of excipients like PEG in influencing the crystallization behavior and, consequently, the physicochemical properties of active pharmaceutical ingredients (APIs).[2] The enhancement of molecular mobility by PEG is suggested as a key factor in the nucleation of these new polymorphs.[1][3]

Quantitative Data Summary

The various solid forms of Griseofulvin that emerge from crystallization with PEG can be distinguished by their unique physicochemical properties. The following tables summarize the key quantitative data for each form.

Table 1: Crystallographic Data of Griseofulvin Polymorphs and GSF-PEG Inclusion Complex

FormSpace Groupa (Å)b (Å)c (Å)β (°)ZZ'
Form IV P2₁2₁2₁8.47011.83051.64090123
Form V P2₁8.44311.87125.72890.1863

Data sourced from Ou et al. (2021).[1] Z represents the number of molecules per unit cell, and Z' is the number of molecules in the asymmetric unit.

Table 2: Thermal Properties of Griseofulvin Polymorphs

FormMelting Point (Tₘ) (°C)Enthalpy of Fusion (ΔHₘ) (kJ/mol)
Form I 221114
Form II 21586
Form III 20581
GSF-PEG IC 153-

Melting points were determined by hot-stage microscopy at a heating rate of 50 °C/min. Enthalpy of fusion was determined by DSC at a heating rate of 50 °C/min to minimize phase conversions.[1]

Table 3: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ)

Form IForm IIForm IIIForm VGSF-PEG IC
10.811.513.26.88.1
13.514.914.610.39.9
16.516.116.313.712.2
21.723.223.817.116.3
23.724.526.620.619.9
27.526.728.127.624.5

Characteristic peaks are approximated from graphical data presented by Ou et al. (2021).[1] These peaks are useful for the identification of the respective solid forms.

Experimental Protocols

The generation of Griseofulvin's various polymorphic forms with PEG requires specific crystallization conditions. The following are detailed methodologies for key experiments.

Preparation of Griseofulvin-PEG Solid Dispersions

Solid dispersions of GSF and PEG are the starting point for accessing the rich polymorphic landscape.

Melt Quenching Method:

  • Physical Mixture Preparation: Accurately weigh Griseofulvin and PEG 8000 to the desired drug loading (e.g., 90% w/w GSF). Thoroughly mix the powders.

  • Melting: Heat the physical mixture to a temperature above the melting point of GSF (e.g., 200 °C) and hold until a homogeneous melt is obtained.

  • Quenching: Rapidly cool the molten mixture to a specific aging temperature (e.g., 40 °C) to induce crystallization.

  • Aging: Maintain the solid dispersion at the aging temperature until crystallization is complete. The resulting polymorphic form is dependent on the aging temperature and drug loading.[1]

Cultivation of Single Crystals of Forms IV and V

The definitive identification of new polymorphs requires single-crystal X-ray diffraction analysis. The following microdroplet melt crystallization technique has been successfully employed.[1]

  • Seed Introduction: Introduce polycrystalline seeds of the target polymorph (Form IV or Form V) into pure GSF melt microdroplets at a specific temperature (185 °C for Form IV and 180 °C for Form V).

  • Single-Crystal Seeding: Partially melt the polycrystalline seeds to leave a single crystal seed in each microdroplet.

  • Crystal Growth: Grow the single crystal from the melt under controlled temperature and time conditions (195 °C for 25 minutes for Form IV; 185 °C for 15 minutes for Form V).

  • Harvesting: Carefully harvest the resulting single crystal for single-crystal X-ray diffraction analysis.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline form of the bulk sample. Data is typically collected using a diffractometer with Cu Kα radiation.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting points and enthalpies of fusion of the different polymorphs. A heating rate of 50 °C/min is often used to minimize solid-state phase transformations during analysis.[1]

  • Raman Spectroscopy: Raman microscopy can be used to further confirm the identity of the new phases, as each polymorph exhibits a unique Raman spectrum.[1]

Visualizations: Workflows and Phase Relationships

The following diagrams illustrate the experimental process and the complex relationships between the different solid forms of Griseofulvin in the presence of PEG.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_char Characterization prep1 Weigh GSF and PEG prep2 Physical Mixture prep1->prep2 prep3 Melt at 200°C prep2->prep3 prep4 Quench to Aging Temperature prep3->prep4 cryst Aging and Crystallization prep4->cryst char1 PXRD cryst->char1 char2 DSC cryst->char2 char3 Raman Spectroscopy cryst->char3 char4 Single Crystal XRD (for new forms) cryst->char4

Experimental workflow for GSF-PEG polymorphic studies.

phase_transformation Melt Melt FormI FormI Melt->FormI < 60°C Form III Form III Melt->Form III Form V Form V Melt->Form V GSF-PEG IC GSF-PEG IC Melt->GSF-PEG IC < 80°C Form II Form II Form III->Form II Transformation Form IV Form IV Form V->FormI Transformation Form V->Form IV Cross-nucleation

Solid-form landscape of GSF in the presence of PEG.

Conclusion

The crystallization of Griseofulvin with PEG reveals a complex polymorphic system. The discovery of new polymorphs (Forms IV and V) and a GSF-PEG inclusion complex underscores the importance of studying the impact of excipients on the solid-state properties of APIs.[1][2] For researchers and professionals in drug development, a thorough understanding and control of polymorphism are essential for ensuring the consistent quality, stability, and bioavailability of pharmaceutical products. The methodologies and data presented in this guide provide a foundational understanding for further research and development involving Griseofulvin and other APIs that exhibit polymorphic behavior in the presence of polymers.

References

Biopharmaceutical Classification of Griseofulvin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin (B1672149), a potent oral antifungal agent, has been a mainstay in the treatment of dermatophyte infections for decades. Its efficacy, however, is intrinsically linked to its biopharmaceutical properties, which govern its absorption and bioavailability. This technical guide provides an in-depth analysis of the Biopharmaceutical Classification System (BCS) classification of griseofulvin, focusing on its solubility and permeability characteristics. Understanding these core properties is critical for formulation development, predicting in vivo performance, and optimizing therapeutic outcomes. Griseofulvin is officially classified as a BCS Class II drug, a designation that signifies its low solubility and high permeability.[1][2][3]

Solubility

According to the BCS, a drug is considered to have low solubility if its highest therapeutic dose is not soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. Griseofulvin's aqueous solubility is consistently reported to be very low.[4]

Quantitative Solubility Data

The solubility of griseofulvin has been determined in various aqueous media, demonstrating its pH-independent low solubility characteristic of a neutral molecule.

MediumTemperature (°C)SolubilityReference
Water25~10 mg/L[5]
Phosphate (B84403) Buffer (pH 6.8)Not Specified5.47 mg/L[1]
0.1M HClNot Specified~10 mg/L[5]
pH 5.8 Phosphate BufferNot Specified~10 mg/L[5]
pH 7.4 Phosphate BufferNot Specified~10 mg/L[5]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The most common method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8]

Objective: To determine the saturation solubility of griseofulvin in a specific aqueous medium.

Materials:

  • Griseofulvin powder

  • Selected aqueous medium (e.g., purified water, phosphate buffer of desired pH)

  • Glass flasks or vials with airtight seals

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis.

Procedure:

  • Add an excess amount of griseofulvin powder to a flask containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To separate the dissolved drug from any undissolved solid, centrifuge the sample at a high speed.

  • Filter the resulting supernatant through a syringe filter to remove any remaining fine particles.

  • Analyze the concentration of griseofulvin in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The determined concentration represents the equilibrium solubility of griseofulvin in the tested medium.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Griseofulvin to aqueous medium B Seal flask A->B C Incubate with shaking at constant temperature (24-72h) B->C D Centrifuge the suspension C->D E Filter the supernatant D->E F Analyze Griseofulvin concentration (HPLC/UV-Vis) E->F

Figure 1. Experimental workflow for the shake-flask solubility determination of Griseofulvin.

Permeability

A drug is classified as highly permeable under the BCS when the extent of intestinal absorption in humans is determined to be 90% or higher of an administered dose. Griseofulvin is well-established as a highly permeable drug.[1]

Quantitative Permeability Data

In situ studies using a rat intestinal perfusion model have demonstrated that once dissolved, griseofulvin is rapidly and completely absorbed, further supporting its high permeability classification.

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer assay is the gold standard in vitro method for predicting human intestinal permeability.[10][11]

Objective: To determine the apparent permeability coefficient (Papp) of griseofulvin across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Griseofulvin test solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification.

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in appropriate flasks.

    • Seed the cells onto Transwell® inserts at a suitable density.

    • Culture the cells on the inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold to indicate a confluent and intact monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be below a certain limit.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the griseofulvin test solution (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the Transwell® plate at 37 °C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of griseofulvin in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration of the drug in the apical compartment (µg/mL).

G cluster_culture Cell Culture & Monolayer Formation cluster_integrity Monolayer Integrity Check cluster_permeation Permeation Experiment cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a monolayer A->B C Measure TEER or Lucifer Yellow permeability B->C D Add Griseofulvin solution to apical side C->D If integrity is confirmed E Incubate at 37°C D->E F Sample from basolateral side at time intervals E->F G Quantify Griseofulvin concentration (LC-MS/MS) F->G H Calculate Papp value G->H

Figure 2. Generalized workflow for a Caco-2 cell permeability assay.

Metabolism and Transport

Griseofulvin is primarily metabolized in the liver to 6-desmethylgriseofulvin and its glucuronide conjugate.[12] While its absorption is known to be enhanced when taken with a high-fat meal, suggesting a role for lymphatic transport, the specific involvement of intestinal uptake or efflux transporters in its absorption is not well-documented.[4] There is a lack of definitive studies confirming whether griseofulvin is a substrate for major efflux transporters such as P-glycoprotein (P-gp). One report noted that it is uncertain if griseofulvin's interaction with other drugs is mediated by P-gp.[12] The entry of griseofulvin into fungal cells is described as an energy-dependent process, but this is distinct from its absorption mechanism in the human intestine.[13]

G cluster_bcs BCS Classification Griseofulvin Griseofulvin LowSolubility Low Solubility Griseofulvin->LowSolubility HighPermeability High Permeability Griseofulvin->HighPermeability BCS_Class_II BCS Class II LowSolubility->BCS_Class_II HighPermeability->BCS_Class_II

References

Methodological & Application

Application Notes and Protocols for the Preparation of Griseofulvin Solid Dispersions with Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin (B1672149), an antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its therapeutic efficacy is often limited by its poor dissolution rate.[2] Solid dispersion technology is a widely employed and effective strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like griseofulvin.[1] This technique involves the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state.[3]

Polyethylene glycols (PEGs), particularly PEG 4000 and PEG 6000, are frequently utilized as hydrophilic carriers in the formulation of solid dispersions due to their low melting points, miscibility with various drugs, and ability to improve the wettability and inhibit the crystallization of the drug.[1][4] The enhancement of dissolution is attributed to several factors, including the reduction of drug particle size to a molecular or amorphous state, increased wettability and surface area of the drug, and the formation of a soluble complex between the drug and the carrier.

These application notes provide detailed protocols for the preparation of griseofulvin-PEG solid dispersions using common laboratory methods, along with methodologies for their physicochemical characterization and in-vitro dissolution testing.

Experimental Protocols

Preparation of Griseofulvin-PEG Solid Dispersions

Several methods can be employed to prepare griseofulvin-PEG solid dispersions. The choice of method can influence the physicochemical properties and dissolution behavior of the final product.

This method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid mass.

Protocol:

  • Accurately weigh the desired amounts of griseofulvin and PEG (e.g., PEG 4000 or PEG 6000) to achieve drug-to-carrier ratios of 1:1, 1:3, 1:5, or 1:7.[1]

  • Transfer the weighed powders to a mortar.[4]

  • Add a sufficient volume of a suitable solvent, such as methanol, to completely dissolve both griseofulvin and PEG with constant stirring.[4]

  • Continue stirring until a clear solution is obtained.

  • Transfer the solution to a petri dish or a beaker and place it in a hot air oven maintained at a temperature of approximately 60°C to evaporate the solvent.[4]

  • Once the solvent is completely evaporated and a solid mass is formed, store the solid dispersion in a desiccator for 24 hours to remove any residual solvent.[4]

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a #40 sieve to obtain a uniform powder.[4]

  • Store the prepared solid dispersion in a well-closed container in a cool, dry place.

This method involves melting the carrier and then incorporating the drug into the molten carrier.

Protocol:

  • Accurately weigh griseofulvin and PEG (e.g., PEG 4000 or PEG 6000) in the desired ratios (e.g., 1:1, 1:3, 1:5, 1:7).[1]

  • Physically mix the drug and the carrier in a porcelain dish.[5]

  • Heat the mixture on a paraffin (B1166041) bath or a suitable heating apparatus to a temperature that is sufficient to melt the PEG (approximately 60°C for PEG 4000/6000).[4][5]

  • Stir the molten mixture continuously until a homogenous dispersion of griseofulvin in the molten PEG is achieved.

  • Pour the molten mixture onto a clean, flat surface (e.g., a tile) and allow it to cool and solidify at room temperature.[5]

  • After complete solidification, scrape the solid mass, grind it in a mortar and pestle, and pass it through a #100 sieve.[5]

  • Store the resulting powder in a desiccator until further use.[4]

This method involves the formation of a paste by kneading the drug and carrier with a small amount of a solvent.

Protocol:

  • Weigh the required quantities of griseofulvin and PEG (e.g., PEG 4000 or PEG 6000).[4]

  • Place the powders in a mortar.[4]

  • Add a small quantity of a solvent, such as methanol, to the powder mixture to form a homogeneous paste of suitable consistency.[4]

  • Knead the paste for a specified period (e.g., 30 minutes).

  • Dry the resulting paste in a hot air oven at a temperature of approximately 40 ± 2°C.[4]

  • Once dried, pass the solid mass through a #40 sieve.[4]

Physicochemical Characterization

The prepared solid dispersions should be characterized to confirm the conversion of crystalline griseofulvin to an amorphous state and to investigate any potential interactions between the drug and the carrier.

DSC is used to determine the thermal properties of the samples and to detect the glass transition temperature (Tg) of the amorphous drug.

Protocol:

  • Accurately weigh 2-5 mg of the sample (pure griseofulvin, PEG, physical mixture, or solid dispersion) into an aluminum pan and hermetically seal it.[4]

  • Place the pan in a DSC instrument.

  • Heat the sample at a constant rate of 10°C per minute over a temperature range of 30 to 300°C under a nitrogen gas stream.[4]

  • Record the thermograms and analyze them for the disappearance of the sharp endothermic peak corresponding to the melting point of crystalline griseofulvin, which indicates the formation of an amorphous solid dispersion.

XRPD is used to analyze the crystalline or amorphous nature of the drug in the solid dispersion.

Protocol:

  • Place a small amount of the powdered sample on a sample holder.

  • Perform the XRPD analysis using an X-ray diffractometer with CuKα radiation.

  • Scan the sample over a diffraction angle (2θ) range of 5–35° at a scanning rate of 0.5°/min.[6]

  • Analyze the diffraction patterns. The absence of sharp peaks characteristic of crystalline griseofulvin in the diffractogram of the solid dispersion indicates the amorphous nature of the drug.

FTIR spectroscopy is used to identify any potential chemical interactions, such as hydrogen bonding, between griseofulvin and PEG.

Protocol:

  • Prepare a pellet by dispersing the sample (pure griseofulvin, PEG, physical mixture, or solid dispersion) with potassium bromide (KBr) and compressing it in a hydraulic press.[4]

  • Place the pellet in the light path of an FTIR spectrophotometer.

  • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.[4]

  • Analyze the resulting spectra for any shifts, broadening, or disappearance of characteristic peaks of griseofulvin, which may suggest intermolecular interactions with PEG.

In-Vitro Dissolution Studies

Dissolution testing is performed to evaluate the enhancement of the drug release rate from the prepared solid dispersions.

Protocol:

  • Use a USP Type II (paddle) dissolution test apparatus.[4]

  • Fill the dissolution vessels with 900 mL of a suitable dissolution medium, such as 0.1N HCl or phosphate (B84403) buffer (pH 7.4).[4][5]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[4]

  • Set the paddle speed to 50 rpm.[4]

  • Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of griseofulvin (e.g., 25 mg) and add it to each dissolution vessel.[5]

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 50 minutes).[4][5]

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[4]

  • Filter the collected samples and analyze the concentration of griseofulvin using a UV-visible spectrophotometer at a wavelength of approximately 291-295 nm.[4][5]

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables summarize the typical quantitative data obtained from the characterization and dissolution studies of griseofulvin-PEG solid dispersions.

Table 1: Physicochemical Properties of Griseofulvin and PEG

PropertyGriseofulvinPEG 6000
BCS Class II-
Solubility Practically insoluble in waterFreely soluble in water
Melting Point (°C) ~22055-60

Table 2: Formulation and Characterization of Griseofulvin-PEG 6000 Solid Dispersions

Formulation CodeDrug:Carrier RatioPreparation Method% Drug Content (±SD)Solubility (mg/mL) (±SD)
GF---<0.1
PM 1:31:3Physical Mixing--
SD-SE 1:31:3Solvent Evaporation97.59 ± 0.12[4]-
SD-M 1:31:3Melting-2.09 ± 0.080[5]
SD-K 1:31:3Kneading--

Table 3: In-Vitro Dissolution Data of Griseofulvin and its Solid Dispersions with PEG 6000

Formulation% Drug Release at 15 min (±SD)% Drug Release at 30 min (±SD)% Drug Release at 45 min (±SD)
Pure Griseofulvin< 10< 20< 30
SD (1:3 ratio with Crospovidone and PEG 6000)30.05[7]69.21[7]97.11[7]
SD6 (1:3 ratio with Mannitol)47.16 ± 1.167[5]~80[5]-

Note: The data presented in the tables are indicative and have been compiled from various literature sources. Actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation of Solid Dispersion Start Start Weigh Griseofulvin & PEG Weigh Griseofulvin & PEG Start->Weigh Griseofulvin & PEG Solvent Evaporation Solvent Evaporation Weigh Griseofulvin & PEG->Solvent Evaporation Melting Method Melting Method Weigh Griseofulvin & PEG->Melting Method Kneading Method Kneading Method Weigh Griseofulvin & PEG->Kneading Method Dissolve in Solvent Dissolve in Solvent Solvent Evaporation->Dissolve in Solvent Melt PEG & Disperse Drug Melt PEG & Disperse Drug Melting Method->Melt PEG & Disperse Drug Knead with Solvent Knead with Solvent Kneading Method->Knead with Solvent Evaporate Solvent Evaporate Solvent Dissolve in Solvent->Evaporate Solvent Cool & Solidify Cool & Solidify Melt PEG & Disperse Drug->Cool & Solidify Dry Paste Dry Paste Knead with Solvent->Dry Paste Pulverize & Sieve Pulverize & Sieve Evaporate Solvent->Pulverize & Sieve Cool & Solidify->Pulverize & Sieve Dry Paste->Pulverize & Sieve Solid Dispersion Solid Dispersion Pulverize & Sieve->Solid Dispersion

Caption: Experimental Workflow for Griseofulvin-PEG Solid Dispersion Preparation.

characterization_workflow cluster_char Physicochemical Characterization & Evaluation Solid Dispersion Solid Dispersion DSC DSC Solid Dispersion->DSC XRPD XRPD Solid Dispersion->XRPD FTIR FTIR Solid Dispersion->FTIR Dissolution Testing Dissolution Testing Solid Dispersion->Dissolution Testing Amorphous State Confirmation Amorphous State Confirmation DSC->Amorphous State Confirmation XRPD->Amorphous State Confirmation Drug-Polymer Interaction Drug-Polymer Interaction FTIR->Drug-Polymer Interaction Enhanced Dissolution Profile Enhanced Dissolution Profile Dissolution Testing->Enhanced Dissolution Profile

References

Application Note: Hot Melt Extrusion for Griseofulvin-PEG Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin (B1672149) is an antifungal agent used to treat dermatophyte infections. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] The oral bioavailability of griseofulvin is consequently limited by its dissolution rate.[2] Hot Melt Extrusion (HME) is a robust, solvent-free technology used to create solid dispersions, where a poorly soluble drug is molecularly dispersed within a hydrophilic polymer matrix.[3][4] This process can significantly enhance the dissolution rate and bioavailability of drugs like griseofulvin.

Polyethylene (B3416737) glycol (PEG) is a widely used hydrophilic polymer in HME due to its low melting point, miscibility with many drugs, and ability to enhance drug release. In fact, a commercially available griseofulvin product, Gris-PEG®, is based on an HME process with polyethylene glycol to improve its bioavailability.[3] This application note provides a detailed protocol for the preparation and characterization of griseofulvin-PEG solid dispersions using a hot melt extrusion method.

Materials and Equipment

Materials:

  • Griseofulvin (micronized)

  • Polyethylene Glycol (PEG 6000 or PEG 8000 recommended)

  • Plasticizers (e.g., Poloxamer 188, Xylitol, Sorbitol) (Optional, to improve processability)[5][6]

  • Dissolution Media (e.g., Phosphate (B84403) Buffer pH 6.8, 4% Sodium Lauryl Sulphate (SLS) solution)[1][2]

Equipment:

  • Twin-screw hot melt extruder

  • V-shell blender or equivalent powder mixer

  • Pelletizer or milling equipment

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • USP Type II (Paddle) Dissolution Apparatus

  • HPLC or UV-Vis Spectrophotometer for analysis

Experimental Protocols

Protocol 1: Pre-Formulation Assessment
  • Thermal Characterization:

    • Perform Thermogravimetric Analysis (TGA) on pure griseofulvin and PEG to determine their degradation temperatures. This defines the maximum processing temperature for HME.[3]

    • Perform Differential Scanning Calorimetry (DSC) on the raw materials to determine their melting points (Tm) and glass transition temperatures (Tg).[5] A typical DSC method involves heating 2-3 mg of the sample in a sealed aluminum pan at a rate of 20°C/min.[5] The processing temperature for HME is generally set 20-40°C above the polymer's Tg.[3]

  • Physical Mixture Preparation:

    • Prepare physical mixtures of griseofulvin and PEG at various drug-to-polymer ratios (e.g., 10:90, 20:80 w/w).

    • Blend the powders for 15-20 minutes in a V-shell blender to ensure homogeneity.

    • Analyze the physical mixture using DSC. The presence of the drug's melting endotherm indicates it remains in a crystalline state before extrusion.[5]

Protocol 2: Hot Melt Extrusion Process

The following workflow outlines the HME process for creating a griseofulvin-PEG solid dispersion.

HME_Workflow raw_materials Raw Materials (Griseofulvin, PEG, Plasticizer) blending Powder Blending (V-Shell Blender) raw_materials->blending feeding Gravimetric Feeding blending->feeding extrusion Hot Melt Extrusion (Twin-Screw Extruder) feeding->extrusion cooling Cooling (Conveyor Belt) extrusion->cooling downstream Downstream Processing (Pelletizing / Milling) cooling->downstream characterization Characterization (DSC, PXRD, Dissolution) downstream->characterization final_product Final Product (Solid Dispersion) characterization->final_product

Caption: Experimental workflow for Griseofulvin-PEG solid dispersion manufacturing via HME.

  • Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. A gradually increasing temperature profile is typically used, with the final zone set below the degradation temperature of the components.

  • Blending: Pre-mix the griseofulvin and PEG (and plasticizer, if used) in the desired ratio using a V-shell blender.[5]

  • Feeding: Feed the blended powder into the extruder using a calibrated gravimetric feeder to ensure a consistent feed rate.

  • Extrusion: Process the material through the heated, rotating twin screws. The combination of heat and shear will melt the polymer and disperse the drug.

  • Cooling & Collection: The molten extrudate exits the die and is cooled on a conveyor belt before further processing.

Protocol 3: Downstream Processing
  • Size Reduction: The cooled extrudate strands are brittle and can be processed into a usable powder.

  • Pelletization: Use a strand pelletizer to cut the extrudates into uniform pellets.[4]

  • Milling: Alternatively, mill the extrudates using a laboratory mill to produce a fine powder. Pass the powder through a sieve (e.g., 80 mesh) to ensure a consistent particle size.[2]

Protocol 4: Characterization of Extrudates
  • Solid-State Characterization:

    • DSC Analysis: Perform DSC on the milled extrudates. The absence of the griseofulvin melting endotherm (around 218-220°C) suggests that the drug has been converted from a crystalline to an amorphous or dissolved state within the polymer matrix.[5]

    • PXRD Analysis: Analyze the extrudates using PXRD. The absence of sharp diffraction peaks characteristic of crystalline griseofulvin, and the presence of a halo pattern, confirms the amorphous nature of the solid dispersion.[1]

    • FTIR Analysis: Use FTIR to investigate potential molecular interactions (e.g., hydrogen bonding) between griseofulvin and PEG. Shifts in the characteristic peaks of the drug (e.g., carbonyl group) can indicate such interactions, which contribute to the stability of the amorphous system.[1][7]

  • In Vitro Dissolution Testing:

    • Apparatus: USP Type II (Paddle) Apparatus.

    • Method 1 (with surfactant):

      • Medium: 900 mL of 4% Sodium Lauryl Sulphate (SLS) solution.[2]

      • Temperature: 37 ± 0.5 °C.[2]

      • Paddle Speed: 50 rpm.[2]

    • Method 2 (buffer):

      • Medium: 900 mL of phosphate buffer (pH 6.8).[1][8]

      • Temperature: 37 ± 0.5 °C.[8]

      • Paddle Speed: 100 rpm.[1]

    • Procedure:

      • Place a quantity of extrudate equivalent to a standard dose of griseofulvin into each dissolution vessel.

      • Withdraw samples (e.g., 5-10 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).[2][8]

      • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

      • Filter the samples (e.g., through a 0.45-μm filter) and analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.[1]

      • Compare the dissolution profile of the solid dispersion to that of the pure drug and the physical mixture.

Data Presentation

Table 1: Physicochemical Properties of Formulation Components
ComponentPropertyValueCitation
GriseofulvinBCS ClassII[1]
Melting Point~220 °C[5]
SolubilityPractically insoluble in water[1]
PEG 6000TypeHydrophilic Polymer[9]
Melting Point55-63 °C
PEG 8000TypeHydrophilic Polymer[10]
Melting Point60-63 °C
Table 2: Suggested HME Process Parameters for Griseofulvin-PEG Formulations
ParameterRangeCitation
Drug Load (% w/w)10 - 20%[5]
Extrusion Temperature (°C)135 - 160 °C[5][11]
Screw Speed (rpm)50 - 150 rpm[5][6]
Feed Rate ( kg/h )2.5 - 5 kg/h (for scale-up)[6]

Note: Parameters must be optimized for the specific extruder, formulation, and desired extrudate properties.

Table 3: Representative Solid-State Characterization Results
SampleDSC ResultPXRD ResultInterpretation
Pure GriseofulvinSharp endotherm at ~220°CSharp diffraction peaksCrystalline
PEG 8000Sharp endotherm at ~62°CSharp diffraction peaksCrystalline
Physical MixtureEndotherms for both componentsPeaks for both componentsCrystalline drug in polymer
HME ExtrudateAbsence of drug endothermHalo pattern, no drug peaksAmorphous/dissolved drug
Table 4: Illustrative Comparative Dissolution Data (% Drug Released)
Time (min)Pure GriseofulvinPhysical MixtureHME Solid Dispersion
10< 5%< 10%> 40%
30< 10%< 20%> 80%
60< 15%< 30%> 95%

Note: These are illustrative values. Actual results will depend on the specific formulation and dissolution conditions.[1][2]

Logical Relationships in HME Formulation

The following diagram illustrates the key relationships between formulation variables, process parameters, and the final quality attributes of the solid dispersion.

Logical_Relationships cluster_0 Formulation Variables cluster_1 Process Parameters (HME) cluster_2 Intermediate Properties cluster_3 Critical Quality Attributes drug_load Drug Load miscibility Drug-Polymer Miscibility drug_load->miscibility polymer_type Polymer Type/Grade (e.g., PEG 6000 vs 8000) polymer_type->miscibility temperature Temperature Profile melt_viscosity Melt Viscosity temperature->melt_viscosity screw_speed Screw Speed screw_speed->melt_viscosity drug_state Drug Physical State (Amorphous vs Crystalline) miscibility->drug_state melt_viscosity->drug_state dissolution Dissolution Rate drug_state->dissolution stability Physical Stability (Recrystallization) drug_state->stability

Caption: Relationship between HME inputs and critical quality attributes of the final product.

Conclusion

Hot melt extrusion is an effective and continuous manufacturing process for producing amorphous solid dispersions of griseofulvin with polyethylene glycol. This method successfully transforms the poorly soluble crystalline drug into a more readily dissolvable amorphous form, which is expected to improve its oral bioavailability. The protocols outlined in this note provide a comprehensive framework for the development, processing, and characterization of griseofulvin-PEG extrudates, enabling researchers to effectively utilize HME technology for solubility enhancement challenges.

References

Application Notes and Protocols: Characterization of Griseofulvin-PEG Loaded Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Griseofulvin-loaded PEGylated (Gris-PEG) liposomes. The following sections detail the key analytical techniques and protocols necessary to ensure the quality, stability, and efficacy of these drug delivery systems.

Introduction

Griseofulvin, a poorly water-soluble antifungal drug, presents challenges in formulation and bioavailability. Encapsulation of Griseofulvin into PEGylated liposomes offers a promising strategy to enhance its solubility, prolong circulation time, and improve therapeutic outcomes. Polyethylene glycol (PEG)ylation of the liposome (B1194612) surface provides a hydrophilic barrier, sterically hindering opsonization and clearance by the reticuloendothelial system (RES). Thorough characterization of these liposomal formulations is critical for quality control and to predict their in vivo performance. This document outlines the standard procedures for evaluating the physicochemical properties of this compound liposomes.

Physicochemical Characterization of this compound Liposomes

The critical quality attributes of this compound liposomes that require rigorous evaluation include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug loading, and in vitro drug release profile.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of Griseofulvin-loaded liposomes.

Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential of Griseofulvin Liposomes

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
GL1149.10.428-17.1[1]
GL2158.1 - 268.40.417 - 0.521-17.1 to -17.9[2]
FTS142ModerateNot Reported[3][4]
MS357ModerateNot Reported[3][4]
NS813HighNot Reported[3][4]

Table 2: Encapsulation Efficiency and Drug Loading of Griseofulvin Liposomes

Formulation CodeEncapsulation Efficiency (%)
Optimized Liposome72.71 ± 1.047[1]
GL127.37 ± 0.1202[5]
GL234.44 ± 0.4030[5]
GL349.35 ± 1.4283[5]
F132[3]
F298[3]
F1 (chitosan film)~95[6]
F2 (chitosan film)~95[6]
Lecithin/Cholesterol67.1 - 68.9[2]

Experimental Protocols

Particle Size and Zeta Potential Analysis

Objective: To determine the mean hydrodynamic diameter, size distribution (PDI), and surface charge of the this compound liposomes.

Methodology:

  • Sample Preparation: Dilute the this compound liposomal suspension with deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for analysis. A dilution factor of 1:200 (v/v) is a common starting point.

  • Instrumentation: Utilize a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.

  • DLS Measurement (Particle Size and PDI):

    • Equilibrate the instrument and the sample to a controlled temperature, typically 25°C.

    • Transfer the diluted liposome suspension to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement at a scattering angle of 90° or 173°.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • The instrument software will calculate the Z-average mean diameter and the PDI from the correlation function using the Stokes-Einstein equation.

    • Perform measurements in triplicate for each sample.

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Inject the diluted liposomal suspension into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • An electric field is applied, and the electrophoretic mobility of the liposomes is measured.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • Perform measurements in triplicate for each sample.

G cluster_prep Sample Preparation cluster_analysis DLS and Zeta Potential Analysis cluster_data Data Acquisition and Analysis start This compound Liposome Suspension dilute Dilute with Deionized Water (e.g., 1:200 v/v) start->dilute instrument Malvern Zetasizer dilute->instrument size_measurement Measure Particle Size (DLS) - Temperature: 25°C - Scattering Angle: 90°/173° instrument->size_measurement zeta_measurement Measure Zeta Potential - Use Folded Capillary Cell instrument->zeta_measurement data_size Obtain: - Z-average Diameter (nm) - Polydispersity Index (PDI) size_measurement->data_size data_zeta Obtain: - Zeta Potential (mV) zeta_measurement->data_zeta replicate Perform in Triplicate data_size->replicate data_zeta->replicate G cluster_separation Separation of Free Drug cluster_quantification Drug Quantification cluster_calculation Calculation start This compound Liposome Suspension separation_method Choose Separation Method start->separation_method total_drug_prep Take original suspension Lyse liposomes (Methanol/Triton X-100) start->total_drug_prep ultracentrifugation Ultracentrifugation separation_method->ultracentrifugation High Speed sec Size Exclusion Chromatography separation_method->sec Column dialysis Dialysis separation_method->dialysis Membrane free_drug Supernatant/Fractions (Free Drug) ultracentrifugation->free_drug sec->free_drug dialysis->free_drug quantify_free Quantify Free Drug (UV-Vis/HPLC) free_drug->quantify_free quantify_total Quantify Total Drug (UV-Vis/HPLC) total_drug_prep->quantify_total calc_ee Calculate Encapsulation Efficiency (%) quantify_total->calc_ee quantify_free->calc_ee calc_dl Calculate Drug Loading (%) calc_ee->calc_dl G cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis and Data Presentation start This compound Liposome Suspension dialysis_bag Place in Dialysis Bag (12-14 kDa MWCO) start->dialysis_bag release_medium Immerse in Release Medium (e.g., PBS + Tween 80) dialysis_bag->release_medium incubation Incubate at 37°C with Stirring release_medium->incubation sampling_loop At Predetermined Time Intervals incubation->sampling_loop withdraw Withdraw Aliquot sampling_loop->withdraw replace Replace with Fresh Medium withdraw->replace analyze Analyze Griseofulvin Concentration (UV-Vis/HPLC) withdraw->analyze replace->sampling_loop calculate Calculate Cumulative % Drug Released analyze->calculate plot Plot Cumulative % Release vs. Time calculate->plot G cluster_storage Storage cluster_analysis Analysis at Time Intervals (0, 1, 3, 6 months) cluster_evaluation Evaluation start This compound Liposome Suspension storage_conditions Storage Conditions start->storage_conditions refrigerated 4°C (Refrigerated) storage_conditions->refrigerated room_temp 25°C (Room Temperature) storage_conditions->room_temp analysis_point Time Point refrigerated->analysis_point room_temp->analysis_point visual Visual Inspection analysis_point->visual size_pdi Particle Size and PDI analysis_point->size_pdi zeta Zeta Potential analysis_point->zeta ee Encapsulation Efficiency (Drug Leakage) analysis_point->ee evaluation Assess Changes in Parameters Over Time visual->evaluation size_pdi->evaluation zeta->evaluation ee->evaluation

References

Application Notes and Protocols for Spray Drying Griseofulvin with Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin (B1672149), an antifungal drug, is characterized by its low aqueous solubility, which limits its bioavailability.[1][2] A promising approach to enhance its dissolution rate and, consequently, its therapeutic efficacy is the formulation of amorphous solid dispersions (ASDs) via spray drying.[1][3][4] This technique involves dissolving the drug and a polymer carrier in a suitable solvent system and then rapidly removing the solvent by atomizing the solution into a hot gas stream. This rapid drying process kinetically traps the drug in a high-energy amorphous state, preventing its crystallization.[5]

The choice of polymer is critical as it influences the stability of the amorphous drug, the dissolution performance of the final product, and the overall processability.[6] Polymers can stabilize the amorphous form of griseofulvin by forming hydrogen bonds and increasing the glass transition temperature (Tg) of the solid dispersion.[1][3] This document provides detailed protocols and application notes for the spray drying of griseofulvin with various polymers, summarizing key experimental parameters and outcomes to guide researchers in developing robust and effective formulations.

Experimental Protocols

Materials
  • Griseofulvin (GF): Micronized grade.[2]

  • Polymers:

    • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[1]

    • Poly[N-(2-hydroxypropyl)methacrylate] (PHPMA)[1]

    • Polyvinylpyrrolidone (PVP)[4]

    • Hydroxypropyl Cellulose (HPC)[2]

    • Soluplus® (Sol)[2]

  • Solvents: Acetone (B3395972), Methanol, Ethanol, Deionized Water.[1][2][4][7]

  • Surfactants (Optional): Sodium Dodecyl Sulfate (SDS).[2][8]

General Spray Drying Procedure

The following is a generalized workflow for the spray drying of griseofulvin with a selected polymer. Specific parameters for different polymer systems are detailed in the subsequent sections.

SprayDryingWorkflow cluster_prep Solution Preparation cluster_sd Spray Drying Process cluster_post Post-Processing & Analysis Solvent Select Solvent System (e.g., Acetone/Water) Dissolve_GF Dissolve Griseofulvin Solvent->Dissolve_GF Feed Solution Dissolve_Polymer Dissolve Polymer(s) Dissolve_GF->Dissolve_Polymer Feed Solution Mix Stir until clear solution is obtained Dissolve_Polymer->Mix Feed Solution Spray_Dryer Set Spray Dryer Parameters (Inlet T, Outlet T, Gas Flow, etc.) Mix->Spray_Dryer Feed Solution Atomize Atomize the feed solution Spray_Dryer->Atomize Drying Rapid Solvent Evaporation Atomize->Drying Collection Collect Dried Powder Drying->Collection Secondary_Drying Secondary Drying (Vacuum Oven) Collection->Secondary_Drying Characterization Characterize Powder (DSC, XRPD, Dissolution) Secondary_Drying->Characterization

Caption: General workflow for preparing spray-dried solid dispersions of griseofulvin.

Protocol 1: Griseofulvin with HPMCAS and PHPMA (Ternary System)

This protocol is based on the work by Al-Obaidi et al. and aims to enhance the stability of amorphous griseofulvin through hydrogen bonding with two polymers.[1]

  • Solution Preparation:

    • Dissolve 2.5 g of griseofulvin in 185 mL of acetone with magnetic stirring until fully dissolved (approx. 3 minutes).[1]

    • Add 85 mL of distilled water to the solution and stir for at least 3 minutes.[1]

    • Add 1.25 g of HPMCAS and stir for 30-45 minutes until a clear solution is obtained.[1]

    • Add 1.25 g of PHPMA and continue stirring for another 30-45 minutes.[1]

  • Spray Drying:

    • Use a suitable spray dryer (e.g., Niro SD-Micro).[1]

    • Set the following parameters:

      • Inlet Temperature: 65°C[1]

      • Outlet Temperature: 45°C[1]

      • System Gas Flow: 25 kg/h (Nitrogen)[1]

      • Atomizer Gas Flow: 2.5 kg/h [1]

  • Post-Processing:

    • Collect the spray-dried powder.

    • For further analysis, store the powder in a vacuum oven for 48 hours to remove residual solvent.[9]

Protocol 2: Griseofulvin with HPC or Soluplus® (with optional SDS)

This protocol, adapted from Rahman et al., explores the use of HPC and Soluplus® and the impact of a surfactant (SDS) on dissolution.[2][8]

  • Solution Preparation:

    • Prepare a solvent mixture of 200 mL acetone and 40 mL deionized water.[2]

    • Dissolve 2.5% w/v of griseofulvin and the desired amount of HPC or Soluplus® (to achieve drug:polymer mass ratios of 1:1, 1:3, or 1:5) in the solvent mixture with magnetic stirring.[2]

    • For formulations with surfactant, add 0.125% w/v SDS to the solution.[2]

    • Sonicate the final solution for 30 minutes before spray drying.[2]

  • Spray Drying:

    • The specific spray drying parameters (e.g., inlet/outlet temperature, feed rate) should be optimized for the specific equipment used to achieve a stable amorphous product. General guidance suggests using a gentle one-step process with drying gas temperatures between 50°C - 100°C.[6]

  • Post-Processing:

    • Collect the spray-dried powder and store it in sealed containers at room temperature before characterization.[8]

Data Presentation

The following tables summarize quantitative data from various studies on spray-dried griseofulvin solid dispersions.

Table 1: Spray Drying Parameters and Polymer Systems

DrugPolymer(s)Drug:Polymer Ratio(s)Solvent SystemInlet Temp. (°C)Outlet Temp. (°C)Reference
GriseofulvinHPMCAS, PHPMA50:25:25Acetone/Water6545[1]
GriseofulvinHPC, Soluplus®1:1, 1:3, 1:5Acetone/WaterNot specifiedNot specified[2]
GriseofulvinPVP, PHPMA50:25:25Acetone/Water or Acetone/MethanolNot specifiedNot specified[4]
GriseofulvinLactoseNot specifiedWater/Ethanol or Water/AcetoneNot specifiedNot specified[7]

Table 2: Physicochemical Properties of Griseofulvin Solid Dispersions

Polymer SystemTg of Solid Dispersion (°C)Stability of Amorphous FormDissolution EnhancementKey FindingsReference
GF/HPMCAS81-82Remained amorphous for >19 months at 85% RH~90% dissolved in 15 minHydrogen bonding between GF and HPMCAS is crucial for stability.[1]
GF/HPMCAS/PHPMAIncreased compared to binaryEnhanced stability due to stronger interactionsMinor impact on dissolution compared to binaryThe third polymer (PHPMA) further stabilized the amorphous form.[1][3]
GF/HPCCrystalline GF observed at lower polymer loadingLower stability, extensive GF recrystallizationLimited supersaturation (max. 50%)GF-HPC showed poorer miscibility and interactions.[2][8]
GF/Soluplus®Amorphous GF formedGood stabilityLimited supersaturation due to poor wettabilityGF-Sol had better miscibility and stronger interactions.[2][8]
GF/Soluplus®/SDSNot specifiedSDS did not interfere with Soluplus's ability to inhibit recrystallizationDramatic increase in supersaturation (max. 570%)SDS improved wettability, significantly enhancing dissolution.[2][8]

Visualization of Molecular Interactions

The stability of amorphous griseofulvin in solid dispersions is often attributed to specific molecular interactions, primarily hydrogen bonding, with the polymer matrix.

MolecularInteractions cluster_gf Griseofulvin cluster_polymer Polymer GF Griseofulvin (Carbonyl group - H-bond acceptor) Polymer HPMCAS / PHPMA (Hydroxyl group - H-bond donor) GF->Polymer H-Bond

Caption: Hydrogen bonding between Griseofulvin and polymers like HPMCAS.

Characterization of Spray-Dried Powders

A thorough characterization of the resulting powder is essential to confirm the formation of an amorphous solid dispersion and to evaluate its performance.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): Used to determine the crystallinity of griseofulvin in the spray-dried powder. An amorphous solid dispersion will show a characteristic "halo" pattern, while a crystalline material will exhibit sharp peaks.[2]

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (Tg) of the solid dispersion. A single Tg for the drug-polymer mixture indicates good miscibility.[1][2] DSC can also be used to detect melting endotherms, which would indicate the presence of crystalline drug.[2]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to investigate molecular interactions, such as hydrogen bonding, between the drug and the polymer. Shifts in the characteristic peaks (e.g., the carbonyl group of griseofulvin) can indicate the formation of these bonds.[1]

Performance Evaluation
  • Dissolution Testing: The dissolution rate of griseofulvin from the solid dispersion is a critical performance attribute. Testing should be conducted in a relevant medium, and the concentration of dissolved griseofulvin is typically measured by UV-spectroscopy.[2] A significant increase in the dissolution rate compared to the pure crystalline drug is expected.[1]

  • Stability Studies: The physical stability of the amorphous solid dispersion should be assessed under accelerated storage conditions (e.g., 40°C/75% RH).[9] The material is periodically analyzed by XRPD and DSC to check for any signs of recrystallization.[1][9]

Conclusion

Spray drying is a highly effective method for producing amorphous solid dispersions of griseofulvin with enhanced dissolution properties. The selection of an appropriate polymer is paramount, with polymers capable of forming hydrogen bonds with griseofulvin, such as HPMCAS, demonstrating excellent stabilization of the amorphous form. The addition of a third component, like PHPMA for enhanced stability or a surfactant like SDS for improved wettability, can further optimize the formulation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design and evaluate spray-dried griseofulvin formulations.

References

Application Notes and Protocols for High-Pressure Homogenization of Gris-PEG Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of Griseofulvin-PEG (Gris-PEG) nanoemulsions using high-pressure homogenization (HPH). These formulations are of significant interest for enhancing the solubility and bioavailability of Griseofulvin (B1672149), a poorly water-soluble antifungal drug.[1][2][3][4][5]

Introduction

Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5] Its oral absorption is often erratic and incomplete.[1] Nanoemulsions are nanocarrier systems that can significantly improve the oral bioavailability of such drugs by increasing the surface area for dissolution and enhancing lymphatic transport.[6][7] High-pressure homogenization is a robust and scalable method for producing nanoemulsions with uniform droplet sizes.[3][7] The incorporation of polyethylene (B3416737) glycol (PEG) or PEGylated surfactants can further enhance the stability and in vivo performance of the nanoemulsion.

Data Presentation

The following tables summarize quantitative data from various studies on Griseofulvin nanoemulsions. It is important to note that formulations and HPH parameters vary between studies, leading to different physicochemical properties.

Table 1: Physicochemical Properties of Griseofulvin Nanoemulsions

Formulation CodeOil PhaseSurfactant/Co-surfactantMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
ME VOleic AcidTween 80 / Ethanol (1:1)12.210.109-0.139-[8]
GF-Lipid NanoparticlesLipid-~60---[2][3]
Optimized FormulationPalm-based Lipid CTween 80179.80.306-27.90.77[9]
F8Cinnamon OilTween 80, Poloxamer-188 / Transcutol78.790.315-9.46-[10]
Microemulsion GelOleic AcidTween 80 / Ethanol (96%)226.0>1--[11]

Table 2: Stability of Griseofulvin in Formulations

FormulationStorage ConditionDurationStability (% Recovery)Reference
LbL Nanocoated Emulsions-7 days>91%[1]
Microemulsion Gel4°C ± 2°C, 25°C ± 2°C, 40°C ± 2°C-Stable[11]
Optimized Nanoemulsion (F8)Three different temperature conditions3 monthsStable[10]

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes a general method for preparing a this compound nanoemulsion. The specific amounts of each component should be optimized based on preliminary formulation studies.

Materials:

  • Griseofulvin powder

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • PEGylated surfactant (e.g., Cremophor EL, Solutol HS 15)

  • Co-surfactant (e.g., Transcutol HP, Ethanol)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of Griseofulvin powder.

    • Disperse the Griseofulvin in the selected oil phase.

    • Gently heat the mixture under magnetic stirring to facilitate the dissolution of Griseofulvin in the oil.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the PEGylated surfactant and co-surfactant.

    • Dissolve the surfactant and co-surfactant in purified water with gentle stirring.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000-10000 rpm) for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-10).[9] These parameters are critical and need to be optimized to achieve the desired particle size and PDI.

    • Collect the resulting nanoemulsion.

  • Cooling and Storage:

    • Cool the nanoemulsion to room temperature.

    • Store in a sealed container, protected from light.

Protocol for Characterization of this compound Nanoemulsion

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to determine the particle size distribution and PDI. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and stability of the nanoemulsion.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • Perform the measurement in triplicate and report the average values.

3.2.2. Encapsulation Efficiency and Drug Loading

  • Principle: The amount of Griseofulvin encapsulated within the nanoemulsion is determined by separating the free drug from the nanoemulsion and quantifying the drug in the nanoemulsion.

  • Procedure:

    • Separation of Free Drug: Use a centrifugation-based method (e.g., ultracentrifugation) or a dialysis method to separate the nanoemulsion from the aqueous phase containing the unencapsulated drug.

    • Quantification of Encapsulated Drug:

      • Disrupt the nanoemulsion droplets in the separated nanoemulsion phase using a suitable solvent (e.g., methanol, acetonitrile).

      • Quantify the amount of Griseofulvin using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculation:

      • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

      • Drug Loading (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3.2.3. In Vitro Drug Release Study

  • Principle: The release of Griseofulvin from the nanoemulsion is studied over time in a dissolution medium that mimics physiological conditions.

  • Procedure:

    • Use a dialysis bag method. Place a known amount of the nanoemulsion in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a dissolution medium (e.g., phosphate-buffered saline with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

    • Maintain the temperature at 37°C and stir the medium at a constant speed.

    • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.

    • Analyze the concentration of Griseofulvin in the withdrawn samples using HPLC or UV-Vis spectrophotometry.

Visualizations

Experimental Workflow

G cluster_prep Nanoemulsion Preparation cluster_char Characterization A 1. Prepare Oil Phase (Griseofulvin in Oil) C 3. Form Coarse Emulsion (High-Shear Mixing) A->C B 2. Prepare Aqueous Phase (PEG-Surfactant in Water) B->C D 4. High-Pressure Homogenization C->D Pre-emulsion E This compound Nanoemulsion D->E Homogenized Nanoemulsion F Particle Size, PDI, Zeta Potential (DLS/ELS) E->F G Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) E->G H In Vitro Drug Release (Dialysis Method) E->H I Stability Studies E->I

Caption: Workflow for this compound Nanoemulsion Preparation and Characterization.

Logical Relationship of HPH Parameters

G cluster_params HPH Parameters cluster_props Nanoemulsion Properties P Homogenization Pressure PS Particle Size P->PS Increase leads to Smaller Size PDI Polydispersity Index P->PDI Optimization needed C Number of Cycles C->PS Increase leads to Smaller Size (to a limit) C->PDI Optimization needed ST Stability PS->ST Smaller size can increase stability PDI->ST Lower PDI indicates higher stability

Caption: Influence of HPH Parameters on Nanoemulsion Properties.

References

Application Notes & Protocols: In Vitro Drug Release Testing of Gris-PEG Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin, an antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its absorption and bioavailability are consequently limited by its dissolution rate.[1][4] A common strategy to enhance the dissolution of poorly water-soluble drugs is the formulation of solid dispersions, where the drug is dispersed within a hydrophilic carrier matrix.[1][2][5] Polyethylene glycol (PEG) is a frequently used hydrophilic polymer for creating these solid dispersions due to its ability to improve wettability and enhance drug release.[1][5]

These application notes provide a detailed protocol for the in vitro drug release testing of Griseofulvin-PEG (Gris-PEG) tablets, a critical step for quality control and formulation development. The methodology described herein is based on established pharmacopeial standards and scientific literature.

Principle of Dissolution Enhancement

The primary mechanism by which PEG enhances Griseofulvin dissolution is through the formation of a solid dispersion. In this system, the drug is present in an amorphous state or as fine crystalline particles within the water-soluble carrier.[6][7] Upon contact with the dissolution medium, the PEG rapidly dissolves, releasing the Griseofulvin in a finely dispersed, high-surface-area state, which facilitates faster and more complete dissolution.[8]

Experimental Workflow

The following diagram outlines the key steps in the in vitro drug release testing of this compound tablets.

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Data Processing prep_media Prepare Dissolution Medium prep_apparatus Set up & Equilibrate Dissolution Apparatus prep_media->prep_apparatus prep_std Prepare Standard Solution start_test Introduce Tablet & Start Test prep_apparatus->start_test sampling Withdraw Samples at Predetermined Intervals start_test->sampling replace_media Replace with Fresh Medium sampling->replace_media filter_sample Filter Samples sampling->filter_sample replace_media->sampling analyze_sample Analyze via UV-Vis/HPLC filter_sample->analyze_sample calculate_release Calculate Cumulative Drug Release (%) analyze_sample->calculate_release plot_profile Plot Dissolution Profile calculate_release->plot_profile

Caption: Experimental workflow for in vitro drug release testing of this compound tablets.

Materials and Equipment

Reagents and Materials
  • This compound Tablets

  • Griseofulvin Reference Standard (RS)

  • Sodium Lauryl Sulfate (SLS)

  • Methanol (B129727) (HPLC or Spectrophotometric grade)

  • Acetonitrile (B52724) (HPLC grade, if applicable)

  • Purified, deionized water

  • 0.1N Hydrochloric Acid (optional, for acidic medium)

  • Phosphate (B84403) buffer components (optional, for neutral pH medium)

Equipment
  • USP Dissolution Apparatus 2 (Paddle Method)[1][2][9]

  • Water bath with heater and circulator

  • UV-Visible Spectrophotometer or HPLC system with UV detector[1][10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm pore size)

  • pH meter

  • Timer

Detailed Experimental Protocols

Protocol 1: Dissolution Medium Preparation

A surfactant such as Sodium Lauryl Sulfate (SLS) is often required in the dissolution medium to ensure sink conditions for poorly soluble drugs like Griseofulvin.[1][11]

  • Preparation of 4% SLS Dissolution Medium:

    • Weigh 40.0 g of Sodium Lauryl Sulfate.

    • Dissolve in and dilute to 1000 mL with purified water.

    • Stir until fully dissolved and allow any foam to dissipate.

    • Pre-heat the medium to 37 ± 0.5 °C.[1][2]

  • Alternative Media: Depending on the study's objective, other media can be used, such as 0.1N HCl to simulate gastric fluid or phosphate buffer (e.g., pH 6.8) to simulate intestinal fluid.[2][12]

Protocol 2: Standard Solution Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of Griseofulvin RS into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the dissolution medium. This creates a 100 µg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution using the dissolution medium to create standards covering the expected concentration range of the samples (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Calibration Curve: Measure the absorbance of the working standards at the predetermined λmax (approximately 291-295 nm) and plot a calibration curve of absorbance versus concentration.[1][13] The curve should have a correlation coefficient (R²) of ≥ 0.99.[1]

Protocol 3: In Vitro Dissolution Testing Procedure
  • Apparatus Setup:

    • Assemble the USP Apparatus 2 (Paddle).

    • Place 900 mL of the selected dissolution medium into each vessel.[1][2]

    • Equilibrate the medium to a constant temperature of 37 ± 0.5 °C.[1][2]

    • Set the paddle rotation speed. Common speeds are 50 rpm or 75 rpm.[1][3] The USP monograph for Griseofulvin tablets specifies 50 rpm.[11]

  • Test Execution:

    • Carefully drop one this compound tablet into each vessel.

    • Immediately start the timer and the paddle rotation.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[3]

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.[2]

    • Filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[13]

Protocol 4: Sample Analysis and Data Calculation
  • UV-Vis Spectrophotometric Analysis:

    • If necessary, dilute the filtered samples with the dissolution medium to fall within the concentration range of the calibration curve.

    • Measure the absorbance of each sample at the λmax of Griseofulvin (e.g., 291 nm).[1][11]

    • Use the dissolution medium as a blank.

  • HPLC Analysis (Alternative):

    • For higher specificity, HPLC analysis can be performed. A typical mobile phase is a mixture of acetonitrile and water.[10]

    • Detection is performed using a UV detector at the appropriate wavelength (e.g., 292 nm).[10]

    • Quantify the concentration using a calibration curve prepared with Griseofulvin RS in the mobile phase.

  • Calculation of Cumulative Drug Release:

    • Determine the concentration of Griseofulvin in each sample from the calibration curve.

    • Calculate the cumulative amount of drug released at each time point, accounting for the drug removed in previous samples.

    • Express the result as a percentage of the labeled tablet strength.

    Formula: Cumulative % Released = [ (C_n * V_t) + Σ(C_{i-1} * V_s) ] / Labeled Amount * 100

    Where:

    • C_n = Concentration of drug at time point 'n'

    • V_t = Total volume of dissolution medium (e.g., 900 mL)

    • C_{i-1} = Concentration of drug at the previous time point

    • V_s = Volume of sample withdrawn (e.g., 5 mL)

    • Labeled Amount = Drug amount as per tablet label (e.g., 125 mg)

Data Presentation

Quantitative data from drug release studies should be summarized for clear comparison. The following tables present example data derived from literature for Griseofulvin solid dispersions.

Table 1: Dissolution Apparatus and Conditions

ParameterSettingReference
ApparatusUSP Type II (Paddle)[1][2][4]
Dissolution Medium4% Sodium Lauryl Sulfate (SLS) in Water[1][11]
Volume of Medium900 mL[1][2]
Temperature37 ± 0.5 °C[1][2]
Paddle Speed50 rpm[1][2]
Analytical MethodUV-Vis Spectrophotometry[1][2]
Wavelength (λmax)291 nm[1][11]

Table 2: Example In Vitro Drug Release Profiles of Griseofulvin Formulations

Time (minutes)Formulation F3 (this compound 6000 + Crospovidone) % ReleaseMarketed Griseofulvin Tablet % Release
1030.05%31.88%
3069.21%70.02%
4597.11%99.22%
Data adapted from a study on solid dispersions of Griseofulvin.[1]

Conclusion

The use of PEG in a solid dispersion formulation significantly enhances the in vitro dissolution of Griseofulvin. The protocols outlined in these notes provide a robust framework for conducting reliable and reproducible drug release testing for this compound tablets. Adherence to these standardized methods is essential for ensuring product quality, guiding formulation optimization, and meeting regulatory requirements.

References

Application Notes and Protocols for Griseofulvin Nanoparticle Formulation for Dermal Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of griseofulvin-loaded nanoparticles designed to enhance dermal penetration for the topical treatment of fungal infections. Griseofulvin (B1672149), a poorly water-soluble drug, often exhibits limited efficacy in conventional topical formulations.[1][2][3] Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, offer a promising strategy to overcome these limitations by improving drug solubility, stability, and skin permeation.[4][5][6][7]

Overview of Nanoparticle Formulations

Various nanoparticle systems have been investigated for the topical delivery of griseofulvin, each with unique characteristics and advantages.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are solid at both room and body temperature. They offer advantages like controlled drug release and good skin compatibility.[4][8]

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This unstructured matrix provides higher drug loading capacity and reduces potential drug expulsion during storage compared to SLNs.[9]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can enhance the solubilization of lipophilic drugs like griseofulvin and facilitate their transport across the stratum corneum.[10][11]

  • Niosomes: Non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. They are biodegradable, non-immunogenic, and can improve the dermal penetration of drugs.[12]

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be formulated as nanospheres or nanocapsules to encapsulate drugs, offering controlled and sustained release.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on griseofulvin nanoparticle formulations.

Table 1: Formulation and Physicochemical Characterization of Griseofulvin Nanoparticles

Nanoparticle TypeLipid/PolymerSurfactant/StabilizerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%) / Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)Palm-based Lipid C (triglycerides)Tween 80179.8-27.90.77% (DL)[5]
Nanostructured Lipid Carriers (NLC)Glyceryl monostearate, Oleic acidPluronic F68, Tween 80209-44.1285.24% (EE)[9]
NanoemulsionSoybean oil, N-methyl-2-pyrrolidone (NMP)Soybean lecithin~200Not ReportedNot Reported[10][11]
NiosomesSpan 60, Cholesterol-190 - 1140Not ReportedNot Reported[12]
EthosomesSoy bean phosphatidylcholineEthanol130Not ReportedNot Reported[3][14]
Polymeric Nanofibers (Microemulsion-based)Chitosan, Polyvinyl alcoholSpan 20, LabrasolNot ReportedNot Reported66.67 - 88.89% (EE)[13]

EE: Entrapment Efficiency; DL: Drug Loading

Table 2: Ex Vivo Skin Permeation Data of Griseofulvin Nanoparticles

Nanoparticle TypeSkin ModelPermeation Flux (µg/cm²/h)Cumulative Permeation (µg/cm²)Enhancement RatioReference
Solid Lipid Nanoparticles (SLN)Excised mice skinNot Reported> 5-fold vs. conventional cream> 5[4]
Lipid Nanoparticles (LN)Porcine skin0.067 ± 0.003Not ReportedNot Reported[6]
Griseofulvin in TPGS/Ethanol GelLaca mice skinNot Reported62.69 ± 1.25 (in 24h)~6 vs. aqueous suspension[15]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of griseofulvin nanoparticles.

Protocol for Preparation of Griseofulvin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Technique

This protocol is based on the methodology described for preparing griseofulvin-loaded SLNs.[4][8]

Materials:

  • Griseofulvin

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Propylene glycol)

  • Distilled water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve griseofulvin in the molten lipid.

  • Preparation of Aqueous Phase: Heat the distilled water containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Formation of Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise with continuous stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer to form a clear microemulsion.

  • Formation of Nanoparticles: Disperse the hot microemulsion into a cold aqueous solution (2-4°C) under high-speed homogenization or ultrasonication. The volume ratio of the hot microemulsion to the cold water is typically 1:5 to 1:10.

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

  • Storage: Store the final SLN dispersion at 4°C.

Protocol for Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps for assessing the dermal penetration of griseofulvin from nanoparticle formulations using excised skin.[4][16][17][18][19]

Materials:

  • Excised skin (e.g., porcine ear skin, rodent abdominal skin)

  • Franz diffusion cells

  • Receptor medium (e.g., Phosphate Buffered Saline pH 7.4, often with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Nanoparticle formulation

  • Control formulation (e.g., griseofulvin suspension or conventional cream)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Skin Preparation: Obtain fresh full-thickness skin. Carefully remove any subcutaneous fat and connective tissue. Shave the hair if necessary. Wash the skin with saline. The skin can be used fresh or stored at -20°C.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled cells for a period (e.g., 30 minutes) to allow the skin to hydrate (B1144303) and reach the experimental temperature (typically 32°C or 37°C).

  • Application of Formulation: Apply a known quantity of the nanoparticle formulation and the control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of griseofulvin in the collected samples using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux of the nanoparticle formulation by the flux of the control formulation.

  • Skin Deposition Study: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and then process the skin (e.g., by tape stripping or homogenization) to determine the amount of drug retained in different skin layers.

Visualizations

The following diagrams illustrate key experimental workflows.

G cluster_0 Preparation of Griseofulvin-Loaded SLNs A Melt Solid Lipid & Dissolve Griseofulvin C Mix Lipid and Aqueous Phases (Hot Microemulsion) A->C B Heat Aqueous Phase (Water + Surfactant) B->C D Disperse in Cold Water (Homogenization/Sonication) C->D E Solid Lipid Nanoparticle Dispersion D->E G cluster_1 Ex Vivo Skin Permeation Study Workflow P1 Excise and Prepare Skin Sample P2 Mount Skin on Franz Diffusion Cell P1->P2 P3 Equilibrate the System P2->P3 P4 Apply Nanoparticle Formulation to Donor Compartment P3->P4 P5 Sample from Receptor Compartment at Time Intervals P4->P5 P6 Quantify Griseofulvin Concentration (e.g., HPLC) P5->P6 P7 Analyze Permeation Data (Flux, Cumulative Amount) P6->P7 G cluster_2 Proposed Mechanism of Enhanced Dermal Penetration M1 Nanoparticle Formulation Applied to Skin Surface M2 Adhesion and Film Formation on Stratum Corneum M1->M2 M3 Increased Hydration and Occlusive Effect M2->M3 M4 Penetration into Hair Follicles and Sebaceous Glands M2->M4 Follicular Route M5 Direct Penetration through Stratum Corneum M2->M5 Intercellular/Transcellular Route M6 Controlled Release of Griseofulvin into Deeper Skin Layers M4->M6 M5->M6

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Amorphous Griseofulvin in Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous solid dispersions of griseofulvin (B1672149). This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent recrystallization and ensure the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my amorphous griseofulvin solid dispersion recrystallizing?

A1: Griseofulvin has a high tendency to crystallize.[1] Recrystallization in solid dispersions can be triggered by several factors:

  • High Drug Loading: Higher concentrations of griseofulvin in the polymer matrix increase the likelihood of drug molecules coming together to form crystals.

  • Inadequate Polymer Interaction: The chosen polymer may not be effectively interacting with the griseofulvin molecules to inhibit their mobility and prevent nucleation. The lack of strong hydrogen bond acceptors or donors in griseofulvin's structure can make stabilization challenging.[1]

  • Environmental Conditions: Exposure to high humidity and temperature can act as a plasticizer, increasing molecular mobility and promoting recrystallization.[2][3] Spray-dried griseofulvin alone can crystallize within 24 hours under ambient conditions.[2][4]

  • Phase Separation: Over time, the drug and polymer may separate into distinct phases, leaving regions of pure amorphous drug that are prone to crystallization.

Q2: Which polymers are most effective at stabilizing amorphous griseofulvin?

A2: The choice of polymer is critical for maintaining the amorphous state. Several polymers have been shown to be effective, primarily by forming hydrogen bonds with the carbonyl group of griseofulvin.[2][4]

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): This polymer is highly effective and has been shown to keep griseofulvin in an amorphous state for over 19 months, even at 85% relative humidity.[2][4][5][6] The stability is attributed to the formation of hydrogen bonds between the hydroxyl group of HPMCAS and the carbonyl group of griseofulvin.[2][4]

  • Polyvinylpyrrolidone (PVP): PVP, particularly PVP K-90, has demonstrated effectiveness in stabilizing amorphous griseofulvin, even at a 1:1 drug-to-polymer ratio.[1] However, the stabilizing effect of hydrophilic polymers like PVP can be diminished in the presence of moisture.[7]

  • Eudragits: These polymers have also been used to create stable solid dispersions of griseofulvin.[1]

  • Soluplus®: This polymer has shown good miscibility and strong interactions with griseofulvin, leading to the formation of amorphous solid dispersions.[8]

Q3: What is the impact of the drug-to-polymer ratio on stability?

A3: A higher polymer concentration is generally required to ensure the long-term stability of amorphous griseofulvin due to its high crystallization tendency.[1] At low polymer concentrations (e.g., 3:1 or 1:1 drug-to-polymer ratios), many polymers are ineffective at preventing recrystallization.[1] An exception is PVP K-90, which has been found to be effective at a 1:1 ratio.[1] For HPMCAS, a 1:1 ratio (50% drug loading) has been successfully used to prepare stable amorphous solid dispersions.[2]

Q4: Can I use a ternary solid dispersion to improve stability?

A4: Yes, incorporating a third component can enhance the stability of the amorphous system.

  • Addition of a Second Polymer: The inclusion of a polymer like poly[N-(2-hydroxypropyl)methacrylate] (PHPMA) in a griseofulvin-HPMCAS solid dispersion can lead to stronger interactions and increased glass transition temperatures, further improving stability.[2][4]

  • Addition of a Surfactant: Incorporating a surfactant like sodium dodecyl sulfate (B86663) (SDS) can improve the wettability of the solid dispersion and, in combination with polymers like Soluplus®, can dramatically increase supersaturation without promoting recrystallization.[8]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Recrystallization observed in XRPD or DSC after preparation. 1. Ineffective polymer or insufficient polymer concentration. 2. Incomplete amorphization during preparation.1. Increase the polymer-to-drug ratio.[1] 2. Switch to a polymer known to form strong interactions with griseofulvin, such as HPMCAS.[2][4] 3. Optimize the preparation method (e.g., higher temperature in melt extrusion, faster solvent removal in spray drying).
Solid dispersion is stable initially but recrystallizes during storage, especially under high humidity. 1. The polymer is too hydrophilic and absorbs moisture, which plasticizes the system. 2. Insufficient drug-polymer interaction to withstand environmental stress.1. Store the solid dispersion in a desiccated environment with controlled temperature. 2. Consider using a less hydrophilic polymer or a ternary system with enhanced interactions.[2][4][7]
Poor dissolution and supersaturation despite being amorphous. 1. Poor wettability of the solid dispersion. 2. Recrystallization of the amorphous drug upon contact with the dissolution medium.1. Incorporate a surfactant, such as SDS, into the formulation to enhance wettability.[8] 2. Ensure the chosen polymer has precipitation-inhibiting properties in the dissolution medium.
Variable or inconsistent results between batches. 1. Inconsistent process parameters during preparation. 2. Inhomogeneous mixing of drug and polymer.1. Tightly control process parameters such as temperature, solvent evaporation/spray rate, and mixing speed. 2. Ensure complete dissolution of both drug and polymer in the solvent before spray drying or solvent evaporation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on griseofulvin solid dispersions.

Table 1: Stability of Griseofulvin Solid Dispersions with Different Polymers and Drug Loadings

PolymerDrug:Polymer Ratio (w/w)Preparation MethodStability ConditionsOutcomeReference
HPMCAS1:1Spray Drying85% RH, room temp.Amorphous for > 19 months[2][4][5]
HPMCAS/PHPMA-Spray Drying85% RH, room temp.Amorphous for > 19 months[2][4]
PVP K-901:1Solvent Evaporation-Stable amorphous dispersion[1]
Various Polymers (PVP, HPMC, Eudragits, PEG)3:1, 1:1, 1:2Solvent Evaporation-Most were ineffective at these concentrations[1]
Eudragit L 100-55-Electrospraying67% RH, 30°CStable for 6 months[9]

Table 2: Dissolution Performance of Griseofulvin Solid Dispersions

Polymer SystemDissolution MediumKey FindingReference
HPMCASPhosphate (B84403) buffer (pH 6.8)~90% of griseofulvin dissolved within 15 minutes.[2]
Soluplus® with SDS-Supersaturation increased up to 570%.[8]
HPC-based ASDs-Extensive recrystallization and limited supersaturation (~50%).[8]
Crospovidone0.1N HCl98.23% drug release in 10 minutes for the optimized tablet formulation.[10]

Experimental Protocols

Preparation of Griseofulvin-HPMCAS Solid Dispersion (Spray Drying)

This protocol is a synthesized representation for preparing a binary solid dispersion.

  • Solution Preparation:

    • Dissolve 2.5 g of griseofulvin in 185 mL of acetone (B3395972) with stirring until a clear solution is obtained.

    • Add 85 mL of distilled water to the solution and continue stirring.

    • Add 2.5 g of HPMCAS to the mixture and stir for 30-45 minutes until the polymer is completely dissolved and the solution is clear.[2]

  • Spray Drying:

    • Use a suitable spray dryer (e.g., Buchi B290).

    • Set the inlet temperature, aspirator rate, and feed rate to appropriate values for the solvent system and desired particle characteristics.

  • Secondary Drying:

    • After spray drying, collect the powder and dry it further under vacuum at ambient temperature overnight to remove any residual solvent.[11]

Characterization Methods
  • X-Ray Powder Diffraction (XRPD):

    • Purpose: To determine the physical state (amorphous or crystalline) of griseofulvin in the solid dispersion.

    • Method: Samples are scanned over a 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation. The absence of sharp Bragg peaks and the presence of a broad halo indicate an amorphous state.[12][13]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure the glass transition temperature (Tg) of the solid dispersion and to detect any melting (crystallinity) or recrystallization events.

    • Method: Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30°C to 180°C under a nitrogen atmosphere.[2] A single Tg indicates a miscible, single-phase system.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To investigate potential molecular interactions (e.g., hydrogen bonding) between griseofulvin and the polymer.

    • Method: Acquire spectra of the pure components and the solid dispersion. A shift in the characteristic peaks (e.g., the carbonyl stretch of griseofulvin) can indicate hydrogen bond formation.[2][4]

  • In Vitro Dissolution Testing:

    • Purpose: To evaluate the dissolution rate and extent of drug release from the solid dispersion.

    • Method: Use a USP dissolution apparatus (e.g., Type II, paddles). The dissolution medium is typically a buffer solution (e.g., phosphate buffer pH 6.8, 900 mL) maintained at 37°C.[2] Set the paddle speed (e.g., 50 or 100 rpm).[2][14] Withdraw samples at predetermined time intervals, filter, and analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of griseofulvin (~295 nm).[2][14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation P1 Select Polymer and Drug:Polymer Ratio P2 Prepare Solution (e.g., in Acetone/Water) P1->P2 P3 Spray Drying P2->P3 P4 Secondary Drying (Vacuum) P3->P4 C1 XRPD (Confirm Amorphous State) P4->C1 C2 DSC (Determine Tg, Check for Crystallinity) P4->C2 C3 FTIR (Assess Drug-Polymer Interactions) P4->C3 E1 In Vitro Dissolution Testing C1->E1 C2->E1 C3->E1 E2 Stability Study (Accelerated Conditions) E1->E2

Caption: Experimental workflow for preparing and evaluating amorphous griseofulvin solid dispersions.

Troubleshooting_Recrystallization Start Recrystallization Observed? Problem_Storage During Storage? Start->Problem_Storage Yes Problem_Dissolution During Dissolution? Start->Problem_Dissolution No Cause_Humidity High Humidity Exposure Problem_Storage->Cause_Humidity Cause_Interaction Weak Drug-Polymer Interaction Problem_Storage->Cause_Interaction Cause_Ratio Low Polymer:Drug Ratio Problem_Storage->Cause_Ratio Problem_Dissolution->Cause_Interaction Cause_Wettability Poor Wettability Problem_Dissolution->Cause_Wettability Solution_ControlEnv Control Storage Environment (Desiccate) Cause_Humidity->Solution_ControlEnv Solution_ChangePolymer Use Polymer with Stronger H-Bonding (e.g., HPMCAS) Cause_Interaction->Solution_ChangePolymer Solution_Ternary Consider Ternary System (e.g., +PHPMA) Cause_Interaction->Solution_Ternary Solution_IncreaseRatio Increase Polymer Concentration Cause_Ratio->Solution_IncreaseRatio Solution_Surfactant Add Surfactant (e.g., SDS) Cause_Wettability->Solution_Surfactant

References

Technical Support Center: Stabilizing Griseofulvin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with griseofulvin (B1672149) nanoparticles. The following information is designed to help you overcome common challenges related to nanoparticle aggregation and ensure the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: Why are my griseofulvin nanoparticles aggregating?

A1: Griseofulvin nanoparticles have a natural tendency to aggregate due to their high surface energy. This aggregation is a thermodynamic process driven by the reduction of the large surface area-to-volume ratio inherent in nanoparticles.[1] Insufficient stabilization is a primary cause, which can stem from using a single type of stabilizer, incorrect stabilizer concentration, or an inappropriate stabilization method for your formulation process.[2][3]

Q2: What are the most effective stabilizers for griseofulvin nanoparticles?

A2: A combination of stabilizers, typically a polymer and a surfactant, has been shown to be more effective than using either type alone.[2] For instance, the combination of hydroxypropyl cellulose (B213188) (HPC) and sodium dodecyl sulfate (B86663) (SDS) provides synergistic stabilization.[2] Other effective polymeric stabilizers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[3] The choice of stabilizer will also depend on the preparation method.

Q3: How does the concentration of the stabilizer affect nanoparticle stability?

A3: The concentration of the stabilizer is critical. At low concentrations, there may not be enough stabilizer molecules to adequately cover the surface of the nanoparticles, leading to aggregation.[3] Conversely, an excessively high concentration does not always lead to better stability and can introduce other issues. The optimal concentration needs to be determined experimentally for each specific formulation and is influenced by factors like drug concentration.[4]

Q4: Can the preparation method influence the stability of griseofulvin nanoparticles?

A4: Absolutely. Different preparation methods, such as wet media milling, high-pressure homogenization, and solvent-antisolvent precipitation, will influence the final properties of the nanoparticles, including their stability.[2][4][5] The chosen method will also dictate the most suitable type and concentration of stabilizers. For example, in wet milling, the combination of HPC and SDS has been shown to be effective.[2]

Q5: What is the role of zeta potential in nanoparticle stability?

A5: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion.[6] A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion, which can help prevent particle aggregation.[7] However, it's important to note that for sterically stabilized systems, zeta potential alone may not be a complete predictor of stability.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Immediate and severe aggregation observed after preparation. Insufficient stabilizer concentration or inadequate surface coverage.1. Increase the concentration of the primary stabilizer. 2. Consider adding a secondary stabilizer (e.g., a surfactant if using a polymer). A combination of HPC and SDS has shown synergistic effects.[2] 3. Ensure the stabilizer is fully dissolved and homogenously mixed with the drug suspension.
Gradual aggregation or crystal growth during storage. Ostwald ripening or changes in the stabilizer layer over time.1. Optimize the stabilizer combination. Polymeric stabilizers like HPMC can inhibit crystal growth.[3] 2. For long-term storage, consider freeze-drying the nanoparticle suspension with cryoprotectants like xylitol, trehalose, or sucrose.[5] 3. Store the nanoparticle suspension at a controlled, cool temperature.
Inconsistent particle size between batches. Variations in process parameters or raw material properties.1. Tightly control process parameters such as milling time, homogenization pressure, and stirring rate.[4] 2. Ensure consistent quality and properties (e.g., molecular weight) of the stabilizers used.[2] 3. Monitor and control the drug concentration, as it can affect particle growth.[3]
Poor redispersion of dried nanoparticles. Strong irreversible agglomeration during the drying process.1. Incorporate swellable dispersants like croscarmellose sodium (CCS) into the formulation before drying to aid in the breakup of the dried matrix.[8] 2. Optimize the drying process (e.g., freeze-drying) and the concentration of cryoprotectants.[5]

Data Presentation: Efficacy of Different Stabilization Strategies

The following table summarizes quantitative data from various studies on the stabilization of griseofulvin nanoparticles, highlighting the impact of different stabilizers and preparation methods on the final particle size.

Preparation Method Stabilizer(s) Stabilizer Concentration (% w/w or w/v) Initial Griseofulvin Concentration Resulting Mean Particle Size Reference
Wet Media MillingHydroxypropyl cellulose (HPC) SL and Sodium Dodecyl Sulfate (SDS)HPC: up to 7.5%, SDS: 0.05%Not specifiedNot explicitly stated, but synergistic stabilization was observed.[2]
Evaporation-Assisted Solvent-Antisolvent InteractionPolyvinylpyrrolidone (PVP)Optimized concentration50 mM< 40 nm[3]
Evaporation-Assisted Solvent-Antisolvent InteractionHydroxypropyl methylcellulose (HPMC)Optimized concentration50 mM< 40 nm[3]
High-Pressure HomogenizationLipid-based with saccharides/sugar alcoholsXylitol: 3%, Trehalose: 3%, Sucrose: 5%Not specified~60 nm[5]
Supercritical Antisolvent (SAS)Kollidon® VA64, HPMCAS-LF, or Eudragit® EPONot specifiedNot specified0.3 - 0.5 µm[4]
Emulsion Solvent DiffusionNot specifiedNot specifiedNot specified80.3 nm - 300.6 nm[7]

Experimental Protocols

Protocol 1: Wet Media Milling for Griseofulvin Nanosuspension Preparation

This protocol is based on the methodology described for producing griseofulvin nanosuspensions using a combination of a polymer and a surfactant as stabilizers.[2]

Materials:

  • Griseofulvin (GF) powder

  • Hydroxypropyl cellulose (HPC)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

Equipment:

  • Laboratory-scale wet media mill

  • High-shear mixer

  • Particle size analyzer (e.g., laser diffraction)

Procedure:

  • Preparation of Stabilizer Solution:

    • Dissolve the desired amount of HPC and SDS in deionized water. For example, prepare solutions with varying HPC concentrations (e.g., 0-7.5% w/w) and a fixed SDS concentration (e.g., 0.05% w/w).

  • Preparation of Coarse Suspension:

    • Disperse the griseofulvin powder into the prepared stabilizer solution under high-shear mixing for approximately 10-15 minutes to form a homogeneous coarse suspension.

  • Wet Media Milling:

    • Transfer the coarse suspension to the wet media mill charged with the milling media.

    • Mill the suspension at a specified agitation speed and for a predetermined duration. The milling time will need to be optimized to achieve the desired particle size.

  • Characterization:

    • After milling, separate the nanosuspension from the milling media.

    • Measure the particle size distribution of the resulting nanosuspension using a particle size analyzer.

    • Further characterization can include scanning electron microscopy (SEM) for morphology and rheometry to assess the aggregation state.

Protocol 2: Evaporation-Assisted Solvent-Antisolvent (EASAI) Method

This protocol outlines the preparation of griseofulvin nanoparticles using the EASAI method with a polymeric stabilizer.[3]

Materials:

  • Griseofulvin (GF) powder

  • Acetone (B3395972) (solvent)

  • Deionized water (antisolvent)

  • Polymeric stabilizer (e.g., PVP or HPMC)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Temperature-controlled water bath

Procedure:

  • Preparation of Solutions:

    • Dissolve griseofulvin in acetone to the desired concentration (e.g., 50 mM).

    • Dissolve the polymeric stabilizer (PVP or HPMC) in deionized water at the optimized concentration.

  • Nanoparticle Precipitation:

    • Heat the aqueous stabilizer solution (antisolvent) to a temperature above the boiling point of acetone (e.g., 60-70°C) in a beaker placed in a water bath with continuous stirring.

    • Inject the griseofulvin-acetone solution into the heated aqueous stabilizer solution at a constant rate using a syringe pump.

  • Solvent Evaporation and Nanoparticle Formation:

    • The rapid evaporation of acetone upon injection into the hot antisolvent leads to the precipitation of griseofulvin nanoparticles. The polymeric stabilizer in the antisolvent adsorbs onto the surface of the newly formed nanoparticles, preventing their aggregation.

  • Characterization:

    • Allow the suspension to cool to room temperature.

    • Characterize the particle size and morphology using dynamic light scattering (DLS), transmission electron microscopy (TEM), or scanning electron microscopy (SEM).

Visualizations

experimental_workflow_wet_milling cluster_prep Preparation cluster_milling Milling Process cluster_characterization Characterization start Start prep_stabilizer Prepare Stabilizer Solution (HPC + SDS in Water) start->prep_stabilizer prep_suspension Prepare Coarse Suspension (GF in Stabilizer Solution) prep_stabilizer->prep_suspension wet_milling Wet Media Milling prep_suspension->wet_milling characterization Particle Size Analysis (Laser Diffraction, SEM) wet_milling->characterization end End characterization->end

Caption: Workflow for Griseofulvin Nanoparticle Preparation via Wet Media Milling.

stabilization_mechanisms cluster_aggregation Aggregation (Unstabilized) cluster_steric Steric Stabilization cluster_electrosteric Electrosteric Stabilization agg_np1 GF Nanoparticle agg_np2 GF Nanoparticle agg_np1->agg_np2 van der Waals Attraction steric_np1 GF steric_np2 GF steric_np1->steric_np2 Polymer Chains (e.g., HPC) Prevent Approach elec_np1 GF elec_np2 GF elec_np1->elec_np2 Steric Hindrance & Electrostatic Repulsion (Polymer + Surfactant)

Caption: Mechanisms of Griseofulvin Nanoparticle Stabilization.

References

Technical Support Center: Optimizing Polymer Concentration in Gris-PEG Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing polymer concentration in Griseofulvin-Polyethylene Glycol (Gris-PEG) formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of this compound solid dispersions.

Issue 1: Drug Recrystallization Upon Storage

Question: My amorphous Griseofulvin solid dispersion with PEG shows signs of recrystallization over time. How can I improve its stability?

Answer:

Recrystallization of amorphous Griseofulvin is a common challenge, as the amorphous state is thermodynamically unstable.[1][2] The high propensity of Griseofulvin to crystallize can negate the solubility and dissolution benefits gained from the solid dispersion.[2][3] Here are several strategies to enhance the stability of your formulation:

  • Optimize Polymer Concentration: A higher polymer concentration is often necessary to stabilize amorphous Griseofulvin, especially given its high crystallization tendency.[3][4] For some polymers, a drug-to-polymer ratio of 1:1 or even higher in favor of the polymer (e.g., 1:9) may be required for long-term stability.[3]

  • Polymer Selection: While PEG is commonly used, other polymers or a combination of polymers might offer better stabilization. For instance, Polyvinylpyrrolidone (PVP), particularly PVP K-90, has been shown to be effective in stabilizing amorphous Griseofulvin, even at a 1:1 drug-to-polymer ratio.[3] Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has also demonstrated the ability to form stable amorphous solid dispersions with Griseofulvin.[1]

  • Ensure Molecular-Level Dispersion: The formation of a homogeneous, molecularly dispersed system is crucial for stability.[5] If the drug and polymer are not intimately mixed, regions of pure amorphous drug can act as nuclei for crystallization.

  • Control Storage Conditions: Amorphous solid dispersions are sensitive to temperature and humidity.[3] High humidity can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store your formulations in a desiccator or under controlled low-humidity conditions. Accelerated stability studies at various temperature and humidity conditions (e.g., 40°C/75% RH) can help identify the optimal storage environment.[6]

  • Minimize Residual Solvents: If using a solvent-based preparation method, ensure complete removal of the solvent. Residual solvents can also act as plasticizers, reducing the glass transition temperature (Tg) of the dispersion and increasing the risk of recrystallization.[7][8][9]

Issue 2: Poor Powder Flowability

Question: The this compound solid dispersion powder I prepared has poor flow properties, making it difficult to handle and process (e.g., for tableting). What can I do to improve it?

Answer:

Poor powder flow is a frequent issue with solid dispersions, which can be sticky or have irregular particle characteristics.[10][11] Here are some approaches to address this problem:

  • Particle Size and Morphology Optimization: The size, shape, and surface texture of the particles significantly influence flowability.[11][12]

    • Granulation: This technique can improve flow by creating larger, more uniform particles.[10]

    • Spray Drying: This method often produces more spherical particles, which generally have better flow properties than irregularly shaped particles from other methods like solvent evaporation followed by grinding.

  • Control Moisture Content: Excessive moisture can lead to particle agglomeration and poor flow. Ensure your product is thoroughly dried and stored in a low-humidity environment.[10][12]

  • Incorporate Glidants: Adding a glidant, such as colloidal silicon dioxide (e.g., Aerosil®), can significantly improve powder flow by reducing inter-particle friction.

  • Use of a Co-carrier: The incorporation of an insoluble carrier like talc (B1216) along with PEG has been shown to yield dispersions with less tackiness and improved handling properties.[13]

  • Equipment Design: If you are working with hoppers, ensure they are designed to promote mass flow with steep angles to prevent powder bridging and rat-holing.[10][14] The use of vibratory feeders can also help maintain consistent powder flow.[10]

Issue 3: Inconsistent Dissolution Profiles

Question: I am observing significant variability in the dissolution profiles of different batches of my this compound formulation. What could be the cause, and how can I achieve more consistent results?

Answer:

Inconsistent dissolution profiles can stem from a variety of factors related to both the formulation and the testing methodology. Here’s a troubleshooting guide:

  • Variability in Amorphous Content: Ensure that your manufacturing process consistently produces a fully amorphous solid dispersion. Any batch-to-batch variation in the degree of crystallinity will lead to different dissolution rates. Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of each batch.

  • Phase Separation: Over time or due to improper storage, the drug and polymer can undergo phase separation, leading to the formation of drug-rich domains that dissolve more slowly.[5] Proper polymer selection and ensuring strong drug-polymer interactions can mitigate this.

  • Particle Size Distribution: A consistent particle size distribution is crucial for reproducible dissolution. Ensure that your milling or spray drying process is well-controlled to produce a narrow and consistent particle size range across batches.

  • Dissolution Test Method Parameters:

    • Degassing of Media: Inadequate degassing of the dissolution medium can lead to the formation of air bubbles on the surface of the powder, which can affect wetting and dissolution.

    • "Coning": Insoluble excipients can form a cone at the bottom of the dissolution vessel, trapping the drug and leading to slower and more variable dissolution.[15] Ensure adequate agitation to keep the powder suspended.

    • Medium Composition: Ensure the dissolution medium is prepared consistently for each test. Small variations in pH or the concentration of surfactants (if used) can significantly impact the dissolution of a poorly soluble drug like Griseofulvin.[16][17]

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of PEG for Griseofulvin solid dispersions?

There is no single "optimal" concentration, as it depends on several factors including the desired drug release profile, the manufacturing method, and the specific grade of PEG used. However, studies have shown that increasing the polymer-to-drug ratio generally leads to a faster dissolution rate. For example, in some preparations, a 1:5 or 1:7 drug-to-polymer ratio has shown significant improvements in dissolution.[17] It is crucial to perform formulation optimization studies to determine the ideal concentration for your specific application.

2. Which method is better for preparing this compound solid dispersions: solvent evaporation or fusion (melting)?

Both methods have their advantages and disadvantages:

  • Solvent Evaporation Method:

    • Advantages: Suitable for heat-sensitive drugs as it is conducted at lower temperatures.[18] It can lead to a very fine, molecular-level dispersion of the drug within the polymer matrix.[5]

    • Disadvantages: Requires the use of organic solvents, which can be difficult to completely remove and may have toxicity concerns.[7][8][19] The process can be time-consuming and may not be easily scalable.[5]

  • Fusion (Melting) Method:

    • Advantages: A simpler and often more economical method that avoids the use of organic solvents.[18][20]

    • Disadvantages: Requires the drug and polymer to be thermally stable at the processing temperature.[20] The high viscosity of the molten polymer can make it difficult to achieve a homogeneous dispersion.

The choice of method depends on the thermal stability of Griseofulvin and the desired characteristics of the final product.

3. What is the mechanism of action of Griseofulvin?

Griseofulvin is a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them directly.[20] Its primary mechanism of action is the disruption of the mitotic spindle by binding to tubulin in fungal cells.[21] This interference with microtubule function prevents cell division (mitosis), thereby halting the proliferation of the fungus.[9][21]

Data Presentation

Table 1: Effect of PEG 6000 Concentration on Griseofulvin Dissolution

FormulationDrug:Polymer Ratio% Drug Release at 30 min% Drug Release at 45 min
F11:1 (125mg Gris:125mg PEG)--
F21:0 (125mg Gris:0mg PEG)--
F31:1 (62.5mg Gris:62.5mg PEG)69.21%97.11%
F41:0.4 (100mg Gris:100mg Crospovidone) --
F51:0.25 (25mg Gris:100mg Crospovidone)--
F61:1.2 (150mg Gris:150mg Crospovidone)**--
This formulation also contained 62.5mg of Crospovidone.[16]
**These formulations used Crospovidone as the primary polymer instead of PEG 6000.[16]

Note: The data presented is a summary from a specific study and may not be directly comparable across different experimental conditions.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a generalized procedure based on common practices.[3][6][22] Researchers should optimize parameters such as solvent volume, drying time, and temperature for their specific needs.

  • Dissolution: Accurately weigh the desired amounts of Griseofulvin and PEG 6000. Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) in a flask with stirring until a clear solution is obtained.[5][17]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal stress on the components.

  • Drying: Once the bulk of the solvent is removed, transfer the solid mass to a vacuum oven for further drying (e.g., at 40°C for 24-48 hours) to ensure the complete removal of any residual solvent.[17]

  • Pulverization and Sieving: The dried solid dispersion should be pulverized using a mortar and pestle or a suitable mill to obtain a fine powder. The powder is then passed through a sieve of a specific mesh size to ensure a uniform particle size distribution.[17]

  • Storage: Store the final product in a tightly sealed container in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Solid Dispersion by Fusion (Melting) Method

This protocol is a generalized procedure.[19][20] The melting temperature and cooling rate should be carefully controlled.

  • Mixing: Accurately weigh Griseofulvin and PEG 6000 and physically mix them in a mortar and pestle to obtain a homogenous mixture.

  • Melting: Place the physical mixture in a suitable container (e.g., a porcelain dish) and heat it in a water bath or on a hot plate to a temperature slightly above the melting point of the polymer, with continuous stirring, until a clear, molten mass is formed.[20]

  • Cooling and Solidification: Rapidly cool the molten mixture by pouring it onto a cold plate (e.g., a stainless steel plate) or by placing the container in an ice bath.[19][20] This rapid cooling is crucial to prevent drug crystallization.

  • Pulverization and Sieving: Once solidified, the mass is pulverized and sieved to obtain a powder with a uniform particle size.[20]

  • Storage: Store the final product in a tightly sealed container in a desiccator.

Visualizations

Experimental_Workflow_Solvent_Evaporation cluster_prep Preparation cluster_process Processing start Weigh Griseofulvin and PEG dissolve Dissolve in Organic Solvent start->dissolve 1 evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate 2 dry Vacuum Drying evaporate->dry 3 end_prep Solid Dispersion Mass dry->end_prep 4 pulverize Pulverize end_prep->pulverize sieve Sieve pulverize->sieve 5 store Store in Desiccator sieve->store 6 final_product Final Powder store->final_product 7 Troubleshooting_Recrystallization cluster_formulation Formulation Optimization cluster_process Process & Storage Control start Recrystallization Observed in Amorphous Solid Dispersion increase_polymer Increase Polymer Concentration start->increase_polymer Is polymer concentration a potential issue? change_polymer Evaluate Different Polymers (e.g., PVP K-90, HPMCAS) start->change_polymer Is PEG providing adequate stabilization? check_miscibility Ensure Drug-Polymer Miscibility start->check_miscibility Is the dispersion homogeneous? remove_solvent Ensure Complete Solvent Removal start->remove_solvent Was a solvent-based method used? control_storage Control Storage Conditions (Low Humidity, Controlled Temp) start->control_storage How is the product being stored? Griseofulvin_MoA Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Mitosis Fungal Cell Division (Mitosis) MitoticSpindle->Mitosis Required for FungalGrowth Fungal Growth Inhibition Mitosis->FungalGrowth Leads to

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Griseofulvin (B1672149), a BCS Class II drug with high permeability but low aqueous solubility that often leads to low and variable oral bioavailability.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Bioavailability Enhancement

Q1: My in vivo efficacy for my Griseofulvin formulation is low and inconsistent. What is the likely cause?

A: The primary reason for low and erratic oral bioavailability of Griseofulvin is its poor aqueous solubility.[1] To enhance its efficacy, you must improve its solubility and dissolution rate. Several formulation strategies can be employed to achieve this.

Q2: What are the most effective formulation strategies to improve Griseofulvin's bioavailability?

A: Several techniques have proven effective in enhancing the solubility and bioavailability of Griseofulvin. These include:

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[1] Common methods include milling, high-pressure homogenization, and the preparation of nanocrystals.[1]

  • Lipid-Based Formulations: These formulations help to maintain the drug in a solubilized state within the gastrointestinal tract.[1] Examples include Niosomes, Self-Emulsifying Drug Delivery Systems (SEDDS), and Solid Lipid Nanoparticles (SLNs).[1]

  • Solid Dispersions: Dispersing Griseofulvin within a hydrophilic carrier can significantly improve its dissolution rate.[1][2]

  • Complexation: Utilizing complexing agents like beta-cyclodextrin (B164692) can increase the aqueous solubility of Griseofulvin.[1]

  • Co-crystallization: Forming co-crystals of Griseofulvin with a suitable coformer can enhance its physicochemical properties, including solubility and dissolution rate.[3][4]

Troubleshooting Common Experimental Issues

Q3: I am observing inconsistent results between different batches of my solid dispersion formulation. What could be the reason?

A: Inconsistency in solid dispersion batches often points to variability in the amorphous state of the drug.

  • Characterization is Key: It is crucial to use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of each batch.[1]

  • Stability Concerns: Amorphous solid dispersions can be physically unstable and may recrystallize over time. It is recommended to conduct stability studies under controlled temperature and humidity to ensure batch-to-batch consistency.[1]

Q4: My lipid-based formulation is not showing the expected improvement in bioavailability. What are the potential issues?

A: Several factors could be at play if your lipid-based formulation is underperforming:

  • Incomplete in vivo dispersion: The formulation might not be forming a stable emulsion or micellar solution in the gut. Conducting in vitro dispersion tests in biorelevant media (e.g., FaSSGF, FaSSIF) can help diagnose this issue.[1]

  • Drug Precipitation: The drug may be precipitating out of the lipid vehicle upon dilution in the gastrointestinal tract. Incorporating precipitation inhibitors can help maintain a supersaturated state.[1]

  • Food Effect: The absorption of Griseofulvin is significantly enhanced by the presence of a fatty meal.[1] Ensure your in vivo protocol accounts for this by administering the formulation with a high-fat meal.[1]

Q5: I'm observing high inter-animal variability in my pharmacokinetic data. How can I address this?

A: High variability is a known issue with Griseofulvin due to its poor solubility and the significant food effect.[1]

  • Standardize Feeding Conditions: It is critical to either fast the animals or provide a standardized high-fat meal before dosing.[1]

  • Control Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, verify proper placement and monitor for any potential regurgitation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the solubility and bioavailability of Griseofulvin.

Table 1: Enhancement of Griseofulvin Aqueous Solubility

Formulation StrategyCarrier/MethodSolubility EnhancementReference
Nanocrystals Emulsion Solvent DiffusionApprox. 10-fold increase in phosphate (B84403) buffer (pH 6.8)
Complexation HP-γ-Cyclodextrin477-fold increase[5][6]
Co-crystal Acesulfame3-fold increase[4]
Solid Dispersion PEG 6000 & CrospovidoneSignificant increase in dissolution rate[7]
Lipid Nanoparticles Palm-based lipid C & Tween 80Saturated solubility of 53.1 ± 2.16 µg/mL in Tween 80[8]

Table 2: Improvement in Oral Bioavailability of Griseofulvin in Animal Models

Formulation StrategyAnimal ModelKey Pharmacokinetic Parameter ImprovementReference
Niosomes Albino RatsCmax increased from 1.54 µg/ml (plain drug) to 2.98 µg/ml. AUC increased from 22.36 µg/ml·hr to 41.56 µg/ml·hr.[9][10][11]
HP-γ-Cyclodextrin Complex DogsCmax increased from 0.52 µg/mL to 0.72 µg/mL. AUC0-12 increased from 1.55 µg·h/mL to 2.75 µg·h/mL.[5][6]

Experimental Protocols

Protocol 1: Preparation of Griseofulvin Nanocrystals by Emulsion Solvent Diffusion Method

This protocol outlines the steps for preparing Griseofulvin nanocrystals to enhance solubility.[12]

Materials:

  • Griseofulvin

  • Methanol (or another suitable organic solvent like acetone (B3395972) or ethanol)[12]

  • Stabilizer solution (e.g., 0.1% aqueous solution of β-Cyclodextrin or Sodium Lauryl Sulfate)[12]

  • Propeller mixer

  • Centrifuge

  • Sonication bath/probe

Methodology:

  • Preparation of Drug Solution: Accurately weigh and dissolve Griseofulvin in the organic solvent (e.g., 100 mg in 10 ml of methanol).

  • Precipitation: Add the drug solution to the stabilizer solution at a controlled rate (e.g., 2 ml/min) under continuous stirring (e.g., 400 rpm) with a propeller mixer.[12] The drug will precipitate as nanocrystals.

  • Separation and Washing: Immediately centrifuge the resulting dispersion to separate the nanocrystals.

  • Re-dispersion: Re-disperse the nanocrystal pellet in distilled water with the aid of sonication to break any aggregates.[12]

  • Lyophilization (Optional): The nanosuspension can be lyophilized to obtain a dry powder of Griseofulvin nanocrystals.

Protocol 2: Preparation of Griseofulvin Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of Griseofulvin with a hydrophilic polymer.[13]

Materials:

  • Griseofulvin

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), PEG 6000)[2][13]

  • Suitable solvent (e.g., Methanol)[2]

  • Mortar and pestle

  • Water bath or rotary evaporator

Methodology:

  • Dissolution: Accurately weigh Griseofulvin and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w)[2] and dissolve them in a minimal amount of the solvent.

  • Solvent Evaporation: Evaporate the solvent using a water bath or a rotary evaporator until a solid mass is obtained.

  • Drying: Further dry the solid mass in a desiccator to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[2]

Protocol 3: In Vitro Dissolution Testing

This protocol provides a general guideline for assessing the dissolution rate of Griseofulvin formulations.

Apparatus:

  • USP Dissolution Apparatus Type II (Paddle Method)

Dissolution Medium:

  • 900 ml of a suitable buffer, e.g., phosphate buffer pH 6.8 or 4% Sodium Lauryl Sulfate (SLS) solution.[7]

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus with the paddle speed at 100 rpm and maintain the temperature of the dissolution medium at 37±0.5°C.

  • Sample Introduction: Introduce a sample of the Griseofulvin formulation (equivalent to a specific dose, e.g., 10 mg) into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 ml) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).[7] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of Griseofulvin using a validated analytical method, such as UV-Visible Spectrophotometry (at λmax 291 nm)[2] or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble Griseofulvin strategy Select Solubility Enhancement Strategy (e.g., Nanocrystals, Solid Dispersion) start->strategy formulate Prepare Formulation strategy->formulate characterize Characterize Formulation (Particle Size, DSC, PXRD) formulate->characterize dissolution In Vitro Dissolution Testing characterize->dissolution dissolution->strategy Optimization Loop animal_study Pharmacokinetic Study (Animal Model) dissolution->animal_study analysis Data Analysis (Cmax, Tmax, AUC) animal_study->analysis end Successful Formulation analysis->end Improved Bioavailability?

Caption: Workflow for developing and evaluating enhanced Griseofulvin formulations.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion drug_crystal Griseofulvin (Crystalline, Poorly Soluble) water Aqueous Environment drug_crystal->water Low Dissolution solid_dispersion Griseofulvin (Amorphous) Dispersed in Hydrophilic Carrier water2 Aqueous Environment solid_dispersion->water2 High Dissolution

Caption: Mechanism of solubility enhancement by solid dispersion technique.

References

Technical Support Center: Enhancing the Stability of Griseofulvin-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and storage of griseofulvin-loaded nanoparticles.

Troubleshooting Guides & FAQs

This section addresses specific challenges in a question-and-answer format to guide you through potential experimental hurdles.

Issue 1: Nanoparticle Aggregation and Sedimentation

Question: My griseofulvin-loaded nanoparticle suspension shows visible aggregation and sedimentation after a short period. What are the potential causes and how can I resolve this?

Answer:

Nanoparticle aggregation is a common stability issue, often driven by high surface energy and attractive van der Waals forces. Several factors could be contributing to this problem:

  • Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to provide a protective barrier around the nanoparticles.

  • Suboptimal Zeta Potential: A low zeta potential (close to neutral) indicates weak electrostatic repulsion between particles, leading to aggregation.

  • Inappropriate Storage Conditions: Temperature and pH can significantly impact nanoparticle stability.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration:

    • Experiment with different concentrations of your current stabilizer. A study on wet-milled griseofulvin (B1672149) nanosuspensions demonstrated that the combination of a polymer (hydroxypropyl cellulose (B213188) - HPC) and a surfactant (sodium dodecyl sulfate (B86663) - SDS) provided synergistic stabilization, preventing aggregation more effectively than either agent alone.[1]

    • Consider screening different types of stabilizers. For lipid-based nanoparticles, surfactants like Tween 80 have been shown to be effective.[2] For polymeric nanoparticles, polyvinyl alcohol (PVA) is a common choice to reduce aggregation.[3][4]

  • Evaluate and Adjust Zeta Potential:

    • Measure the zeta potential of your nanoparticle suspension. A general rule of thumb is that a zeta potential greater than +30 mV or less than -30 mV indicates good electrostatic stability.[5]

    • If the zeta potential is low, consider incorporating a charged stabilizer or adjusting the pH of the suspension to increase surface charge. For instance, griseofulvin nanocrystals prepared with certain stabilizers exhibited negative zeta potential values (ranging from -19.7mV to -24.7mV), indicating a stable preparation.[6]

  • Control Storage Conditions:

    • Store your nanoparticle suspensions at a controlled temperature, typically refrigerated (2-8 °C), to minimize kinetic energy and reduce the frequency of particle collisions. Some formulations of griseofulvin-loaded solid lipid nanoparticles have shown stability for up to six months at 5 ± 3 °C, 25 ± 2 °C, and 40 ± 2 °C.[7]

    • Ensure the pH of your formulation is maintained at a level that promotes optimal stability, which should be determined experimentally.

Issue 2: Particle Size Increase During Storage

Question: I'm observing a gradual increase in the average particle size of my griseofulvin nanoparticle suspension over time, as measured by Dynamic Light Scattering (DLS). What could be causing this, and how can I prevent it?

Answer:

An increase in particle size over time, often due to Ostwald ripening or coalescence, is a sign of physical instability.

Potential Causes and Solutions:

  • Ostwald Ripening: In a polydisperse system, smaller particles have higher solubility and tend to dissolve and redeposit onto larger particles, leading to an overall increase in the mean particle size.

    • Solution: Aim for a narrow particle size distribution (a low polydispersity index, PDI) during formulation. Optimization of homogenization parameters (e.g., pressure and number of cycles) can help achieve a more uniform particle size.[2]

  • Insufficient Steric or Electrostatic Stabilization: The repulsive forces between nanoparticles may not be strong enough to prevent them from coming into close contact and fusing.

    • Solution: Re-evaluate your stabilizer system. A combination of steric and electrostatic stabilization (electrosteric stabilization) is often more effective. The use of polymers that adsorb to the nanoparticle surface can provide a steric barrier, while charged surfactants can provide electrostatic repulsion.[1]

Issue 3: Instability After Lyophilization (Freeze-Drying)

Question: After reconstituting my lyophilized griseofulvin nanoparticles, I'm finding that the particle size has significantly increased, and in some cases, the powder is difficult to redisperse. How can I improve the stability of my nanoparticles during lyophilization?

Answer:

Lyophilization can impose significant stress on nanoparticles, including freezing and dehydration stresses, which can lead to irreversible aggregation if not properly managed.[8]

Troubleshooting and Solutions:

  • Inadequate Cryoprotection: Cryoprotectants are essential to protect nanoparticles during the freezing and drying processes.[9] They form a glassy matrix that immobilizes the nanoparticles, preventing their aggregation.[8]

    • Solution: Incorporate cryoprotectants into your formulation before lyophilization. Sugars and sugar alcohols are commonly used. For griseofulvin-lipid nanoparticles, xylitol, trehalose, and sucrose (B13894) have been shown to be effective cryoprotectants.[10] The choice and concentration of the cryoprotectant are critical. For instance, a study found that the minimum concentration of xylitol, trehalose, and sucrose required to maintain a constant particle size upon rehydration was 3%, 3%, and 5% (w/v), respectively.[10] The physical state of the cryoprotectant in the final lyophilized product is also important; amorphous states are generally preferred over crystalline states for better nanoparticle protection.[11]

  • Suboptimal Freezing Rate: The rate of freezing can influence the size of ice crystals formed, which can in turn affect the stability of the nanoparticles.

    • Solution: Optimize the freezing protocol. Generally, a faster freezing rate leads to the formation of smaller ice crystals, which may be less damaging to the nanoparticles.

Data on Stabilizers and Storage Conditions

The following tables summarize quantitative data from various studies on the stability of griseofulvin-loaded nanoparticles.

Table 1: Effect of Stabilizers on Griseofulvin Nanoparticle Properties

Stabilizer SystemNanoparticle TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Tween 80Lipid Nanoparticles179.80.306-27.9[2]
Hydroxypropyl cellulose (HPC) and Sodium dodecyl sulfate (SDS)Wet-milled Nanosuspension---[1]
Polyvinyl alcohol (PVA)Polymeric Nanoparticles108.6 ± 3.4 to 220.6 ± 1.2Low-27.61 ± 3.42 to -30.52 ± 3.20[3][12]
Various StabilizersNanocrystals80.3 to 300.6--19.7 to -24.7[6]

Table 2: Stability of Griseofulvin Nanoparticles Under Different Storage Conditions

FormulationStorage Temperature (°C)Storage DurationOutcomeReference
Lipid Nanoparticles25 and 451 monthStable with consistent drug loading[2]
Solid Lipid Nanoparticle Gel5 ± 3, 25 ± 2, and 40 ± 26 monthsStable[7]

Experimental Protocols

1. Particle Size and Zeta Potential Measurement

This protocol outlines the general steps for characterizing your nanoparticles using Dynamic Light Scattering (DLS) for size and zeta potential.

  • Instrumentation: A Zetasizer Nano ZS (Malvern Instruments, UK) or a similar instrument is commonly used.[2]

  • Sample Preparation:

    • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for measurement. This is to avoid multiple scattering effects.

    • Ensure the sample is well-dispersed by gentle sonication or vortexing if necessary.

  • Measurement:

    • For particle size and Polydispersity Index (PDI) measurement, place the diluted sample in a disposable cuvette.

    • For zeta potential measurement, inject the sample into a capillary cell.[5]

    • Equilibrate the sample to the desired temperature (e.g., 25 °C).

    • Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter, PDI, and zeta potential.

  • Data Analysis:

    • The Z-average diameter provides the mean particle size.

    • The PDI indicates the breadth of the size distribution (a value below 0.3 is generally considered acceptable for a monodisperse population).[2]

    • The zeta potential provides an indication of the surface charge and colloidal stability.

2. In Vitro Drug Release Study

This protocol describes a common method for assessing the release of griseofulvin from your nanoparticles.

  • Apparatus: USP dissolution apparatus Type II (paddle method) is frequently used.[6] A dialysis bag method can also be employed.[13]

  • Release Medium: A common release medium is a phosphate (B84403) buffer (e.g., pH 6.8 or 7.4) to simulate physiological conditions.[6][14]

  • Procedure (Paddle Method):

    • Maintain the dissolution medium (e.g., 900 ml of phosphate buffer pH 6.8) at 37 ± 0.5 °C.[6]

    • Set the paddle rotation speed (e.g., 100 rpm).[6]

    • Introduce a known amount of your griseofulvin-loaded nanoparticle formulation into the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 40, 60, 90, and 120 minutes), withdraw a specific volume of the medium (e.g., 5 ml).[6]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis:

    • Filter the collected samples to separate any undissolved drug or nanoparticles.

    • Quantify the concentration of griseofulvin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at a λmax of 277 nm or 291 nm).[6][14][15]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Initial Characterization cluster_stability Stability Assessment cluster_evaluation Performance Evaluation Formulation Griseofulvin Nanoparticle Formulation Size_Zeta Particle Size & Zeta Potential (DLS) Formulation->Size_Zeta Morphology Morphology (SEM/TEM) Formulation->Morphology Encapsulation Encapsulation Efficiency Formulation->Encapsulation Lyophilization Lyophilization & Reconstitution Formulation->Lyophilization Storage_Stability Storage Stability Study (Different Temperatures) Size_Zeta->Storage_Stability Storage_Stability->Size_Zeta Monitor Changes Release_Study In Vitro Drug Release Storage_Stability->Release_Study Post-Storage Lyophilization->Size_Zeta Post-Reconstitution Troubleshooting_Logic Start Observe Nanoparticle Aggregation/Instability Check_Zeta Measure Zeta Potential Start->Check_Zeta Low_Zeta Zeta Potential < |30mV| ? Check_Zeta->Low_Zeta Check_Stabilizer Review Stabilizer (Type & Concentration) Inadequate_Stabilizer Is Stabilizer Optimal? Check_Stabilizer->Inadequate_Stabilizer Check_Storage Evaluate Storage Conditions (T, pH) Improper_Storage Are Conditions Controlled? Check_Storage->Improper_Storage Low_Zeta->Check_Stabilizer No Adjust_pH Adjust pH or Add Charged Stabilizer Low_Zeta->Adjust_pH Yes Inadequate_Stabilizer->Check_Storage Yes Optimize_Stabilizer Optimize Concentration or Screen New Stabilizers Inadequate_Stabilizer->Optimize_Stabilizer No Control_Storage Store at Recommended Temperature & pH Improper_Storage->Control_Storage No Stable Stable Nanoparticles Improper_Storage->Stable Yes Adjust_pH->Stable Optimize_Stabilizer->Stable Control_Storage->Stable

References

Technical Support Center: Enhancing Griseofulvin Solid Dispersion Dissolution Rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and characterization of griseofulvin (B1672149) solid dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and analysis of griseofulvin solid dispersions, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Dissolution Rate 1. Incomplete Amorphization: The crystalline form of griseofulvin remains, which has lower solubility.[1] 2. Poor Wettability: The hydrophobic nature of griseofulvin prevents efficient contact with the dissolution medium.[2][3] 3. Recrystallization during Dissolution: The amorphous drug converts back to its crystalline form in the dissolution medium.[2][4] 4. Inappropriate Polymer Selection: The chosen polymer may not effectively inhibit crystallization or enhance wetting.[5] 5. Suboptimal Drug-to-Polymer Ratio: Insufficient polymer may not be able to maintain the amorphous state of the drug.[5]1. Optimize Preparation Method: Ensure complete dissolution in the solvent during solvent evaporation or spray drying. For melt methods, ensure the temperature is adequate to melt and disperse the drug within the polymer. 2. Incorporate a Surfactant: Add a small percentage of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to the formulation to improve wettability.[4][6] 3. Select a Polymer with Strong Drug Interaction: Polymers that can form hydrogen bonds with griseofulvin, such as HPMCAS, can better stabilize the amorphous form.[2] 4. Increase Polymer Concentration: A higher polymer ratio can provide better stabilization of the amorphous drug.[5] 5. Reduce Particle Size: Smaller particles have a larger surface area, which can lead to faster dissolution.[7]
Recrystallization Upon Storage 1. High Humidity: Moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization.[2] 2. Inadequate Polymer Stabilization: The polymer may not be effectively inhibiting molecular mobility of the drug.[5] 3. Low Glass Transition Temperature (Tg): A low Tg of the solid dispersion indicates higher molecular mobility, increasing the risk of recrystallization.1. Store in a Desiccator or Low Humidity Environment: Protect the solid dispersion from moisture. 2. Select a Polymer with a High Tg: Polymers with higher glass transition temperatures can provide better physical stability. 3. Incorporate a Second Polymer: Creating a ternary solid dispersion can sometimes enhance stability.[2] 4. Ensure Strong Drug-Polymer Interactions: Utilize polymers that can form hydrogen bonds or other interactions with griseofulvin.[2]
Poor Powder Flow 1. Particle Morphology: Irregularly shaped or very fine particles can lead to poor flowability. 2. Residual Solvent: May cause stickiness and agglomeration.1. Optimize Spray Drying Parameters: Adjusting inlet temperature, feed rate, and atomization pressure can influence particle size and morphology. 2. Incorporate a Glidant: Add a small amount of a glidant like talc (B1216) to the formulation. 3. Ensure Complete Solvent Removal: Use appropriate drying times and temperatures for the solvent evaporation method.
Phase Separation 1. Drug-Polymer Immiscibility: The drug and polymer are not fully miscible at the prepared ratio, leading to the formation of drug-rich and polymer-rich domains.1. Conduct Miscibility Studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility before preparing the solid dispersion. A single glass transition temperature is indicative of a miscible system. 2. Adjust Drug Loading: Lowering the drug loading can improve miscibility.
Thermal Degradation during Hot-Melt Extrusion 1. Excessive Processing Temperature: The temperature is too high for the thermal stability of griseofulvin or the polymer. 2. Long Residence Time: The material is exposed to high temperatures for an extended period.1. Lower the Processing Temperature: Use the lowest temperature that still allows for proper melting and mixing. 2. Incorporate a Plasticizer: Adding a plasticizer like xylitol (B92547) can reduce the processing temperature required.[8] 3. Increase Screw Speed: This can reduce the residence time in the extruder.
Nozzle Clogging during Spray Drying 1. Precipitation in the Feed Solution: The drug or polymer may be precipitating out of the solution before atomization. 2. High Viscosity of the Feed Solution: A highly viscous solution can be difficult to atomize.1. Ensure Complete Dissolution: Use a suitable solvent system and ensure all components are fully dissolved. Sonication can aid in dissolution.[9] 2. Adjust Solid Content: Lowering the total solid content in the feed solution can reduce viscosity. 3. Optimize Nozzle Settings: Use a larger nozzle orifice or adjust the atomizing gas pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of polymer for improving the dissolution rate of griseofulvin?

A1: Polymers that can form hydrogen bonds with griseofulvin, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), have shown to be very effective in stabilizing the amorphous form and significantly increasing the dissolution rate.[2] Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycols (PEGs) are also commonly used with good results.[10][11] The choice of polymer can also depend on the desired release profile and the manufacturing method.

Q2: How can I prevent the recrystallization of amorphous griseofulvin in my solid dispersion?

A2: Preventing recrystallization is crucial for maintaining the enhanced dissolution rate. Key strategies include:

  • Proper Polymer Selection: Use polymers that interact strongly with griseofulvin, like HPMCAS, to inhibit molecular mobility.[2]

  • Sufficient Polymer Concentration: A higher polymer-to-drug ratio can better stabilize the amorphous drug.[5]

  • Control of Environmental Conditions: Store the solid dispersion in a low humidity environment, as moisture can accelerate recrystallization.[2]

  • Ternary Systems: The addition of a third component, another polymer or a surfactant, can sometimes improve stability.[2]

Q3: What is a typical drug-to-polymer ratio to start with for griseofulvin solid dispersions?

A3: Common starting ratios for griseofulvin solid dispersions range from 1:1 to 1:5 (drug:polymer).[11] The optimal ratio will depend on the chosen polymer and the manufacturing method. It is often necessary to test a range of ratios to find the one that provides the best balance of dissolution enhancement and physical stability.

Q4: Which manufacturing method is best for preparing griseofulvin solid dispersions?

A4: The choice of manufacturing method depends on factors such as the thermal stability of the drug and polymer, the desired particle characteristics, and scalability.

  • Spray Drying: A versatile method that can produce fine, uniform particles and is suitable for heat-sensitive materials.[2]

  • Hot-Melt Extrusion (HME): A solvent-free, continuous process that is well-suited for industrial scale-up.[12] However, it requires thermally stable components.

  • Solvent Evaporation: A simple and common lab-scale method, but residual solvent can be a concern.[10]

  • Melting Method: A straightforward technique, but not suitable for thermolabile drugs.[3]

Q5: How do I choose the appropriate dissolution medium for testing my griseofulvin solid dispersions?

A5: The choice of dissolution medium should be based on physiological relevance and the ability to maintain sink conditions. For griseofulvin, which is poorly water-soluble, a surfactant-containing medium is often necessary. A commonly used medium is a phosphate (B84403) buffer at pH 6.8.[2] Another option is a 4% Sodium Lauryl Sulphate (SLS) solution.[10] The USP Type II (Paddle) apparatus is frequently used for dissolution testing.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on griseofulvin solid dispersions to facilitate comparison.

Table 1: Comparison of Dissolution Rate Enhancement with Different Polymers

Polymer Drug:Polymer Ratio Preparation Method Dissolution Medium % Drug Release (Time) Reference
PEG 6000 & Crospovidone1:0.5:0.5Solvent Evaporation4% SLS Solution97.11% (45 min)[10]
HPMCAS1:1Spray DryingPhosphate Buffer (pH 6.8)~90% (15 min)
Mannitol1:3Melting MethodPhosphate Buffer (pH 7.4)47.16% (15 min), ~80% (30 min)[3]
Crospovidone1:1Kneading Method0.1N HCl98.23% (10 min)[11]
Sucrose1:9Centrifugal Melt SpinningNot specified94.98% (5 min)
Lactose1:9Centrifugal Melt SpinningNot specified91.47% (5 min)[13]

Table 2: Impact of Drug Loading on Dissolution Rate (Kollidon® VA 64)

Particle Size Polymer Loading Dissolution Rate Enhancement (vs. largest particle size) Reference
45-75 µm50%2.7 times higher[7]
45-75 µm30%Sufficient to inhibit recrystallization[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Griseofulvin Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of griseofulvin using HPMCAS to enhance its dissolution rate.[2]

Materials:

  • Griseofulvin

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Acetone (B3395972)

  • Distilled Water

Equipment:

  • Magnetic stirrer

  • Spray dryer (e.g., Niro SD-Micro)

  • Conical flask

Procedure:

  • Solution Preparation (for a 1:1 drug:polymer ratio):

    • Dissolve 2.5 g of griseofulvin in 185 mL of acetone in a 500 mL conical flask with stirring until a clear solution is obtained (approximately 3 minutes).

    • Add 85 mL of distilled water to the solution and stir for another 3 minutes.

    • Add 2.5 g of HPMCAS to the solution.

    • Continue stirring for 30-45 minutes until a clear solution is formed.

  • Spray Drying:

    • Set the spray dryer parameters:

      • Inlet temperature: 65°C

      • Outlet temperature: 45°C

      • System gas flow: 25 kg/h

    • Feed the prepared solution into the spray dryer.

    • Collect the dried powder from the cyclone.

  • Post-Drying:

    • Store the collected solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In-Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of the prepared griseofulvin solid dispersion.

Equipment:

  • USP Dissolution Apparatus Type II (Paddle)

  • UV-Vis Spectrophotometer

  • Syringes and filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Dissolution Medium Preparation:

    • Prepare 900 mL of phosphate buffer (pH 6.8) per dissolution vessel.[2]

  • Apparatus Setup:

    • Set the paddle speed to 100 rpm.[2]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Preparation:

    • Accurately weigh an amount of the solid dispersion equivalent to a specific dose of griseofulvin.

  • Dissolution Test:

    • Add the sample to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter immediately after withdrawal.

  • Analysis:

    • Dilute the filtered samples appropriately with the dissolution medium.

    • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of griseofulvin (approximately 295 nm).[2]

    • Calculate the concentration and the cumulative percentage of drug released at each time point using a standard calibration curve.

Protocol 3: Characterization of Solid-State Properties

Objective: To confirm the amorphous nature of the prepared solid dispersion and assess its physical stability.

A. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the solid dispersion into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the glass transition and melting point of griseofulvin (e.g., 30°C to 250°C).[2][9]

  • Observe the thermogram for the absence of a melting endotherm for griseofulvin (indicating an amorphous state) and the presence of a single glass transition temperature (Tg) (indicating a miscible system).

B. Powder X-Ray Diffraction (PXRD):

  • Place the powder sample on the sample holder.

  • Scan the sample over a suitable 2θ range (e.g., 5-40°).

  • Analyze the diffractogram. The absence of sharp peaks characteristic of crystalline griseofulvin and the presence of a halo pattern indicate an amorphous form.

Visualizations

Experimental_Workflow cluster_prep Preparation of Solid Dispersion cluster_char Characterization cluster_analysis Data Analysis prep_start Start dissolve Dissolve Griseofulvin and Polymer in Solvent prep_start->dissolve spray_dry Spray Drying dissolve->spray_dry collect Collect Solid Dispersion Powder spray_dry->collect pxrd PXRD Analysis collect->pxrd dsc DSC Analysis collect->dsc diss_test Dissolution Testing collect->diss_test amorph_confirm Confirm Amorphous State pxrd->amorph_confirm dsc->amorph_confirm diss_profile Generate Dissolution Profile diss_test->diss_profile compare Compare with Pure Griseofulvin diss_profile->compare

Caption: Experimental workflow for preparing and evaluating griseofulvin solid dispersions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Dissolution Rate Observed cause1 Incomplete Amorphization? start->cause1 cause2 Poor Wettability? start->cause2 cause3 Recrystallization during Dissolution? start->cause3 sol1 Optimize Preparation Method (e.g., ensure complete dissolution) cause1->sol1 sol2 Incorporate Surfactant (e.g., SDS) cause2->sol2 sol3 Select Polymer with Stronger Drug Interaction (e.g., HPMCAS) cause3->sol3

Caption: Troubleshooting logic for addressing low dissolution rates of solid dispersions.

References

Technical Support Center: Addressing Variability in Griseofulvin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with griseofulvin (B1672149). Our aim is to help you navigate the complexities of its bioavailability and achieve consistent, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and inconsistent plasma concentrations of griseofulvin in our animal studies. What are the primary factors we should consider?

Low and variable plasma concentrations are common issues when working with griseofulvin due to its poor aqueous solubility. The key factors influencing its absorption are:

  • Particle Size: Griseofulvin's absorption is highly dependent on its particle size. Micronized or ultramicronized forms have a larger surface area, which significantly enhances dissolution and subsequent absorption.[1][2][3]

  • Food Effect: Co-administration with a high-fat meal dramatically increases griseofulvin absorption.[1][4][5][6][7][8][9][10][11][12] The lipids stimulate bile secretion, which aids in the solubilization of the lipophilic drug.[11] Peak serum levels can be about twice as high when taken with food compared to fasting conditions.[4][6]

  • Formulation Strategy: The choice of formulation is critical. Simple suspensions of griseofulvin in aqueous vehicles will likely result in poor bioavailability. Advanced formulations are often necessary to improve solubility and absorption.

Q2: What formulation strategies can we employ to enhance the oral bioavailability of griseofulvin?

Several formulation strategies can significantly improve the oral bioavailability of griseofulvin:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), niosomes, and solid lipid nanoparticles (SLNs), can maintain the drug in a solubilized state within the gastrointestinal tract.[1][13]

  • Solid Dispersions: Dispersing griseofulvin in a hydrophilic carrier can enhance its dissolution rate.[1][14][15]

  • Nanotechnology: Reducing the particle size to the nano-range through techniques like milling or high-pressure homogenization increases the surface area for dissolution.[1]

  • Complexation: Utilizing complexing agents like cyclodextrins can increase the aqueous solubility of griseofulvin.[1][16]

Q3: Our lipid-based formulation is not providing the expected improvement in bioavailability. What could be the underlying issues?

If your lipid-based formulation is underperforming, consider the following possibilities:

  • Incomplete In Vivo Dispersion: The formulation may not be forming a stable emulsion or micellar solution in the gut. It is crucial to conduct in vitro dispersion tests in biorelevant media, such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF), to diagnose this issue.[1]

  • Drug Precipitation: The drug might be precipitating out of the lipid vehicle upon dilution in the gastrointestinal fluids. Incorporating precipitation inhibitors into your formulation can help maintain a supersaturated state.[1]

  • Ignoring the Food Effect: Even with an advanced formulation, the positive effect of a high-fat meal on griseofulvin absorption is significant.[1][4][5][6][7][8][9][10] Ensure your in vivo protocol includes co-administration with a high-fat meal or a lipid-rich vehicle.

Q4: We are observing batch-to-batch variability with our solid dispersion formulation of griseofulvin. How can we troubleshoot this?

Inconsistency between batches of solid dispersions often points to issues with the physical state of the drug.

  • Characterization is Key: It is essential to characterize each batch to confirm the amorphous nature of the griseofulvin. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for this purpose.[1]

  • Stability Concerns: Amorphous solid dispersions can be physically unstable and may recrystallize over time. Conducting stability studies under controlled conditions is necessary to ensure the formulation remains in its amorphous state.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize quantitative data from various studies, illustrating the impact of different formulation strategies on the bioavailability of griseofulvin.

Table 1: Pharmacokinetic Parameters of Griseofulvin Niosomes vs. Plain Drug in Rats

FormulationCmax (µg/mL)AUC0-24 (µg/mL·h)
Plain Griseofulvin1.5422.36
Griseofulvin Niosomes2.9841.56

Source:[17][18]

Table 2: Pharmacokinetic Parameters of Griseofulvin-HP-γ-Cyclodextrin Complex vs. Plain Drug in Dogs

FormulationCmax (µg/mL)AUC0-12 (µg·h/mL)t1/2 (h)
Griseofulvin0.521.550.81
Griseofulvin-HP-γ-CD Complex0.722.751.56

Source:[16]

Table 3: Relative Bioavailability of a Lyophilized Dry Emulsion (LDE) Tablet vs. an Immediate Release (IR) Tablet in Humans (Fasted)

FormulationCmax (Relative to IR)AUC (Relative to IR)Tmax (h, reduction)
LDE Tablet> 3 times higher85% larger4

Source:[19]

Experimental Protocols

1. Preparation of Griseofulvin-Loaded Niosomes (Thin Film Hydration Method)

This protocol describes the preparation of niosomes, a type of non-ionic surfactant vesicle, to enhance the oral bioavailability of griseofulvin.[17][18]

  • Materials:

    • Span 60 (or other suitable Span series surfactant)

    • Cholesterol

    • Dicetyl phosphate (B84403) (DCP)

    • Griseofulvin

    • Chloroform (B151607) (or other suitable organic solvent)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Methodology:

    • Lipid Film Formation: Dissolve Span 60, cholesterol, and DCP in a specific molar ratio in chloroform in a round-bottom flask.

    • The organic solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

    • Hydration: Hydrate the lipid film with an aqueous phase (e.g., PBS pH 7.4) containing the dissolved griseofulvin. This is done by rotating the flask at a controlled temperature above the lipid phase transition temperature.

    • Vesicle Formation: The hydration process leads to the spontaneous formation of multilamellar niosomal vesicles.

    • Sonication (Optional): To achieve a more uniform size distribution and reduce the size of the niosomes, the suspension can be sonicated.

2. In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for assessing the oral bioavailability of a griseofulvin formulation in a rat model.[1][17]

  • Animal Model:

    • Male albino rats (e.g., Sprague Dawley strain), weighing 150-200g.

  • Methodology:

    • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

    • Grouping: Divide the animals into experimental groups (e.g., control group receiving plain drug suspension, test group receiving the new formulation). A typical group size is 5-6 animals.

    • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing: Administer the griseofulvin formulation orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (e.g., from the retro-orbital plexus or tail vein) into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Drug Analysis: Analyze the concentration of griseofulvin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][20][21][22]

    • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

3. High-Performance Liquid Chromatography (HPLC) for Griseofulvin Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of griseofulvin in plasma samples.[21]

  • Instrumentation:

    • HPLC system with a fluorescence or UV detector.

    • C18 reversed-phase column.

  • Methodology:

    • Sample Preparation:

      • To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile).

      • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

      • Collect the supernatant for analysis.

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.

      • Flow Rate: Typically around 1.0 mL/min.

      • Detection:

        • Fluorescence: Excitation at ~300 nm and emission at ~418 nm.

        • UV: ~291 nm.

    • Quantification:

      • Prepare a calibration curve using standard solutions of griseofulvin in blank plasma.

      • Quantify the griseofulvin concentration in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Griseofulvin_Bioavailability_Factors cluster_drug Griseofulvin Properties cluster_formulation Formulation Strategies cluster_physiological Physiological Factors cluster_outcome Outcome Drug Griseofulvin Solubility Poor Aqueous Solubility Drug->Solubility ParticleSize Particle Size (Micro/Ultramicro) Drug->ParticleSize Absorption Absorption Solubility->Absorption limits ParticleSize->Absorption influences Formulation Formulation LipidBased Lipid-Based (SEDDS, Niosomes) Formulation->LipidBased SolidDispersion Solid Dispersion Formulation->SolidDispersion Nanotech Nanotechnology Formulation->Nanotech Complexation Complexation (Cyclodextrins) Formulation->Complexation LipidBased->Absorption enhances SolidDispersion->Absorption enhances Nanotech->Absorption enhances Complexation->Absorption enhances GIT Gastrointestinal Tract Food Food Intake (High-Fat Meal) GIT->Food Bile Bile Secretion Food->Bile stimulates Bile->Absorption aids Bioavailability Bioavailability Absorption->Bioavailability

Caption: Factors influencing griseofulvin bioavailability.

Troubleshooting_Workflow Start Start: Low/Variable Griseofulvin Bioavailability CheckFormulation 1. Review Formulation Strategy Start->CheckFormulation IsFormulationAdvanced Is an advanced formulation (lipid-based, solid dispersion, etc.) being used? CheckFormulation->IsFormulationAdvanced UseSimpleSuspension Issue: Simple aqueous suspension used IsFormulationAdvanced->UseSimpleSuspension No CheckProtocol 2. Examine In Vivo Protocol IsFormulationAdvanced->CheckProtocol Yes RecommendAdvanced Action: Develop an advanced formulation to enhance solubility UseSimpleSuspension->RecommendAdvanced End Resolved RecommendAdvanced->End FoodEffect Was a high-fat meal or lipid vehicle co-administered? CheckProtocol->FoodEffect FastingState Issue: Dosing in fasted state FoodEffect->FastingState No CheckDispersion 3. Investigate Formulation Performance (for lipid-based systems) FoodEffect->CheckDispersion Yes RecommendFood Action: Administer with a high-fat meal or lipid vehicle FastingState->RecommendFood RecommendFood->End DispersionTest Does it disperse well in biorelevant media in vitro? CheckDispersion->DispersionTest PoorDispersion Issue: Incomplete dispersion or drug precipitation DispersionTest->PoorDispersion No CheckSolidState 4. Verify Solid State Properties (for solid dispersions) DispersionTest->CheckSolidState Yes Reformulate Action: Optimize formulation (e.g., add precipitation inhibitors) PoorDispersion->Reformulate Reformulate->End IsAmorphous Is the drug amorphous in each batch (PXRD/DSC)? CheckSolidState->IsAmorphous Crystallinity Issue: Recrystallization or batch-to-batch variability IsAmorphous->Crystallinity No IsAmorphous->End Yes ImproveProcess Action: Optimize manufacturing process and conduct stability studies Crystallinity->ImproveProcess ImproveProcess->End

Caption: Troubleshooting workflow for poor griseofulvin bioavailability.

References

Griseofulvin Particle Size Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to reduce particle size in griseofulvin (B1672149) suspensions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the formulation and processing of griseofulvin suspensions.

Frequently Asked Questions

  • Q1: Why is reducing the particle size of griseofulvin important? Griseofulvin is a poorly water-soluble drug, which limits its dissolution rate in the gastrointestinal tract and consequently, its bioavailability.[1][2] Reducing the particle size increases the surface area available for dissolution, which can lead to improved absorption and therapeutic efficacy.[1] Commercially available forms include "microsize" (around 2-4 μm) and "ultramicrosize" (around 2.7 μm) crystalline forms to enhance absorption.[1][3]

  • Q2: What are the main "top-down" and "bottom-up" approaches for particle size reduction? "Top-down" methods involve breaking down larger particles into smaller ones. Common techniques include wet milling and high-pressure homogenization.[4] "Bottom-up" approaches involve precipitating the drug from a solution to form nanoparticles. Examples include emulsion-diffusion and supercritical fluid techniques.[5][6]

  • Q3: What role do stabilizers play in griseofulvin nanosuspensions? Stabilizers are crucial for preventing the aggregation of newly formed nanoparticles.[7] Without adequate stabilization, the high surface energy of the small particles leads to agglomeration, which negates the benefits of size reduction.[7][8] Common stabilizers include polymers like hydroxypropyl cellulose (B213188) (HPC) and surfactants like sodium dodecyl sulfate (B86663) (SDS).[7]

Troubleshooting Common Issues

  • Q4: My particle size is not reducing to the desired nanometer range. What could be the issue? Several factors could be at play:

    • Insufficient Energy Input: In milling or homogenization, the energy input may be too low. For high-pressure homogenization, increasing the pressure or the number of homogenization cycles can lead to smaller particle sizes.[8][9]

    • Inadequate Stabilizer Concentration: The concentration of the stabilizer may be insufficient to cover the newly created particle surfaces, leading to aggregation.[7][8]

    • High Suspension Viscosity: An excessively high concentration of a polymeric stabilizer can increase the viscosity of the suspension, which may hinder effective particle size reduction during homogenization.[8]

    • Drug Properties: The inherent mechanical properties of the drug can also affect the efficiency of size reduction.[4]

  • Q5: I'm observing significant particle aggregation after processing. How can I prevent this? Particle aggregation is a common challenge. Consider the following:

    • Optimize Stabilizer System: A single stabilizer may not be sufficient. A combination of stabilizers, such as a polymer and a surfactant (e.g., HPC and SDS), can provide synergistic stabilization through electrosteric mechanisms.[7]

    • Check Stabilizer Adsorption: Ensure that the stabilizer is effectively adsorbing onto the drug particle surface.[7]

    • Freeze-Drying (Lyophilization): To maintain the particle size of the nanosuspension over time, freeze-drying with cryoprotectants like trehalose, xylitol, or sucrose (B13894) can be an effective strategy.[5][10]

  • Q6: My final product shows a wide particle size distribution (high polydispersity). How can I achieve a more uniform suspension? A narrow particle size distribution is desirable for consistent product performance.

    • Optimize Process Parameters: For precipitation-based methods, factors like the solvent-to-antisolvent addition rate and stirring speed are critical. For homogenization, consistent pressure and multiple passes are key.[9]

    • Microemulsion Precursor: Using a microemulsion as a template for nanoparticle formation can lead to smaller and more uniform particles.[6] The composition of the microemulsion directly influences the final nanoparticle size.[6]

Data Summary: Particle Size Reduction Techniques for Griseofulvin

The following table summarizes quantitative data from various studies on griseofulvin particle size reduction.

TechniqueInitial Particle SizeFinal Particle SizeStabilizer(s) / Key ReagentsReference
High-Pressure HomogenizationNot Specified~60 nmLipid, Saccharides (e.g., xylitol, trehalose)[5][10][11]
Wet MillingNot Specified~145 nmNot Specified[11][12]
Emulsion-DiffusionNot Specified< 100 nmLecithin, Dipotassium Glycyrrhizinate[6]
Emulsion-Solvent DisplacementNot Specified~140 nmPolysorbate 80, Caprylyl-Capryl Glucoside[9]
Supercritical Assisted AtomizationNot Specified0.5 - 2.5 µmSupercritical CO2, Acetone[13]
Rapid Expansion of Supercritical Solutions (RESS)2.0 - 18 µm~1 µmSupercritical CO2, Acetone[14][15]

Experimental Protocols

Below are detailed methodologies for key experiments in reducing griseofulvin particle size.

1. High-Pressure Homogenization (HPH)

This protocol is a generalized procedure based on common practices described in the literature.[5][8][10]

  • Objective: To produce a griseofulvin nanosuspension using a top-down approach.

  • Materials:

    • Griseofulvin powder

    • Stabilizer solution (e.g., aqueous solution of HPC and SDS)

    • Purified water

  • Equipment:

    • High-shear mixer (e.g., Ultra-Turrax)

    • High-pressure homogenizer

    • Particle size analyzer

  • Methodology:

    • Preparation of the Suspension: Disperse the griseofulvin powder in the stabilizer solution.

    • Pre-milling: Subject the suspension to high-shear mixing for 5-10 minutes to ensure homogeneity and wet the drug particles.

    • High-Pressure Homogenization: Pass the pre-milled suspension through the high-pressure homogenizer. The operating pressure and number of cycles are critical parameters to optimize. Typical ranges are 15,000 to 30,000 psi for 10 to 20 cycles.

    • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a laser diffraction or dynamic light scattering particle size analyzer.

    • Stability Assessment: Monitor the particle size of the suspension over time to assess its physical stability.

2. Emulsion-Diffusion Method

This protocol is based on the principles of forming a nanosuspension from a microemulsion template.[6]

  • Objective: To prepare griseofulvin nanoparticles using a bottom-up approach.

  • Materials:

    • Griseofulvin

    • Oil phase (e.g., Butyl Lactate)

    • Aqueous phase (purified water)

    • Surfactant (e.g., Lecithin)

    • Co-surfactant (e.g., Taurodeoxycholate sodium salt, 1,2-propanediol)

  • Equipment:

    • Magnetic stirrer

    • Vortex mixer

    • Particle size analyzer

  • Methodology:

    • Preparation of the Organic Phase: Dissolve griseofulvin and the surfactant (e.g., lecithin) in the oil phase (e.g., butyl lactate) and co-surfactant (e.g., 1,2-propanediol).

    • Formation of the Microemulsion: Add the aqueous phase to the organic phase dropwise while stirring to form a clear and stable oil-in-water microemulsion.

    • Nanoparticle Precipitation: Dilute the griseofulvin-loaded microemulsion with an excess amount of water under constant stirring. This causes the solvent to diffuse from the internal phase to the external phase, leading to the precipitation of griseofulvin as nanoparticles.

    • Particle Size Analysis: Characterize the particle size and polydispersity index of the resulting nanosuspension.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in particle size reduction strategies.

experimental_workflow_hph cluster_prep Suspension Preparation cluster_hph Size Reduction cluster_analysis Characterization start Griseofulvin Powder + Stabilizer Solution mix High-Shear Mixing (Pre-milling) start->mix hph High-Pressure Homogenization (Optimize Pressure & Cycles) mix->hph Homogeneous Suspension analysis Particle Size Analysis hph->analysis Nanosuspension stability Stability Assessment analysis->stability experimental_workflow_emulsion cluster_prep Microemulsion Formation cluster_precipitation Nanoparticle Formation cluster_analysis Characterization organic_phase Griseofulvin + Oil + Surfactant microemulsion O/W Microemulsion organic_phase->microemulsion aqueous_phase Aqueous Phase aqueous_phase->microemulsion dilution Dilution with Excess Water (Solvent Diffusion) microemulsion->dilution Drug-loaded Microemulsion analysis Particle Size Analysis dilution->analysis Nanosuspension troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: Poor Particle Size Reduction cause1 Insufficient Energy start->cause1 cause2 Inadequate Stabilization start->cause2 cause3 High Viscosity start->cause3 solution1 Increase HPH Pressure/Cycles or Milling Time cause1->solution1 solution2 Optimize Stabilizer Type & Concentration cause2->solution2 solution3 Adjust Polymer Concentration cause3->solution3

References

Technical Support Center: Enhancing Griseofulvin Wettability with Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and use of surfactants to improve the wettability of the poorly soluble antifungal drug, griseofulvin (B1672149).

Frequently Asked Questions (FAQs)

Q1: Why is improving the wettability of griseofulvin important?

Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its poor aqueous solubility is a significant hurdle for its dissolution and subsequent absorption in the gastrointestinal tract, leading to variable and incomplete bioavailability.[2][3][4] Enhancing the wettability of griseofulvin particles is a critical first step to improve its dissolution rate and overall therapeutic efficacy.[5]

Q2: What types of surfactants are commonly used to improve griseofulvin wettability?

Several types of surfactants have been investigated to enhance the wettability and dissolution of griseofulvin. These can be broadly categorized as:

  • Anionic Surfactants: Sodium Lauryl Sulfate (B86663) (SLS) is a widely used anionic surfactant that has been shown to improve the dissolution of poorly water-soluble drugs like griseofulvin.[1][5][6]

  • Cationic Surfactants: Cationic surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) and Dodecyltrimethylammonium Bromide (DTAB) have also been studied.[7][8]

  • Non-ionic Surfactants: This category includes Polysorbate 80 (Tween 80), Cremophor EL, and various Spans (e.g., Span 20, 40, 80, 85).[7][9][10][11][12][13] Non-ionic surfactants are often favored due to their lower toxicity profile.

  • Polymeric Surfactants: Poloxamers are another class of surfactants used to improve the characteristics of griseofulvin formulations.[4]

Q3: How do surfactants improve the wettability and dissolution of griseofulvin?

Surfactants improve wettability and dissolution through several mechanisms:

  • Reduction of Surface Tension: Surfactants lower the interfacial tension between the hydrophobic surface of the griseofulvin particles and the aqueous medium, allowing the medium to spread over and wet the particles more effectively.[14]

  • Micellar Solubilization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[15] The hydrophobic cores of these micelles can encapsulate the poorly soluble griseofulvin molecules, effectively increasing the drug's solubility in the aqueous medium.[1][7]

  • Particle Size Reduction: In some formulation processes like nanocrystallization or wet media milling, surfactants act as stabilizers, preventing the aggregation of drug nanoparticles and thus maintaining a larger surface area for dissolution.[16][17][18]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form in a solution.[15] Below the CMC, surfactants primarily act at the surface, reducing surface tension. Above the CMC, the excess surfactant molecules form micelles, which can significantly enhance the solubility of hydrophobic drugs like griseofulvin.[1] Operating above the CMC is often crucial for achieving significant solubility enhancement.[19] However, very high surfactant concentrations can sometimes hinder dissolution.[6]

Troubleshooting Guide

Issue 1: Inconsistent or poor dissolution results despite using a surfactant.

Possible Cause Troubleshooting Step
Surfactant concentration is below the Critical Micelle Concentration (CMC). Determine the CMC of your surfactant in the dissolution medium. Ensure the surfactant concentration used is above the CMC to facilitate micellar solubilization.[15]
Incorrect type of surfactant for the formulation. The choice of surfactant can significantly impact dissolution.[7] Experiment with different types of surfactants (anionic, cationic, non-ionic) to find the most effective one for your specific formulation and conditions.
Degradation of the drug in the dissolution medium. Chemical instability of griseofulvin in the dissolution medium, sometimes accelerated by impurities in the surfactant, can lead to lower than expected dissolution results.[20][21] Assess the stability of griseofulvin in the chosen medium and consider using stabilizers or a different medium.
Variability in the quality of the surfactant. Different grades or sources of the same surfactant can have varying impurity profiles, which can affect its solubilization capacity and lead to inconsistent results.[20][21][22] Use a high-purity, well-characterized surfactant from a reliable source.
Precipitation of the surfactant. Some surfactants, like SLS, can precipitate in the presence of certain ions (e.g., potassium), which can interfere with the dissolution test.[20][21] Ensure the dissolution medium is compatible with the chosen surfactant.

Issue 2: Difficulty in selecting the appropriate surfactant.

Possible Cause Troubleshooting Step
Lack of a systematic screening process. A trial-and-error approach can be inefficient.
1. Solubility Screening: Determine the saturation solubility of griseofulvin in solutions of different surfactants at various concentrations.
2. Wettability Assessment: Measure the contact angle of griseofulvin compacts with different surfactant solutions. A lower contact angle indicates better wettability.
3. Dissolution Testing: Perform comparative dissolution studies with the most promising surfactants identified in the initial screening.
Ignoring the impact of other excipients. Other components in the formulation can interact with the surfactant and affect its performance.[6] Evaluate the performance of the surfactant in the presence of other formulation excipients.

Quantitative Data Summary

Table 1: Effect of Various Surfactants on Griseofulvin Solubility and Dissolution

SurfactantTypeConcentrationEffect on SolubilityEffect on DissolutionReference(s)
Sodium Dodecyl Sulfate (SDS)AnionicAbove CMC107-fold increaseMarkedly enhanced[7]
Cetyl Trimethyl Ammonium Bromide (CTAB)CationicAbove CMC31-fold increaseMarkedly enhanced[7]
Tween 80 (Polysorbate 80)Non-ionicAbove CMC4-fold increaseMinimally enhanced[7]
Cremophor ELNon-ionicAbove CMC3-fold increaseMinimally enhanced[7]
Polysorbate 80Non-ionicNot specified4.14-fold increase in aqueous solubility-[17][18]
Mixture of SLS and Tween 80 (60:40)Anionic/Non-ionicVariedEnhanced solubility compared to single surfactants-[19]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCMC (in water at 25°C)Reference(s)
Sodium Dodecyl Sulfate (SDS)8 x 10⁻³ mol/L (8.1 mM)[15][23]
Dodecyltrimethylammonium Bromide (DTAB)0.016 M[15]
Cetyltrimethylammonium Bromide (CTAB)0.00092 M[15]

Note: The CMC can be affected by temperature, pressure, and the presence of other substances in the medium.[15]

Experimental Protocols

1. Protocol for Contact Angle Measurement (Sessile Drop Method)

This protocol outlines the steps to assess the wettability of griseofulvin powder by measuring the contact angle of a liquid droplet on a compressed powder disc.

  • Prepare a Griseofulvin Compact: Compress a sufficient amount of griseofulvin powder using a hydraulic press to form a smooth, flat, non-porous disc.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the surfactants to be tested at various concentrations.

  • Dispense a Droplet: Using a microsyringe, carefully place a small droplet (e.g., 5-10 µL) of the surfactant solution onto the surface of the griseofulvin disc.

  • Image Acquisition: Immediately capture a high-resolution image of the droplet on the surface using a goniometer or a suitable camera setup.

  • Contact Angle Measurement: Analyze the captured image using software to measure the angle formed between the tangent to the droplet at the solid-liquid interface and the solid surface.

  • Data Analysis: A lower contact angle indicates better wetting of the griseofulvin by the surfactant solution. Repeat the measurement multiple times for each solution to ensure reproducibility.

2. Protocol for In-Vitro Dissolution Testing

This protocol describes a general procedure for evaluating the effect of surfactants on the dissolution rate of griseofulvin.

  • Prepare the Dissolution Medium: Prepare the desired volume of the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a buffer solution) containing the selected surfactant at a concentration above its CMC.

  • Set up the Dissolution Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle). Set the temperature (typically 37 ± 0.5 °C) and paddle speed (e.g., 75 rpm).

  • Introduce the Griseofulvin Formulation: Introduce a known amount of the griseofulvin formulation (e.g., a tablet or powder) into each dissolution vessel.

  • Sample Collection: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium from each vessel.

  • Sample Preparation and Analysis: Filter the collected samples immediately. Dilute the filtrate if necessary and analyze the concentration of dissolved griseofulvin using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24]

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for each surfactant-containing medium. Compare the profiles to a control medium without any surfactant.

Visualizations

Experimental_Workflow_for_Surfactant_Selection cluster_screening Initial Screening cluster_evaluation Performance Evaluation cluster_optimization Formulation Optimization solubility Solubility Screening (Griseofulvin in various surfactant solutions) dissolution In-Vitro Dissolution Testing (Promising surfactants) solubility->dissolution wettability Wettability Assessment (Contact Angle Measurement) wettability->dissolution optimization Optimization of Surfactant Concentration & Combination dissolution->optimization final_selection Final Surfactant Selection for Formulation optimization->final_selection start Define Problem: Poor Griseofulvin Wettability selection Select Candidate Surfactants (Anionic, Cationic, Non-ionic) start->selection selection->solubility selection->wettability

Caption: Workflow for the rational selection of a surfactant to improve griseofulvin wettability.

Surfactant_Action_Mechanism cluster_below_cmc Below CMC cluster_above_cmc Above CMC surface_tension Reduction of Surface Tension wettability Improved Wettability of Griseofulvin Particles surface_tension->wettability micelle_formation Micelle Formation solubilization Micellar Solubilization of Griseofulvin micelle_formation->solubilization start Addition of Surfactant to Aqueous Medium start->surface_tension start->micelle_formation dissolution Enhanced Dissolution Rate wettability->dissolution solubilization->dissolution

Caption: Logical relationship of surfactant action on griseofulvin wettability and dissolution.

References

Validation & Comparative

Griseofulvin Formulation Face-Off: Solid Dispersions vs. Nanoparticles for In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Development Professionals

Griseofulvin (B1672149), a cornerstone in the treatment of dermatophytic infections, has long been hampered by its poor aqueous solubility, falling under the Biopharmaceutical Classification System (BCS) Class II. This inherent limitation curtails its dissolution rate and, consequently, its bioavailability. To surmount this challenge, researchers have explored advanced formulation strategies, with solid dispersions and nanoparticles emerging as promising contenders. This guide provides a detailed comparison of the in vitro performance of these two formulation approaches, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Quantitative Performance Metrics: A Side-by-Side Comparison

The in vitro efficacy of griseofulvin solid dispersions and nanoparticles can be evaluated through several key parameters, primarily focusing on dissolution enhancement and antifungal activity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Formulation TypeKey Performance MetricValueFungal Strain(s)Reference
Solid Dispersion In Vitro Drug Release97.11% in 45 minutesNot Applicable[1][2]
In Vitro Drug Release98.23% in 10 minutesNot Applicable[3]
Dissolution Rate0.31 ± 0.08 µg/mm²/minNot Applicable[4]
Permeability Across Caco-2/HT29 Cells24 ± 3% in 3 hoursNot Applicable[5]
Nanoparticles (GF-ZnO) Minimum Inhibitory Concentration (MIC)0.0625 µg/mLTrichophyton mentagrophytes[6][7]
Minimum Inhibitory Concentration (MIC)0.031 µg/mLTrichophyton verrucosum[6][7]
Nanoparticles (Green Nanocomposite) Minimum Inhibitory Concentration (MIC)6.24–12.48 µg/mLCandida sp.[8]
Nanoparticles (Solid Lipid) Minimum Inhibitory Concentration (MIC)0.25 µg/mLTrichophyton mentagrophytes[9]
Minimum Inhibitory Concentration (MIC)0.5 µg/mLTrichophyton rubrum[9]
Conventional Griseofulvin Minimum Inhibitory Concentration (MIC)1 µg/mLDermatophytes[6]

Delving into the Methodologies: Experimental Protocols

Understanding the experimental design is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited in the comparison.

Preparation of Griseofulvin Solid Dispersions

Solid dispersions of griseofulvin are commonly prepared using the solvent evaporation or melting method.

Solvent Evaporation Method:

  • Griseofulvin and a hydrophilic carrier (e.g., PEG 6000, crospovidone) are dissolved in a common solvent like methanol.[3]

  • The solvent is then evaporated under vacuum, leaving a solid mass.

  • The resulting solid dispersion is pulverized and sieved to obtain a uniform particle size.[3]

Melting (Fusion) Method:

  • The hydrophilic carrier is melted in a porcelain dish.

  • Griseofulvin is then added to the molten carrier and mixed thoroughly.

  • The mixture is cooled rapidly on an ice bath to solidify.

  • The solidified mass is then crushed and sieved.[3]

Synthesis of Griseofulvin Nanoparticles

The synthesis of griseofulvin nanoparticles can be achieved through various techniques, including the preparation of zinc oxide nanocomposites and solid lipid nanoparticles.

Griseofulvin-Zinc Oxide Nanoparticles (GF-ZnO NPs): A study synthesized GF-ZnO NPs to enhance antifungal activity.[6] While the precise synthesis protocol is proprietary to the study, it involved the combination of griseofulvin with zinc oxide at the nanoparticle level. Characterization was performed using Fourier transform infrared spectroscopy (FTIR) and X-Ray powder diffraction (PXRD) to confirm the nanoparticle structure.[6]

Griseofulvin-Loaded Solid Lipid Nanoparticles (SLNs):

  • Preparation of Lipid Phase: Griseofulvin and a solid lipid (e.g., glyceryl monostearate) are melted together at a temperature above the lipid's melting point.

  • Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188) is dissolved in hot distilled water.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization.

  • Nanoparticle Formation: The resulting nanoemulsion is then cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles encapsulating the drug.

In Vitro Dissolution Studies

The dissolution rate of griseofulvin from the prepared formulations is a critical measure of their potential for improved bioavailability.

  • The dissolution test is performed using a USP Type II (Paddle) apparatus.[3]

  • A specific volume of dissolution medium (e.g., 900 ml of 0.1N HCl) is maintained at 37 ± 0.5°C.[3]

  • The paddle speed is set at a constant rate (e.g., 50 rpm).[3]

  • A known amount of the griseofulvin formulation is added to the dissolution medium.

  • Aliquots of the medium are withdrawn at predetermined time intervals and replaced with fresh medium.[3]

  • The concentration of dissolved griseofulvin in the samples is determined using UV-Visible spectrophotometry at a wavelength of 291 nm.[3]

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • A stock solution of the griseofulvin formulation is prepared.

  • Serial dilutions of the formulation are made in a suitable broth medium (e.g., RPMI 1640).

  • Each dilution is inoculated with a standardized suspension of the fungal strain (e.g., Trichophyton mentagrophytes, Candida albicans).

  • The microdilution plates are incubated at an appropriate temperature and for a specific duration.

  • The MIC is determined as the lowest concentration of the formulation that shows no visible fungal growth.[6][8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for preparing and evaluating griseofulvin solid dispersions and nanoparticles.

experimental_workflow_solid_dispersion cluster_prep Solid Dispersion Preparation cluster_eval In Vitro Evaluation start Griseofulvin & Carrier solvent Dissolve in Solvent start->solvent evaporation Solvent Evaporation solvent->evaporation pulverize Pulverize & Sieve evaporation->pulverize sd_product Solid Dispersion Powder pulverize->sd_product dissolution Dissolution Testing sd_product->dissolution analysis UV-Vis Analysis dissolution->analysis result Dissolution Profile analysis->result

Caption: Workflow for Solid Dispersion Preparation and In Vitro Dissolution Testing.

experimental_workflow_nanoparticle cluster_prep Nanoparticle Synthesis cluster_eval In Vitro Evaluation start Griseofulvin & Excipients synthesis Nanoprecipitation/ Homogenization start->synthesis purification Purification synthesis->purification np_product Nanoparticle Suspension purification->np_product mic_test MIC Determination np_product->mic_test incubation Incubation mic_test->incubation mic_result MIC Value incubation->mic_result

Caption: Workflow for Nanoparticle Synthesis and Antifungal Efficacy Testing.

Concluding Remarks

Both solid dispersions and nanoparticles significantly enhance the in vitro performance of griseofulvin compared to its conventional form. Solid dispersions demonstrate a marked improvement in dissolution rates, with some formulations releasing over 98% of the drug in just 10 minutes.[3] On the other hand, nanoparticle formulations, particularly those incorporating zinc oxide, exhibit a potent increase in antifungal activity, as evidenced by substantially lower MIC values against key dermatophytes.[6][7]

The choice between these two advanced formulation strategies will ultimately depend on the specific therapeutic goal. If the primary objective is to maximize the oral bioavailability of griseofulvin, a solid dispersion approach focusing on rapid dissolution may be preferable. Conversely, for topical or targeted delivery where enhanced local antifungal potency is desired, a nanoparticle-based formulation could prove more effective. It is also important to note that a direct comparison of dissolution between tablets made from nanoparticles and solid dispersions in one study showed no significant difference, suggesting that the final dosage form also plays a crucial role.[10] Further head-to-head in vitro and in vivo studies are warranted to definitively establish the superiority of one approach over the other for specific clinical applications.

References

A Comparative Guide to Gris-PEG and Itraconazole Formulations for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gris-PEG (ultramicrosize griseofulvin (B1672149) with polyethylene (B3416737) glycol) and various advanced itraconazole (B105839) formulations. The information presented is intended to assist researchers and drug development professionals in understanding the physicochemical properties, pharmacokinetic profiles, and mechanisms of action of these antifungal agents. All quantitative data is supported by experimental findings from published literature.

Overview of Formulations

Griseofulvin and itraconazole are both antifungal agents used in the treatment of dermatophytosis and other fungal infections. However, they belong to different chemical classes and exhibit distinct mechanisms of action. A significant challenge in the oral delivery of both drugs is their poor aqueous solubility, which can lead to low and variable bioavailability.[1][2] To address this, various formulation strategies have been developed.

This compound is an enhanced formulation of griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][3] This formulation utilizes ultramicrosize particles of griseofulvin combined with polyethylene glycol (PEG) to improve its dissolution and absorption.[4] The absorption of griseofulvin is notably enhanced when administered with a high-fat meal.[5]

Itraconazole , another BCS Class II antifungal, has been formulated in several ways to improve its oral bioavailability.[6] These include:

  • Conventional Capsules (e.g., Sporanox®): These were the initial formulations and often exhibit pH-dependent dissolution and significant food effects.[7][8]

  • Oral Solution (e.g., Sporanox® Oral Solution): This formulation uses hydroxypropyl-β-cyclodextrin to solubilize itraconazole, leading to improved absorption compared to the capsule form.[7][8]

  • Amorphous Solid Dispersions (ASDs): These formulations involve dispersing itraconazole in a polymer matrix to enhance its dissolution rate. Various polymers have been investigated for this purpose.[9]

  • SUBA (Super Bioavailability) Technology (e.g., TOLSURA®): This is a more recent innovation that uses a solid dispersion of itraconazole in a pH-dependent polymer to significantly increase its bioavailability and reduce interpatient variability.[10][11]

Comparative Data

The following tables summarize key in vitro and in vivo performance parameters of this compound and various itraconazole formulations based on available experimental data.

Table 1: In Vitro Dissolution Performance
FormulationDissolution MediumTime% Drug ReleasedSource
This compound 4% Sodium Lauryl Sulphate (SLS)45 min97.11% (for an optimized solid dispersion with PEG 6000)[3]
Griseofulvin Solid Dispersion Phosphate Buffer (pH 7.4)30 min>90%[12]
Itraconazole Solid Dispersion (SCPM) pH 6.8 (after pH 1.2)Not SpecifiedHigher release than SDM[9]
Itraconazole Solid Dispersion (SDM) pH 6.8 (after pH 1.2)Not SpecifiedLower release than SCPM[9]
Sporanox® (Capsule) Simulated Gastric Fluid (pH 1.2)60 minVariable[13]

Note: Direct comparative dissolution studies between this compound and advanced itraconazole formulations under identical conditions are limited in the reviewed literature.

Table 2: Pharmacokinetic Parameters in Humans
FormulationDoseConditionCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative BioavailabilitySource
This compound (ultramicrosize) 250 mgNon-fasting---Approx. 1.5x microsize[4][14]
SUBA-Itraconazole 65 mgFasted161.75% of C-ITZ-122.76% of C-ITZ173% vs. C-ITZ[10][11]
SUBA-Itraconazole 65 mgFed80.26% of C-ITZ2.5 hr longer than C-ITZ94.67% of C-ITZ-[10]
Conventional Itraconazole (C-ITZ) 100 mgFasted---Reference[10]
Conventional Itraconazole (C-ITZ) 100 mgFed---Reference[10]
Itraconazole Oral Solution 200 mg-Comparable to capsuleComparable to capsule30-33% > capsule-[7]
Table 3: Pharmacokinetic Parameters in Animal Models (Rats/Dogs)
FormulationSpeciesDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Source
This compound Rat10 mg/kg-~4.4-[15]
Griseofulvin-HP-γ-CD Complex Dog-0.72 µg/mL-2.75 µg·h/mL[16]
Itraconazole Solid Dispersion (SCPM) Rat-Higher than SDM & naïve ITZ-Improved vs. SDM & naïve ITZ[9]
Itraconazole Solid Dispersion (vs. Sporanox®) Dog-423.67±61.27--[17][18]
Sporanox® Dog-305.33±10.79--[17][18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of results.

In Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from the formulation in a specified medium.

Apparatus: USP Apparatus 2 (Paddle).

Protocol for Griseofulvin Formulations:

  • Dissolution Medium: 900 mL of 0.1N HCl or a medium containing a surfactant like 4% Sodium Lauryl Sulphate (SLS) to ensure sink conditions.[3][19]

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.[19]

  • Procedure: a. Place the tablet or capsule in the dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 30, 45, 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric method at the λmax of griseofulvin (approximately 291-295 nm).[3][12] e. Calculate the cumulative percentage of drug released at each time point.

Protocol for Itraconazole Capsules (USP Method):

  • Dissolution Medium: 900 mL of simulated gastric fluid without enzymes, deaerated.[13]

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 100 rpm.[13]

  • Procedure: a. Use a sinker for the capsule. b. After 60 minutes, withdraw a sample. c. Filter the sample and analyze the itraconazole concentration using a validated HPLC method.[13]

In Vivo Bioavailability Study (Animal Model)

Objective: To determine the rate and extent of drug absorption into the systemic circulation after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used.[9][17]

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions and allowed to acclimatize.

  • Dosing: a. Fast the animals overnight with free access to water. b. Administer the formulation (e.g., this compound, itraconazole solid dispersion) orally via gavage at a specific dose.

  • Blood Sampling: a. Collect blood samples from a suitable site (e.g., tail vein in rats) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: a. Extract the drug from the plasma samples. b. Quantify the drug concentration using a validated analytical method, typically LC-MS/MS for higher sensitivity and selectivity.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data using appropriate software.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a drug, which is a key factor in its oral absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports until they form a confluent monolayer, which typically takes about 21 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: a. The assay can be performed in two directions: apical-to-basolateral (A-B) to assess absorption and basolateral-to-apical (B-A) to assess efflux. b. Add the drug solution to the donor compartment (apical for A-B, basolateral for B-A). c. At predetermined time points, collect samples from the receiver compartment. d. Analyze the drug concentration in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Mechanism of Action and Signaling Pathways

The antifungal mechanisms of griseofulvin and itraconazole are fundamentally different, targeting distinct cellular processes.

Griseofulvin

Griseofulvin's primary mechanism of action is the disruption of the mitotic spindle in fungal cells.[20][21] It binds to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization.[20] This interference with microtubule formation prevents the separation of chromosomes during mitosis, arresting the cell cycle and inhibiting fungal cell division.[22][23] Griseofulvin is deposited in keratin (B1170402) precursor cells, and as these cells differentiate, the newly formed keratin is resistant to fungal invasion.[22][24]

Griseofulvin_Pathway Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Fungal Mitosis Mitotic_Spindle->Mitosis Cell_Division Fungal Cell Division Mitosis->Cell_Division

Caption: Mechanism of action of Griseofulvin.

Itraconazole

Itraconazole, like other azole antifungals, inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[25][26] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[25] This enzyme is responsible for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, which disrupts its integrity and function, ultimately leading to fungal cell death.[25]

Interestingly, itraconazole has also been shown to inhibit the Hedgehog (Hh) signaling pathway, a mechanism distinct from its antifungal activity.[27] It appears to act on the Smoothened (Smo) protein, a key component of the Hh pathway.[27][28] This off-target effect is an area of active research for its potential application in cancer therapy.[29]

Itraconazole_Pathway cluster_antifungal Antifungal Mechanism cluster_hedgehog Hedgehog Pathway Inhibition Itraconazole Itraconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP51) Itraconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Maintains Itraconazole2 Itraconazole Smo Smoothened (Smo) Itraconazole2->Smo Acts on Hh_Signaling Hedgehog Signaling Smo->Hh_Signaling Activates

Caption: Dual mechanisms of action of Itraconazole.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of antifungal formulations.

Antifungal_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Gris_PEG This compound Formulation Dissolution Dissolution Testing Gris_PEG->Dissolution Itra_Formulations Itraconazole Formulations (ASD, SUBA, etc.) Itra_Formulations->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Data_Analysis Data Analysis & Comparison Dissolution->Data_Analysis PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Permeability->Data_Analysis Efficacy_Study Clinical Efficacy Study (Human) PK_Study->Efficacy_Study PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: Workflow for comparative evaluation.

Conclusion

The development of advanced formulations for poorly soluble antifungal drugs like griseofulvin and itraconazole has significantly improved their clinical utility. This compound offers an enhanced dissolution profile for griseofulvin, particularly with co-administration of a fatty meal. Itraconazole has seen a wider array of formulation innovations, with amorphous solid dispersions and the SUBA technology leading to substantial improvements in bioavailability and more consistent plasma concentrations. The choice between these agents and their specific formulations will depend on the target fungal infection, patient population, and desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a foundation for further research and development in this area.

References

In Vivo Performance of Gris-PEG and Terbinafine Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of drug delivery systems for two prominent antifungal agents: griseofulvin (B1672149), with a focus on PEGylated formulations (Gris-PEG), and terbinafine (B446). While direct head-to-head in vivo studies comparing this compound and terbinafine delivery systems are limited, this document synthesizes available experimental data to offer an objective comparison of their performance. Data is presented to facilitate the evaluation of these systems for dermal and transdermal applications.

Executive Summary

Both griseofulvin and terbinafine have been formulated into advanced delivery systems to enhance their therapeutic efficacy, primarily by improving solubility, skin penetration, and localized drug retention. Griseofulvin, a BCS Class II drug, has been encapsulated in liposomes and other nanoparticle systems to improve its poor and erratic oral bioavailability.[1] Topical formulations of griseofulvin are also being explored to deliver the drug directly to the site of infection, thereby reducing systemic side effects.[1][2] Terbinafine, a potent antifungal, has been successfully incorporated into various nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), to enhance its topical delivery and efficacy against dermatophytes.[3][4][5][6][7][8]

Data Presentation: Quantitative Comparison of Delivery Systems

The following tables summarize key quantitative data from various in vivo and ex vivo studies on different formulations of griseofulvin and terbinafine.

Table 1: In Vivo/Ex Vivo Performance of Griseofulvin Delivery Systems

FormulationAnimal ModelKey FindingsReference
Griseofulvin-loaded LiposomesRats (Oral)Bioavailability improved 1.7-2.0 times compared to griseofulvin suspension. Smaller liposome (B1194612) size (~142 nm) showed ~3 times higher bioavailability than larger liposomes (~813 nm).[9][10][9][10]
Griseofulvin-loaded Liposomes (High Encapsulation Efficiency)Rats (Oral)~2-fold enhancement in bioavailability compared to liposomes with lower encapsulation efficiency.[9][10][9][10]
Griseofulvin in TPGS/Ethanol Topical GelLaca Mice (Ex vivo)Synergistic enhancement of drug permeation and retention in the skin. Skin concentration of 35.57 ± 1.18 µg/cm³.[1][11][1][11]
Griseofulvin-loaded Invasomal Gel(In vitro)Sustained drug release over 12 hours with 98.12% cumulative release at 6 hours for the optimal formulation.[12][12]
Ultramicrosize Griseofulvin (this compound)Humans (Oral)Approximately 1.5 times the gastrointestinal absorption efficiency of conventional microsize griseofulvin.[13][13]

Table 2: In Vivo/Ex Vivo Performance of Terbinafine Delivery Systems

FormulationAnimal ModelKey FindingsReference
Terbinafine HCl Nanoemulsion GelWistar Rats (In vivo)Cured Trichophyton mentagrophytes infection within 3 days compared to 14 days for a marketed cream. Showed 2.38-fold increase in bioavailability compared to drug suspension (oral nanoemulsion).[7][9][14][7][9][14]
Terbinafine Solid Lipid Nanoparticles (SLNs) in HydrogelRats (In vivo)Reduced fungal burden of Candida albicans more effectively and in a shorter duration than a commercial product.[6][6]
Terbinafine SLNsNude Mice (Ex vivo)Amount of terbinafine in the dermis was higher than Lamisil® Once™ at 12 hours.[4][8][4][8]
Terbinafine HCl Nanoemulgel(Ex vivo)Significantly improved skin permeation compared to a commercial emulgel.[3][3]
Film-forming solution of Terbinafine HCl(Ex vivo)Showed rapid drug permeation (1510.51 µg/cm²) across the stratum corneum at 24h compared to a commercial cream (475.8 µg/cm²).[15][15]

Signaling Pathway Diagrams

The mechanisms of action of griseofulvin and terbinafine involve distinct cellular pathways in fungi.

griseofulvin_pathway cluster_fungal_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin (α and β subunits) Griseofulvin->Tubulin Binds to MitoticSpindle Mitotic Spindle Assembly Griseofulvin->MitoticSpindle Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Mitosis Mitosis MitoticSpindle->Mitosis CellDivision Fungal Cell Division Mitosis->CellDivision

Griseofulvin's Mechanism of Action.

terbinafine_pathway cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Terbinafine Terbinafine SqualeneEpoxidase Squalene Epoxidase Terbinafine->SqualeneEpoxidase Inhibits Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Conversion SqualeneAccumulation Squalene Accumulation (Toxic) Squalene->SqualeneAccumulation SqualeneEpoxidase->Squalene Leads to Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains in_vivo_workflow cluster_workflow In Vivo Antifungal Efficacy Workflow AnimalModel 1. Animal Model Selection (e.g., Guinea Pig, Rat, Mouse) Infection 2. Induction of Dermatophytosis (e.g., Trichophyton rubrum, Microsporum canis) AnimalModel->Infection Grouping 3. Animal Grouping (Control, Vehicle, Test Formulations) Infection->Grouping Treatment 4. Topical Application of Formulations Grouping->Treatment Evaluation 5. Efficacy Evaluation (Clinical Scoring, Fungal Culture, Histopathology) Treatment->Evaluation DataAnalysis 6. Data Analysis Evaluation->DataAnalysis

References

The Impact of Formulation on Griseofulvin Bioavailability: A Comparative Analysis of PEGylated and Non-PEGylated Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug formulation is critical for optimizing therapeutic efficacy. This guide provides an objective comparison of the bioavailability of PEGylated (ultramicrosize) and non-PEGylated (microsize and other formulations) griseofulvin (B1672149), supported by experimental data and detailed methodologies.

Griseofulvin, an antifungal agent, is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility is a significant hurdle, leading to erratic and incomplete absorption from the gastrointestinal tract and, consequently, variable bioavailability. To overcome this challenge, various formulation strategies have been developed, with a key advancement being the use of polyethylene (B3416737) glycol (PEG) in ultramicrosize formulations.

It is important to clarify that in the context of commercially available products like Gris-PEG®, "PEGylated" refers to the formulation of ultramicrosize griseofulvin crystals with PEG as an excipient, rather than a covalent chemical conjugation of PEG to the griseofulvin molecule. This formulation strategy aims to enhance the dissolution rate and, subsequently, the oral bioavailability of the drug. The efficiency of gastrointestinal absorption of this ultramicrocrystalline form is approximately one and a half times that of the conventional microsize griseofulvin.[1]

This guide will delve into the comparative bioavailability of these ultramicrosize PEG-containing formulations against traditional microsize griseofulvin and other novel drug delivery systems.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters from various studies, offering a quantitative comparison of different griseofulvin formulations.

Table 1: Pharmacokinetic Parameters of Ultramicrosize (PEG-containing) vs. Microsize Griseofulvin in Humans (Non-fasting)

FormulationDoseCmax (µg/mL)tmax (h)AUC (µg·h/mL)Reference
Ultramicrosize2 x 125 mg0.80 ± 0.082.44 ± 0.5416.25 ± 1.16[2]
Microsize2 x 125 mg0.68 ± 0.12.51 ± 0.3314.14 ± 2.33[2]

Data presented as mean ± standard deviation.

Table 2: Bioavailability Comparison of Various Griseofulvin Formulations in Animal Models

FormulationAnimal ModelDoseCmax (µg/mL)AUC0-24h (µg·h/mL)Reference
Plain GriseofulvinAlbino RatsNot Specified1.5422.36[3]
Griseofulvin NiosomesAlbino RatsNot Specified2.9841.56[3]

This table highlights the significant improvement in bioavailability with advanced formulations like niosomes compared to the plain drug.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of griseofulvin formulations.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for assessing the bioavailability of different griseofulvin formulations in a rat model.[4]

  • Animal Model: Male albino rats (e.g., Sprague Dawley strain), weighing 150-200g, are used.

  • Acclimatization: The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into different groups (e.g., control, plain drug suspension, test formulation), with a typical group size of 5-6 animals.

  • Fasting: The animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: The griseofulvin formulation is administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

  • Drug Analysis: The concentration of griseofulvin in the plasma samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

In Vitro Dissolution Testing of Griseofulvin Tablets

Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product. The following is a general protocol for the dissolution testing of griseofulvin tablets.[5]

  • Apparatus: USP Type II (Paddle) dissolution test apparatus is used.

  • Dissolution Medium: 900 mL of a solution of sodium lauryl sulfate (B86663) (1 in 100) is used as the dissolution medium to provide sink conditions.

  • Test Parameters: The test is performed with one tablet at a paddle speed of 100 revolutions per minute.

  • Sampling: At specified time intervals, a defined volume (e.g., 20 mL) of the medium is withdrawn.

  • Sample Preparation: The withdrawn sample is filtered through a membrane filter (pore size ≤ 0.45 µm). The first portion of the filtrate is discarded, and the subsequent filtrate is diluted to a suitable concentration for analysis.

  • Standard Preparation: A standard solution of Griseofulvin Reference Standard (RS) is prepared in a similar medium.

  • Analysis: The absorbances of the sample and standard solutions are determined at 295 nm using a UV-visible spectrophotometer.

  • Calculation: The percentage of dissolved griseofulvin is calculated based on the absorbance readings of the sample and standard solutions.

Visualizing the Path to Enhanced Bioavailability

The following diagrams, created using the DOT language, illustrate the experimental workflows and the conceptual basis for improving griseofulvin's bioavailability.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study Workflow acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping dosing Oral Dosing of Formulation grouping->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis dissolution_workflow cluster_dissolution In Vitro Dissolution Testing Workflow setup Setup Dissolution Apparatus tablet Introduce Griseofulvin Tablet setup->tablet sampling Withdraw Samples at Timepoints tablet->sampling filtration Filter Samples sampling->filtration analysis UV-Vis Spectrophotometric Analysis filtration->analysis calculation Calculate % Drug Dissolved analysis->calculation bioavailability_enhancement cluster_problem The Challenge cluster_solutions Formulation Strategies griseofulvin Griseofulvin (Poorly Soluble) poor_dissolution Poor Dissolution griseofulvin->poor_dissolution low_bioavailability Low & Variable Bioavailability poor_dissolution->low_bioavailability ultramicrosize Ultramicronization with PEG solid_dispersion Solid Dispersion niosomes Niosomes enhanced_dissolution Enhanced Dissolution & Solubilization ultramicrosize->enhanced_dissolution solid_dispersion->enhanced_dissolution niosomes->enhanced_dissolution improved_bioavailability Improved Bioavailability enhanced_dissolution->improved_bioavailability

References

Enhancing Griseofulvin Solubility: A Comparative Guide to the Efficacy of Different Molecular Weight Polyethylene Glycols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the solubility of poorly water-soluble drugs like the antifungal agent griseofulvin (B1672149) is a critical step in improving bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the effectiveness of different molecular weights of polyethylene (B3416737) glycol (PEG) in increasing the aqueous solubility of griseofulvin, supported by experimental data and detailed methodologies.

Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by its low aqueous solubility and high permeability. Consequently, its absorption is often limited by its dissolution rate. One effective and widely used approach to address this challenge is the formulation of solid dispersions, where the drug is dispersed in a hydrophilic carrier. Polyethylene glycols (PEGs) are a family of non-toxic, water-soluble polymers that have been extensively investigated as carriers in solid dispersions to enhance the solubility and dissolution of poorly soluble drugs. The molecular weight of PEG can influence its physicochemical properties and, consequently, its effectiveness as a solubility enhancer.

Comparative Efficacy of PEG Molecular Weights on Griseofulvin Solubility

The aqueous solubility of pure griseofulvin is very low.[1] The use of PEGs in solid dispersions can significantly increase its saturation solubility. The following table summarizes the quantitative data on the impact of different molecular weights of PEG on the solubility of griseofulvin.

FormulationDrug:Polymer RatioSaturation Solubility (µg/mL)Fold Increase in Solubility
Pure Griseofulvin-155.31.0
Griseofulvin:PEG 40001:11951.26
Griseofulvin:PEG 40001:3194.21.25
Griseofulvin:PEG 40001:51901.22
Griseofulvin:PEG 40001:71881.21
Griseofulvin:PEG 60001:12001.29
Griseofulvin:PEG 60001:3195.781.26
Griseofulvin:PEG 60001:51781.15
Griseofulvin:PEG 60001:7184.561.19

Data compiled from a study on fast-dissolving tablets of griseofulvin by solid dispersion.[2]

The data indicates that both PEG 4000 and PEG 6000 can enhance the solubility of griseofulvin compared to the pure drug. The most significant increase was observed with a 1:1 ratio of Griseofulvin to PEG 6000.

Mechanism of Solubility Enhancement

The primary mechanism by which PEGs enhance the solubility of griseofulvin in solid dispersions is through the reduction of drug crystallinity and improved wettability. In a solid dispersion, the drug is ideally dispersed at a molecular level within the hydrophilic polymer matrix. This amorphous state has a higher free energy than the crystalline form, leading to increased solubility. Furthermore, the hydrophilic nature of PEG improves the wetting of the hydrophobic griseofulvin particles, facilitating their dissolution in aqueous media.

G cluster_0 Mechanism of Solubility Enhancement Griseofulvin_Crystals Griseofulvin (Crystalline, Poorly Soluble) Solid_Dispersion Solid Dispersion (Amorphous Griseofulvin in PEG) Griseofulvin_Crystals->Solid_Dispersion Dispersion PEG_Matrix Polyethylene Glycol (Hydrophilic Carrier) PEG_Matrix->Solid_Dispersion Encapsulation Increased_Solubility Increased Aqueous Solubility Solid_Dispersion->Increased_Solubility Amorphous state & Improved wettability G cluster_workflow Experimental Workflow start Start prep_sd Prepare Solid Dispersions (Griseofulvin + Different MW PEGs) start->prep_sd sol_study Saturation Solubility Study prep_sd->sol_study analysis UV-Vis Spectrophotometric Analysis sol_study->analysis data_comp Data Comparison and Analysis analysis->data_comp end End data_comp->end

References

A Head-to-Head Comparison: Ultramicrosize vs. Microsize Griseofulvin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of ultramicrosize and microsize griseofulvin (B1672149), supported by experimental data, for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of ultramicrosize and microsize formulations of the antifungal agent griseofulvin. The primary distinction between these formulations lies in their particle size, which significantly influences their bioavailability and pharmacokinetic properties. Ultramicrosize griseofulvin, formulated with polyethylene (B3416737) glycol 8000, offers enhanced absorption compared to the older microsize formulation.[1] This guide synthesizes data from key bioequivalence studies to highlight these differences.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters from comparative bioavailability studies. These studies demonstrate that a lower dose of the ultramicrosize formulation can achieve systemic exposure equivalent to a higher dose of the microsize formulation.

Table 1: Bioequivalence of Ultramicrosize and Microsize Griseofulvin

FormulationDoseAUC (Area Under the Curve)Cmax (Maximum Plasma Concentration)Tmax (Time to Maximum Concentration)Bioequivalence Finding
Ultramicrosize330 mg (1 x 330 mg tablet)Equivalent to 500 mg microsizeNot specifiedNot specifiedBioequivalent to 500 mg microsize griseofulvin.[2]
Ultramicrosize330 mg (2 x 165 mg tablets)Equivalent to 500 mg microsizeNot specifiedNot specifiedBioequivalent to 500 mg microsize griseofulvin.[2]
Microsize500 mg----

AUC: Area under the plasma concentration-time curve, a measure of total drug exposure. Cmax: The maximum concentration of the drug in the plasma. Tmax: The time at which Cmax is reached.

Table 2: Pharmacokinetic Parameters in Non-Fasting Volunteers

FormulationDoseCmax (µg/mL)Tmax (hours)AUC 0-32h (µg·h/mL)
Ultramicrosize250 mg (2 x 125 mg)0.80 ± 0.082.44 ± 0.5416.25 ± 1.16
Microsize250 mg (2 x 125 mg)0.681 ± 0.12.51 ± 0.3314.14 ± 2.33

Data from a study in 6 healthy volunteers who consumed a breakfast containing 40g of butter.[3]

Experimental Protocols

The data presented in this guide are derived from randomized crossover bioequivalence studies. Below is a summary of a typical experimental protocol used in these trials.

Study Design: The studies typically employ a randomized, single-dose, crossover design.[2] This design minimizes inter-subject variability by having each participant receive both the test (ultramicrosize) and reference (microsize) formulations, separated by a washout period to ensure the complete elimination of the drug from the system before the next treatment period.

Subjects: The studies are generally conducted in a small group of healthy adult male volunteers.[2] For instance, one key study enrolled sixteen healthy male volunteers.[2] Another study included six healthy volunteers of both sexes.[3]

Drug Administration: A single oral dose of each griseofulvin formulation is administered to the subjects. In some studies, the effect of food on absorption is investigated by administering the drug with a high-fat meal.[3] For example, in one study, tablets were given just before a breakfast containing 40g of butter.[3]

Blood Sampling: Blood samples are collected from the subjects at predetermined time points over a period of 48 to 73 hours after drug administration.[2][4]

Analytical Method: Plasma concentrations of griseofulvin are determined using validated analytical methods such as high-pressure liquid chromatography (HPLC) or spectrofluorometry.[3][4] One study utilized a spectrofluorometric method with an excitation wavelength of 300 nm and a detection wavelength of 420 nm.[3]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of griseofulvin and a typical experimental workflow for a bioequivalence study.

Mechanism of Action of Griseofulvin Griseofulvin Griseofulvin FungalCell Fungal Cell Griseofulvin->FungalCell Enters Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Disrupts Polymerization FungalCell->Tubulin Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms Mitosis Mitosis (Cell Division) MitoticSpindle->Mitosis Essential for FungalGrowth Fungal Growth Inhibition (Fungistatic Effect) MitoticSpindle->FungalGrowth Disruption leads to Mitosis->FungalGrowth Inhibition of

Caption: Mechanism of Action of Griseofulvin.

Experimental Workflow for a Bioequivalence Study Start Start: Recruit Healthy Volunteers Randomization Randomization into Two Groups Start->Randomization GroupA Group A Receives Ultramicrosize Griseofulvin Randomization->GroupA GroupB Group B Receives Microsize Griseofulvin Randomization->GroupB BloodSampling1 Serial Blood Sampling GroupA->BloodSampling1 GroupB->BloodSampling1 Washout Washout Period BloodSampling1->Washout Crossover Groups Crossover Washout->Crossover GroupA2 Group A Receives Microsize Griseofulvin Crossover->GroupA2 GroupB2 Group B Receives Ultramicrosize Griseofulvin Crossover->GroupB2 BloodSampling2 Serial Blood Sampling GroupA2->BloodSampling2 GroupB2->BloodSampling2 Analysis Plasma Concentration Analysis (e.g., HPLC) BloodSampling2->Analysis PK_Parameters Calculation of Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Parameters Bioequivalence Statistical Analysis for Bioequivalence PK_Parameters->Bioequivalence

Caption: Bioequivalence Study Workflow.

Clinical Efficacy

While pharmacokinetic studies clearly demonstrate that ultramicrosize griseofulvin has improved absorption, allowing for a lower dose to achieve the same systemic exposure as the microsize formulation, there is a notable lack of head-to-head clinical trials comparing the efficacy (e.g., cure rates in tinea capitis or other dermatophyte infections) of the two formulations. One review explicitly states that there are no published clinical studies comparing ultramicrosize and microsize griseofulvin for the treatment of tinea infections, and thus no clinical evidence that one formulation holds an advantage over the other in terms of clinical outcome.[5] The choice between the two formulations is therefore primarily based on their pharmacokinetic profiles and the potential for a lower dosage with the ultramicrosize version.

Conclusion

The ultramicrosize formulation of griseofulvin demonstrates superior bioavailability compared to the microsize formulation, allowing for the administration of a lower dose to achieve bioequivalence. This is supported by robust pharmacokinetic data from multiple studies. While this improved absorption is a clear advantage, it is important for researchers and clinicians to be aware that direct comparative data on clinical efficacy between the two formulations is currently lacking in the published literature. Future clinical trials directly comparing the cure rates of ultramicrosize and microsize griseofulvin in various dermatophyte infections would be beneficial to further guide clinical practice.

References

A Comparative Guide to the Antifungal Spectrums of Griseofulvin and Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activities of griseofulvin (B1672149) and ketoconazole (B1673606), supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of mycology and antifungal drug development.

Introduction

Griseofulvin and ketoconazole are two historically significant antifungal agents that have been used in the treatment of various fungal infections. Griseofulvin, a fungistatic agent derived from Penicillium griseofulvum, has a narrow spectrum of activity, primarily targeting dermatophytes.[1][2][3][4] Ketoconazole, a broad-spectrum fungistatic azole, was the first orally active imidazole (B134444) antifungal medication.[5][6] While newer antifungal agents have largely replaced ketoconazole for systemic use due to its toxicity profile, both it and griseofulvin remain relevant in specific clinical contexts and as comparators in the development of new antifungal therapies.[5][6]

Mechanism of Action

The antifungal effects of griseofulvin and ketoconazole are achieved through distinct molecular pathways, which dictates their spectrum of activity.

Griseofulvin: This antifungal agent disrupts fungal mitosis.[1] It binds to tubulin, a protein that polymerizes to form microtubules. This binding interferes with the function of the mitotic spindle, thereby inhibiting cell division in metaphase.[3] Griseofulvin is deposited in keratin (B1170402) precursor cells, making it particularly effective against dermatophytes that infect keratinized tissues such as skin, hair, and nails.[1]

Ketoconazole: As an azole antifungal, ketoconazole's primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[6][7][8] It specifically inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51A1), which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[5] This disruption leads to increased cell membrane permeability and ultimately inhibits fungal growth.[8]

Below are diagrams illustrating the signaling pathways for each drug.

griseofulvin_mechanism cluster_process Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitosis Mitosis (Metaphase Arrest) Mitotic_Spindle->Mitosis Disrupts Fungal_Cell_Division Inhibition of Fungal Cell Division Mitosis->Fungal_Cell_Division Leads to

Figure 1: Mechanism of action of Griseofulvin.

ketoconazole_mechanism Ketoconazole Ketoconazole CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->CYP51A1 Inhibits Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Depletion disrupts Fungal_Growth Inhibition of Fungal Growth Cell_Membrane->Fungal_Growth Leads to

Figure 2: Mechanism of action of Ketoconazole.

In Vitro Antifungal Spectrum: A Comparative Analysis

The in vitro activity of griseofulvin and ketoconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges of both drugs against a variety of fungal species, as reported in the literature. It is important to note that MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST guidelines) and the specific strain being tested.

Fungal SpeciesGriseofulvin MIC (µg/mL)Ketoconazole MIC (µg/mL)
Dermatophytes
Trichophyton rubrum0.06 - 80.03 - 8
Trichophyton mentagrophytes0.06 - 80.03 - 8
Microsporum canis0.06 - 80.03 - 8
Epidermophyton floccosum0.06 - 80.03 - 8
Yeasts
Candida albicansGenerally not active[1]0.03 - >64
Candida tropicalisGenerally not active[1]0.03 - 16
Candida parapsilosisGenerally not active[1]0.03 - 4
Candida kruseiGenerally not active[1]0.125 - 64
Cryptococcus neoformansGenerally not active[1]0.03 - 2
Malassezia furfurNot active[1]0.03 - 1
Molds
Aspergillus fumigatusGenerally not active[1]Not active[5][6]
Aspergillus flavusGenerally not active[1]Not active[5][6]
Aspergillus nigerGenerally not active[1]Not active[5][6]
Fusarium spp.Generally not active[1]Variable, often high
Rhizopus spp.Generally not active[1]Variable, often high

Note: Data compiled from multiple sources.[1][5][6][9] Direct comparative studies are limited, and ranges may vary.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0 are widely recognized protocols for filamentous fungi, including dermatophytes.[10][11][12][13][14][15][16][17]

CLSI M38-A2 Broth Microdilution Method (Generalized Protocol)

This method is a reference standard for susceptibility testing of filamentous fungi.

  • Inoculum Preparation:

    • Fungal isolates are grown on a suitable medium (e.g., potato dextrose agar) to promote sporulation.

    • Conidia (spores) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

    • The suspension is adjusted spectrophotometrically to a specific optical density to standardize the inoculum concentration.

  • Antifungal Agent Preparation:

    • Stock solutions of griseofulvin and ketoconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plates.

    • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the growth control well. This can be assessed visually or spectrophotometrically.

EUCAST E.Def 11.0 Broth Microdilution Method for Dermatophytes

This method is specifically optimized for microconidia-forming dermatophytes.[12][13][15][18][19]

  • Medium: A modified RPMI 2% glucose medium is used.

  • Inoculum: A standardized inoculum of microconidia is prepared.

  • Incubation: Plates are incubated at 32-34°C for 4-5 days.

  • Endpoint Reading: The endpoint is determined spectrophotometrically at 530 nm, with the MIC defined as 50% growth inhibition compared to the drug-free control.

The following diagram illustrates a generalized workflow for antifungal susceptibility testing.

antifungal_susceptibility_workflow start Start isolate Isolate and Culture Fungus start->isolate prepare_inoculum Prepare Standardized Inoculum isolate->prepare_inoculum inoculate_plates Inoculate Microtiter Plates prepare_inoculum->inoculate_plates prepare_antifungals Prepare Serial Dilutions of Antifungal Agents prepare_antifungals->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Figure 3: Antifungal Susceptibility Testing Workflow.

Discussion and Conclusion

The in vitro data clearly delineates the differing antifungal spectrums of griseofulvin and ketoconazole.

Griseofulvin exhibits a narrow spectrum of activity, primarily confined to the dermatophytes (Trichophyton, Microsporum, and Epidermophyton species).[1][2][3][4] Its unique mechanism of targeting fungal mitosis makes it highly specific to this group of fungi. It is notably inactive against yeasts such as Candida and Cryptococcus, and molds like Aspergillus.[1]

Ketoconazole possesses a much broader antifungal spectrum. It is active against a wide range of dermatophytes and yeasts, including various Candida species, Cryptococcus neoformans, and Malassezia furfur.[6][7][8][20] Its activity against molds is more variable; while it shows some activity against certain dimorphic fungi, it is generally not effective against Aspergillus species.[5][6]

In direct comparison for dermatophyte infections, both drugs show similar MIC ranges, although some studies suggest ketoconazole may be slightly more potent.[21][22][23][24][25][26][27] However, the broader spectrum of ketoconazole comes with a higher potential for drug interactions and adverse effects, particularly hepatotoxicity, which has limited its systemic use.[5]

For researchers and drug development professionals, this comparative analysis underscores the importance of mechanism of action in determining antifungal spectrum. Griseofulvin serves as a classic example of a narrow-spectrum agent with a highly specific target, while ketoconazole represents a broad-spectrum agent targeting a more conserved pathway in fungi. The experimental protocols outlined provide a framework for the in vitro evaluation of novel antifungal compounds against these established agents. Future research should focus on direct comparative studies using standardized methodologies to provide a more definitive understanding of the relative potencies of these and other antifungal drugs.

References

A Comparative Guide to Validated HPLC Methods for Griseofulvin Quantification in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of the antifungal drug griseofulvin (B1672149) in pharmaceutical formulations and biological matrices. The presented data, compiled from several studies, aims to assist researchers and quality control analysts in selecting the most suitable method for their specific application.

Comparative Analysis of HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters of different HPLC methods developed for griseofulvin analysis. This allows for a direct comparison of their performance characteristics.

Parameter Method 1 (Tablets) Method 2 (Tablets & Bulk Drug) Method 3 (Rat Plasma) Method 4 (Tablets)
Matrix TabletsTablets, Bulk DrugRat PlasmaTablets
Column Shiseido C18 (250 mm × 4.6 mm, 5µm)[1]Discovery C18 (250 mm × 4.6 mm, 5 µm)[2][3]XTerra® MS C18 (150 mm × 4.6 mm, 3.5 µm)[4]Spherisorb CN (250 x 4.6 mm, 5µm)[5]
Mobile Phase Methanol: Water (70:30, v/v)[1]Gradient of A: Water with 0.1% formic acid (pH 4.5) and B: Acetonitrile (B52724):Water with 0.1% formic acid (pH 4.5)[2][3]20 mM Sodium dihydrogen phosphate (B84403): Acetonitrile (55:45, v/v, pH 3.5)[4][6]Acetonitrile: 5% THF in Water (30:70, v/v)[5]
Flow Rate 1.0 ml/min[1]1.0 ml/min[2][3]1.0 ml/min[4][6]1.0 ml/min[5]
Detection UV at 291 nm[1]UV at 290 nm[2][3]Fluorescence (Ex: 300 nm, Em: 418 nm)[4][6]UV at 293 nm[5]
Linearity Range 0.1 - 1.2 µg/ml[1]Not explicitly stated10 - 2500 ng/ml[4][6]Not explicitly stated
Correlation Coefficient (r²) 0.9998[1]Not explicitly stated0.9996[4][6][7]0.999[5]
Accuracy (% Recovery) 98% - 102%[1]Satisfactory results reported[3]Intra-day: 0.89% to 9.26% (RE), Inter-day: 0.71% to 7.68% (RE)[4][6]98.09% - 98.67%[5]
Precision (%RSD) Within acceptable limits[1]Satisfactory results reported[2][3]Intra-day: < 3.0%, Inter-day: < 7.5%[4][6]Not explicitly stated
LOD Not explicitly statedNot explicitly stated1 ng/ml[4][6]Not explicitly stated
LOQ Not explicitly statedNot explicitly stated10 ng/ml[4][6][7]Not explicitly stated
Run Time 5.16 minutes[1]30 minutesNot explicitly stated3.76 minutes (retention time)[5]

RE: Relative Error RSD: Relative Standard Deviation LOD: Limit of Detection LOQ: Limit of Quantification

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods.

Method 1: Stability-Indicating RP-HPLC for Griseofulvin Tablets [1]

  • Chromatographic System: A reverse-phase HPLC system with a Shiseido C18 column (250 mm × 4.6 mm i.d., 5μ particle size) was used at ambient temperature.

  • Mobile Phase: An isocratic mobile phase consisting of Methanol and Water in a 70:30 ratio.

  • Flow Rate: 1.0 ml/minute.

  • Detection: UV detection was performed at a wavelength of 291 nm.

  • Sample Preparation: Not detailed in the abstract.

Method 2: RP-HPLC for Griseofulvin and its Impurities in Tablets and Bulk Drug [2][3]

  • Chromatographic System: A Discovery C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30 °C.

  • Mobile Phase: A gradient mixture of mobile phase A (water–0.1% formic acid pH 4.5, 80:20, v/v) and mobile phase B (ACN–water–0.1% formic acid pH 4.5, 65:15:20, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 290 nm.

  • Injection Volume: 10 µL.

Method 3: HPLC for Griseofulvin in Rat Plasma [4][6]

  • Chromatographic System: An XTerra® MS C18 reversed-phase column (4.6 × 150 mm, 3.5 μm) equipped with a guard column.

  • Mobile Phase: A mixture of 20 mM aqueous solution of sodium dihydrogen phosphate and acetonitrile (55:45, v/v), with the pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 300 nm and emission at 418 nm.

  • Injection Volume: 50 μL.

  • Sample Preparation: Simple extraction with acetonitrile, followed by dilution with the aqueous mobile phase buffer.

Method 4: Stability-Indicating RP-HPLC for Griseofulvin Tablets [5]

  • Chromatographic System: A Spherisorb CN (250 x 4.6 mm, 5µm) analytical column.

  • Mobile Phase: A mixture of Acetonitrile and 5% THF in water (30:70, v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 293 nm.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability Define criteria specificity Specificity / Selectivity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability documentation Validation Report stability->documentation system_suitability->specificity end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

References

A Comparative Guide to Griseofulvin Delivery Systems: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of various delivery systems for the antifungal drug griseofulvin (B1672149). Griseofulvin's poor aqueous solubility and erratic oral absorption have spurred the development of novel formulation strategies to enhance its bioavailability and therapeutic efficacy. This document objectively compares the performance of prominent delivery systems—liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS)—supported by experimental data from multiple studies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies on griseofulvin delivery systems, offering a clear comparison of their physicochemical characteristics and in vivo performance.

Table 1: Physicochemical Properties of Griseofulvin Delivery Systems

Delivery SystemFormulation Composition HighlightsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomes Soy phosphatidylcholine, Cholesterol142 - 813-17.132 - 98Not Reported[1][2]
Soy phosphatidylcholine, Cholesterol (in chitosan (B1678972) film)~250Not Reported~95Not Reported[3]
Solid Lipid Nanoparticles (SLNs) Glyceryl monostearate (GMS), Polysorbate 20165-36Not ReportedNot Reported[4]
Palm-based triglycerides, Tween 80179.8-27.9Not Reported0.77[5]
Glyceryl monostearate (GMS)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Niosomes Span 60, Cholesterol, Dicetyl phosphate (B84403)Not SpecifiedNot SpecifiedHighNot Specified[7]
Tween 60, Cholesterol, Stearylamine3380Not Specified72.73Not Specified[8]
Self-Emulsifying Drug Delivery Systems (SEDDS) Capmul GMO-50, Poloxamer, Myvacet 9-45Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[9][10]
Peanut oil, Tween 80Not SpecifiedNot SpecifiedNot ApplicableNot Applicable[11]
Oleic acid, Labrafil, Tween 20, Labrafac PG310 - 834Not SpecifiedNot ApplicableNot Applicable[12]

Table 2: In Vivo Bioavailability of Griseofulvin Delivery Systems in Rats

Delivery SystemAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability ImprovementReference
Griseofulvin Suspension Rats1.54Not Specified22.36-[7][13]
Liposomes (F1, 32% EE) RatsNot SpecifiedNot SpecifiedNot Specified1.7-2.0 times vs. suspension[1][2]
Liposomes (F2, 98% EE) RatsNot SpecifiedNot SpecifiedNot Specified~2 times vs. F1[1][2]
Niosomes Albino Rats2.98Not Specified41.56~1.86 times vs. free drug[7][13]
SEDDS RatsComparable to commercial tabletComparable to commercial tabletComparable to commercial tabletSignificantly enhanced dissolution[9][10]
Solid Lipid Nanoparticles Albino RatsSignificantly higher vs. conventional formFaster absorption vs. plain drugSignificantly higher vs. conventional formImproved bioavailability[6]

Experimental Protocols: Methodologies for Key Experiments

This section details the methodologies for the preparation and evaluation of the cited griseofulvin delivery systems.

Preparation of Griseofulvin-Loaded Liposomes (Thin-Film Hydration Method)[14][15][16][17]
  • Lipid Film Formation: Accurately weighed amounts of lipids (e.g., soy phosphatidylcholine) and cholesterol are dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. Griseofulvin is added to this organic phase.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Preparation of Griseofulvin-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)[5][18][19]
  • Lipid and Aqueous Phase Preparation: The solid lipid (e.g., glyceryl monostearate) and griseofulvin are melted together at a temperature above the lipid's melting point to form the oil phase. Simultaneously, an aqueous surfactant solution (e.g., Tween 80 in water) is heated to the same temperature.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot oil phase under high-speed stirring to form a coarse oil-in-water pre-emulsion.

  • Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure (e.g., 5 cycles at 1500 bar) to produce a nanoemulsion.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

In Vitro Drug Release Study (Franz Diffusion Cell)[20]
  • Membrane Preparation: An artificial or excised biological membrane (e.g., human or rat skin) is mounted between the donor and receptor compartments of a Franz diffusion cell.

  • Formulation Application: A known quantity of the griseofulvin formulation is applied to the surface of the membrane in the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable dissolution medium (e.g., phosphate buffer pH 7.4, sometimes containing a surfactant like SLS to maintain sink conditions) and maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment, and the volume is replaced with fresh, pre-warmed medium.

  • Analysis: The concentration of griseofulvin in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vivo Bioavailability Study in Rats[6]
  • Animal Acclimatization and Fasting: Male albino rats are acclimatized to laboratory conditions and fasted overnight with free access to water before the experiment.

  • Dosing: A single oral dose of the griseofulvin formulation or control (e.g., griseofulvin suspension) is administered to the rats via oral gavage.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points post-administration.

  • Plasma Separation and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of griseofulvin in the plasma samples is quantified using a validated bioanalytical method, typically HPLC.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data to assess the rate and extent of drug absorption.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of griseofulvin delivery system development and its mechanism of action.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation cluster_outcome Outcome F1 Selection of Excipients (Lipids, Surfactants, etc.) F2 Optimization of Formulation Parameters F1->F2 F3 Preparation of Delivery System (e.g., Liposomes, SLNs, SEDDS) F2->F3 C1 Particle Size & PDI F3->C1 C2 Zeta Potential F3->C2 C3 Encapsulation Efficiency & Drug Loading F3->C3 C4 Morphological Analysis (e.g., SEM, TEM) F3->C4 E1 In Vitro Drug Release Study C1->E1 C2->E1 C3->E1 E2 In Vivo Bioavailability Study (Animal Model) E1->E2 E3 Pharmacokinetic Analysis E2->E3 O1 Comparative Analysis of Performance E3->O1 O2 Selection of Optimal Delivery System O1->O2

Caption: Experimental workflow for developing and evaluating griseofulvin delivery systems.

griseofulvin_moa Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to Mitosis Inhibition of Fungal Mitosis MitoticSpindle->Mitosis CellDivision Arrest of Fungal Cell Division Mitosis->CellDivision

Caption: Signaling pathway of griseofulvin's antifungal mechanism of action.

logical_relationship cluster_properties Physicochemical Properties cluster_performance In Vivo Performance P1 Small Particle Size B1 Increased Dissolution Rate P1->B1 Increases Surface Area P2 High Encapsulation Efficiency B3 Improved Oral Bioavailability P2->B3 Maximizes Drug Delivery P3 Optimized Surface Charge (Zeta Potential) B2 Enhanced Permeability P3->B2 Influences GI Tract Interaction B1->B3 B2->B3

Caption: Logical relationship between physicochemical properties and bioavailability.

References

In Vitro-In Vivo Correlation for Gris-PEG Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Gris-PEG (ultramicrosize griseofulvin (B1672149) with polyethylene (B3416737) glycol) formulations against alternative approaches, supported by experimental data to elucidate the correlation between in vitro dissolution and in vivo bioavailability.

Griseofulvin, an antifungal agent with low aqueous solubility, presents a classic biopharmaceutical challenge: its absorption is often limited by its dissolution rate. The development of this compound, an ultramicrosize formulation of griseofulvin with polyethylene glycol, was a significant step towards overcoming this limitation. This guide provides a comparative analysis of this compound formulations, examining the in vitro-in vivo correlation (IVIVC) and benchmarking its performance against other formulation strategies.

Understanding the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration profile). A strong IVIVC is a valuable tool in drug development, as it can reduce the need for extensive in vivo studies and help in setting meaningful in vitro specifications. For a drug like griseofulvin, where dissolution is the rate-limiting step for absorption, establishing an IVIVC is particularly crucial.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to compare the in vitro dissolution and in vivo pharmacokinetic parameters of different griseofulvin formulations.

Table 1: In Vitro Dissolution of Griseofulvin Formulations

FormulationDissolution MediumTime (minutes)Cumulative Drug Release (%)Reference
This compound® 125 mg Tablet Water with 5.4 mg/ml SDS60~80%
SGF with 5.4 mg/ml SDS60~90%[1]
SIF (pH 6.8)60<20%[1]
SIF with 5.4 mg/ml SDS60~70%[1]
Microsized Griseofulvin Not specified-Slower than ultramicrosize[2]
Griseofulvin Solid Dispersion (with PEG 6000 and Crospovidone) 4% Sodium Lauryl Sulphate (SLS) solution1030.05%
3069.21%[3]
4597.11%[3]
Griseofulvin Nanoparticles Water with 40 mg/L SDS90Higher than solid dispersion and conventional[4]

SDS: Sodium Dodecylsulfate, SGF: Simulated Gastric Fluid, SIF: Simulated Intestinal Fluid

Table 2: In Vivo Pharmacokinetic Parameters of Griseofulvin Formulations in Humans

Formulation (Dose)Cmax (µg/mL)Tmax (h)AUC (0-32h) (µg·h/mL)Reference
Microsized Griseofulvin (2x125 mg) 0.681 ± 0.12.51 ± 0.3314.14 ± 2.33[2]
Ultramicrosize Griseofulvin (this compound) (2x125 mg) 0.80 ± 0.082.44 ± 0.5416.25 ± 1.16[2]

Table 3: In Vivo Pharmacokinetic Parameters of Griseofulvin Formulations in Rats

FormulationCmax (µg/mL)AUC (0-24h) (µg·h/mL)Relative Bioavailability (%)Reference
Free Griseofulvin 1.5422.36100[5]
Griseofulvin Niosomes 2.9841.56~186[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Dissolution Testing of Griseofulvin Tablets

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> for dissolution.

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of water containing 5.4 mg/mL of sodium lauryl sulfate. In some studies, simulated gastric fluid (SGF) or simulated intestinal fluid (SIF) with or without surfactants are also used to mimic physiological conditions.[1]

  • Rotation Speed: 100 rpm.

  • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for griseofulvin concentration using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 295 nm.[6]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vivo Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of griseofulvin formulations in a rat model.[7]

  • Animal Model: Male albino rats (e.g., Sprague-Dawley strain), weighing 150-200g.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) with free access to water.

    • Administer the griseofulvin formulation (e.g., this compound suspension, solid dispersion, or control suspension) orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for griseofulvin concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), from the plasma concentration-time data.[7]

Visualizing the IVIVC Process and Formulation Rationale

The following diagrams illustrate the conceptual framework of an IVIVC study and the rationale behind the formulation of this compound.

IVIVC_Workflow formulation Formulation Development (e.g., this compound) invitro In Vitro Dissolution Testing formulation->invitro invivo In Vivo Bioavailability Study (e.g., in Rats/Humans) formulation->invivo dissolution_profile Dissolution Profile (% Released vs. Time) invitro->dissolution_profile correlation IVIVC Model Development dissolution_profile->correlation pk_profile Pharmacokinetic Profile (Plasma Conc. vs. Time) invivo->pk_profile pk_profile->correlation prediction Prediction of In Vivo Performance correlation->prediction

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

GrisPEG_Mechanism griseofulvin Griseofulvin (Poorly Soluble Drug) gris_peg This compound Formulation (Solid Dispersion) griseofulvin->gris_peg peg Polyethylene Glycol (PEG) (Hydrophilic Carrier) peg->gris_peg ultramicrosize Ultramicronization (Increased Surface Area) ultramicrosize->gris_peg dissolution Enhanced Dissolution Rate gris_peg->dissolution Improved Wettability & Reduced Particle Size absorption Improved Bioavailability dissolution->absorption

Caption: Rationale for the enhanced bioavailability of this compound formulations.

Conclusion

The formulation of griseofulvin with polyethylene glycol (this compound) and the reduction of its particle size to the ultramicro level have demonstrably improved its in vivo bioavailability compared to older, microsized formulations.[2] This enhancement is primarily attributed to an increased dissolution rate, as supported by in vitro studies. While a formal, publicly available Level A IVIVC for this compound is not readily found in the literature, the collective data strongly suggest a positive correlation between in vitro dissolution and in vivo performance.

Alternative formulations, such as solid dispersions with other polymers and niosomes, also show promise in further enhancing the bioavailability of griseofulvin.[3][5] For researchers and drug development professionals, the key takeaway is that for poorly soluble drugs like griseofulvin, formulation strategies that enhance the dissolution rate are paramount for achieving therapeutic efficacy. The principles demonstrated with this compound serve as a valuable foundation for the continued development of advanced drug delivery systems for this and other challenging molecules.

References

Safety Operating Guide

Proper Disposal of Gris-PEG (Griseofulvin Ultramicrosize): A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Gris-PEG (griseofulvin ultramicrosize), a crucial antifungal agent in research and development. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. This compound, a potent pharmaceutical compound, requires careful handling throughout its lifecycle, including disposal.

Hazard and Safety Overview

Griseofulvin is classified as a hazardous substance with potential health risks. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and take appropriate precautionary measures.

Hazard ClassificationDescriptionPrecautionary Measures
Carcinogenicity Suspected of causing cancer[1][2][3].Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[1].
Reproductive Toxicity May damage fertility or the unborn child[1][2][3].Avoid exposure during pregnancy. Use effective birth control during and after treatment as recommended[4].
Skin Sensitization May cause an allergic skin reaction[1][2][3].Wear protective gloves, and wash skin thoroughly after handling. If a rash occurs, seek medical advice[1].
Environmental Hazard Should not be released into the environment[1].Avoid discharge into drains, water courses, or onto the ground[5].

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and contaminated materials is to treat them as hazardous waste. This ensures that the compound is managed in a way that minimizes risk to human health and the environment.

1. Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes expired tablets, unused portions, and any materials used in handling the compound (e.g., contaminated gloves, weighing papers, and disposable labware).

  • The container should be stored in a secure, well-ventilated area away from incompatible materials.

2. Labeling:

  • Clearly label the waste container as "Hazardous Pharmaceutical Waste" and include the name "this compound (griseofulvin)."

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Excess and expired materials are to be offered to a licensed hazardous material disposal company[5]. Dispose of contents and container to an approved waste disposal plant[1].

4. Incineration:

  • Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste[6]. Your licensed disposal company can provide details on this option.

Important Considerations:

  • Do Not Dispose in Regular Trash or Drains: this compound should not be disposed of in the regular trash or flushed down the drain. Improper disposal can lead to environmental contamination[5].

  • Follow All Regulations: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed[6].

Experimental Workflow: this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GrisPEG_Disposal_Workflow start This compound Waste Generated (Unused, Expired, Contaminated Materials) segregate Segregate into a Labeled, Sealed Hazardous Waste Container start->segregate store Store Securely in a Designated Area segregate->store contact Contact EHS or Licensed Hazardous Waste Disposal Company store->contact pickup Arrange for Professional Waste Pickup contact->pickup transport Transport to a Permitted Treatment and Disposal Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose end Disposal Complete and Documented dispose->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety Protocols for Handling Gris-PEG (Griseofulvin)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gris-PEG (active ingredient: Griseofulvin). The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of materials.

Griseofulvin is classified as a hazardous substance with significant health risks. It is suspected of causing cancer, may damage fertility or an unborn child, and can cause an allergic skin reaction.[1][2] Adherence to these safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Hazard Identification and Classification

Understanding the specific hazards associated with Griseofulvin is the first step in safe handling. The compound is categorized with multiple health warnings.

Hazard ClassificationCategoryHazard StatementCitations
Carcinogenicity 2Suspected of causing cancer.[1][2][3]
Reproductive Toxicity 1B / 1May damage fertility or the unborn child.[1][2][4]
Skin Sensitization 1May cause an allergic skin reaction.[1][2]
Germ Cell Mutagenicity 2Suspected of causing genetic defects.[2]
Specific Target Organ Toxicity 2May cause damage to organs through single or repeated exposure.[2]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential for handling Griseofulvin. The following table summarizes the minimum required PPE.

PPE CategorySpecificationReason for RequirementCitations
Hand Protection Chemically resistant, impervious gloves.To prevent skin contact and allergic reactions.[4][5][6]
Body Protection Protective lab coat. A disposable gown is recommended when handling powders.To protect skin and prevent contamination of personal clothing.[5][7]
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect eyes from dust and splashes.[5][6][7]
Respiratory Protection An approved/certified dust respirator (e.g., N95) or equivalent.Required when handling the powder form to prevent inhalation.[5][7]

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It includes the entire workflow from preparation to disposal.

1. Engineering Controls:

  • Ventilation: Always handle Griseofulvin powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5][6]

  • Dust Control: Use local exhaust ventilation or other suppression methods to keep dust levels below exposure limits. Power equipment used for handling should have appropriate dust collection systems.[5]

2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[8] Read the Safety Data Sheet (SDS) thoroughly.[4]

  • Donning PPE: Put on PPE in the following order: lab coat/gown, respirator, safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[9]

  • Weighing/Handling: When weighing or transferring the powder, perform the task carefully within the fume hood to avoid creating dust.[8] Use non-sparking tools.[6]

  • Post-Handling: After handling, decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove gloves. Then, remove the lab coat/gown, followed by safety goggles and the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[8]

3. Disposal Plan:

  • Chemical Waste: Dispose of Griseofulvin waste and any contaminated materials in a clearly labeled, sealed container.[1]

  • Contaminated PPE: All disposable PPE (gloves, gowns) should be treated as hazardous waste.

  • Facility Guidelines: All waste must be disposed of through an authorized waste treatment facility, following all national and local regulations.[1][4]

Emergency Procedures

Exposure RouteImmediate ActionCitations
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][4][7]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention.[4][7]
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical advice.[1][4][7]
Ingestion Do NOT induce vomiting. Seek immediate medical attention and show the SDS to the medical personnel.[4][7]

PPE Workflow for Handling this compound

The following diagram illustrates the essential decision-making and procedural flow for safely managing personal protective equipment when working with this compound.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_emergency 4. Emergency Protocol Risk_Assessment Assess Risks: - Carcinogen - Reproductive Toxin - Skin Sensitizer Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identify Hazards Eng_Controls Confirm Engineering Controls (Fume Hood Active) Select_PPE->Eng_Controls Prepare Workspace Donning Don PPE: 1. Gown/Coat 2. Respirator 3. Goggles 4. Gloves Eng_Controls->Donning Handling Handle this compound (e.g., Weighing, Transfer) Donning->Handling Decontamination Decontaminate Work Area Handling->Decontamination Spill_Exposure Spill or Exposure Occurs Handling->Spill_Exposure If incident occurs Doffing Doff PPE Safely (Gloves First) Decontamination->Doffing Disposal Dispose of Contaminated PPE & Waste Doffing->Disposal Hygiene Wash Hands Thoroughly Disposal->Hygiene Follow_Emergency Follow Emergency Procedures: - Skin/Eye Wash - Seek Medical Advice Spill_Exposure->Follow_Emergency

Caption: Logical workflow for PPE management when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gris-PEG
Reactant of Route 2
Reactant of Route 2
Gris-PEG

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.